Bis(lauroyloxy)dioctyltin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[dodecanoyloxy(dioctyl)stannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBCVRSTVUHIGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052044 | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3648-18-8 | |
| Record name | Dioctyltin dilaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyltin dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyltin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin: Core Properties, Applications, and Protocols
Abstract: Bis(lauroyloxy)dioctyltin, also commonly known as dioctyltin dilaurate (DOTL), is a versatile organotin compound with significant industrial importance. This guide provides a comprehensive technical overview of its fundamental physicochemical properties, synthesis, and primary applications as a catalyst and polymer stabilizer. We delve into the mechanistic underpinnings of its function, present detailed analytical and synthesis protocols, and address its toxicological profile and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.
Core Physicochemical & Chemical Identity
This compound is an organometallic compound characterized by a central tin (Sn) atom bonded to two octyl groups and two laurate (dodecanoate) ligands.[1] This structure imparts specific solubility, stability, and reactivity characteristics that are pivotal to its industrial utility.
At ambient temperature, it typically appears as a white solid or a pale yellow, viscous liquid, contingent on its purity and the specific manufacturing process.[2] It is characterized by its insolubility in water but demonstrates good solubility in various organic solvents, including methanol, acetone, ethanol, and benzene.[2][3] This hydrophobicity is a key factor in its application within polymer matrices and organic reaction media.[3]
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3648-18-8 | [2][4] |
| Molecular Formula | C₄₀H₈₀O₄Sn | [2] |
| Molecular Weight | 743.77 g/mol | [2] |
| Appearance | White solid to pale yellow liquid | [2] |
| Melting Point | 17-23 °C | [2][4][5] |
| Boiling Point | ~647.5 °C @ 760 mmHg | [2][6] |
| Density | ~0.998 g/cm³ | [4][5] |
| Flash Point | 70 °C | [4][5] |
| Water Solubility | Insoluble / Practically Insoluble | [5][7] |
| Organic Solvent Solubility | Soluble in methanol, acetone, ethanol, benzene | [2][8] |
| Refractive Index | ~1.47 (n20/D) | [5][9] |
Synthesis and Molecular Characterization
The synthesis of organotin carboxylates like this compound is typically achieved through straightforward, well-established chemical reactions. Understanding these pathways is crucial for controlling purity and yield.
Synthesis Pathway: Esterification
The most common industrial synthesis route involves the reaction of dioctyltin oxide (DOTO) with lauric acid (dodecanoic acid). This is an esterification reaction where the tin oxide reacts with the carboxylic acid to form the corresponding dicarboxylate ester, with water as the primary byproduct.
Reaction: (C₈H₁₇)₂SnO + 2 CH₃(CH₂)₁₀COOH → (C₈H₁₇)₂Sn(OOC(CH₂)₁₀CH₃)₂ + H₂O
The reaction is typically performed in an inert aliphatic hydrocarbon solvent in which the reactants are insoluble, but the final product is soluble.[10] The mixture is heated to reflux to drive the reaction to completion, often with azeotropic removal of the water byproduct. Upon completion, the solution is cooled to crystallize the pure product, which can then be isolated by filtration.[10]
Caption: General synthesis workflow for this compound.
Analytical Characterization
Confirming the identity, purity, and structure of this compound requires a suite of analytical techniques. Given the presence of both organic moieties and a metal center, a multi-faceted approach is necessary.
Key Analytical Methods:
-
Gas Chromatography (GC): Due to its high resolution, GC is a preferred technique for separating and quantifying organotin compounds.[11] However, because these compounds are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing organotin compounds without a derivatization step.[11] It is commonly coupled with detectors like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for speciation and sensitive quantification.[11][13]
-
Spectroscopy (FTIR, NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic Sn-O-C stretches confirm the esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed structural information, confirming the connectivity of the octyl and lauroyl groups to the tin center. ¹¹⁹Sn NMR is particularly powerful for characterizing the coordination environment of the tin atom.
-
Core Applications and Mechanisms of Action
This compound's utility stems from its effectiveness as both a heat stabilizer for polymers and a catalyst for various polymerization reactions.[2] It is often favored over dibutyltin-based analogues due to its improved toxicological profile.[8]
Heat Stabilizer for Polyvinyl Chloride (PVC)
One of the primary applications of this compound is as a non-toxic heat stabilizer for PVC, especially in materials intended for food and pharmaceutical packaging.[2][9] During thermal processing, PVC can undergo dehydrochlorination, releasing HCl and forming unstable polyene structures that lead to discoloration and degradation of mechanical properties.
Mechanism of Stabilization: Organotin carboxylates like DOTL function by:
-
Scavenging HCl: The tin carboxylate can react with and neutralize the released HCl, preventing it from catalyzing further degradation.
-
Displacing Labile Chlorine Atoms: The carboxylate ligands can substitute labile allylic chlorine atoms on the PVC chain, forming more stable ester linkages and inhibiting the initiation of "unzipping" degradation.
Caption: Mechanism of PVC heat stabilization by this compound.
Catalyst in Polymerization
This compound is a highly effective catalyst, particularly in the formation of polyurethanes and the curing of silicones.[1][8][14]
-
Polyurethanes: In polyurethane synthesis, it accelerates the reaction between an isocyanate (-NCO) group and a polyol (-OH) group to form the urethane linkage.[1][14] The tin atom acts as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction. This allows for rapid curing at relatively low temperatures.[1][14] The choice of catalyst can significantly influence the process duration and final properties of adhesives, sealants, foams, and coatings.[8][14]
-
Silicones: It is also used as a standard catalyst for room-temperature-vulcanizing (RTV) silicones and silane-modified polymers.[8][15] It promotes the silanol condensation reaction, leading to the cross-linking and curing of the silicone elastomer, which enhances its mechanical properties and durability.[8]
Toxicological Profile and Handling
While considered to have a more favorable toxicological profile than dibutyltin or tributyltin compounds, this compound is still an organotin compound and must be handled with care.[8][16]
-
Toxicity: The toxicity of organotin compounds is primarily driven by the organotin moiety itself.[16][17] Studies indicate that dioctyltin compounds may have low to moderate acute oral and low dermal toxicity.[16][17] However, prolonged or repeated exposure can pose health risks, including potential damage to organs and irritation to the skin, eyes, and respiratory tract.[18] Ingestion may be harmful, and some data suggests potential for developmental and immune system toxicity.[15][16] In January 2021, the European Chemicals Agency (ECHA) added dioctyltin dilaurate to the candidate list of substances of very high concern (SVHCs) due to its classification as toxic for reproduction.[19]
-
Handling Precautions: Safe handling requires working in a well-ventilated area, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and chemical goggles.[18][20] All skin and eye contact should be avoided.[20] Emergency eyewash fountains and safety showers should be readily accessible.[18][20]
-
Storage: The material should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and direct sunlight, which can cause slow degradation.[18][20]
Experimental Protocols
The following protocols are provided as illustrative examples for synthesis and analysis. All work should be conducted by trained professionals in a suitable laboratory environment with all necessary safety precautions.
Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound from dioctyltin oxide and lauric acid.
Materials:
-
Dioctyltin oxide (1 mole equivalent)
-
Lauric acid (2.05 mole equivalents, slight excess)
-
Toluene (or other suitable hydrocarbon solvent for azeotropic distillation)
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Reaction flask
Procedure:
-
Charge the reaction flask with dioctyltin oxide, lauric acid, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Begin stirring and heat the mixture to reflux.
-
Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap. The reaction is complete when water ceases to be collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting product is this compound, which can be further purified by crystallization if necessary.
Causality: The use of a Dean-Stark trap is critical. By removing water, it shifts the reaction equilibrium towards the products according to Le Châtelier's principle, ensuring a high yield.
Protocol: Quality Control via FTIR Analysis
Objective: To verify the formation of the product by confirming the presence of ester functional groups and the absence of reactants.
Procedure:
-
Acquire an FTIR spectrum of the lauric acid starting material. Note the strong, broad O-H stretch around 2500-3300 cm⁻¹ and the C=O stretch around 1700-1725 cm⁻¹.
-
Acquire an FTIR spectrum of the final product.
-
Validation:
-
Confirm the disappearance or significant reduction of the broad O-H peak from the lauric acid.
-
Confirm the presence of a sharp, strong C=O stretch for the ester group, typically shifted slightly compared to the acid.
-
Identify new peaks in the fingerprint region corresponding to the Sn-O-C linkages.
-
Self-Validation: The protocol is self-validating by direct comparison. The absence of the reactant's characteristic O-H peak is a clear and reliable indicator of successful esterification.
References
- 1. CAS 3648-18-8: Dioctyltin dilaurate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Dioctyltin dilaurate (DOTL, DOTDL) | C40H80O4Sn - BuyersGuideChem [buyersguidechem.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound | 3648-18-8 | FB33516 [biosynth.com]
- 7. gestis.dguv.de [gestis.dguv.de]
- 8. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 9. newtopchem.com [newtopchem.com]
- 10. US3523961A - Process for preparing dioctyltin maleate - Google Patents [patents.google.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. eurofins.com.au [eurofins.com.au]
- 14. allhdi.com [allhdi.com]
- 15. This compound | 3648-18-8 [chemicalbook.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. ECHA adds organotin chemicals as SVHCs | Food Packaging Forum [foodpackagingforum.org]
- 20. gelest.com [gelest.com]
Dioctyltin dilaurate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dioctyltin Dilaurate (DOTL)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Dioctyltin dilaurate (DOTL) is an organotin compound of significant industrial importance, primarily utilized as a highly efficient catalyst in the production of polyurethanes and silicones, and as a heat stabilizer for polyvinyl chloride (PVC).[1][2][3] Its efficacy in promoting polymerization and preventing thermal degradation makes it a critical component in the manufacturing of a wide array of materials, from flexible foams and sealants to durable piping and packaging. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of DOTL. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction
Overview of Dioctyltin Dilaurate (DOTL)
Dioctyltin dilaurate, with the chemical formula C₄₀H₈₀O₄Sn, is an organometallic compound consisting of a central tin (IV) atom covalently bonded to two n-octyl groups and two laurate (dodecanoate) groups through oxygen atoms.[1] At ambient temperatures, it is a pale yellow, viscous liquid that is insoluble in water but soluble in various organic solvents.[4]
The unique structure of DOTL, combining long alkyl chains with a catalytically active tin center, imparts a favorable combination of reactivity, compatibility, and thermal stability. Compared to its dibutyltin analogues, dioctyltin compounds like DOTL generally exhibit improved toxicological profiles, making them preferred in applications with higher safety requirements.
Key Applications
The industrial utility of DOTL is primarily driven by two functionalities:
-
Catalysis: DOTL is a standard catalyst for polyurethane and silicone chemistries.[2] In polyurethane systems, it accelerates the gelling reaction between isocyanates and polyols to form urethane linkages. For room-temperature-vulcanizing (RTV) silicones, it catalyzes silanol condensation, leading to the cross-linking and curing of the polymer network.
-
Heat Stabilization: In PVC manufacturing, DOTL is incorporated to prevent thermal degradation during high-temperature processing. It functions by scavenging liberated hydrogen chloride (HCl) and preventing the autocatalytic unzipping of the polymer chains that leads to discoloration and loss of mechanical properties.
Rationale for Synthesis and Characterization
Precise control over the synthesis and rigorous characterization of DOTL are paramount for ensuring lot-to-lot consistency, catalytic activity, and compliance with regulatory standards. Impurities or variations in composition can significantly impact reaction kinetics, final product properties, and safety profiles. This guide establishes a robust framework for producing and validating high-purity DOTL.
Synthesis of Dioctyltin Dilaurate
Theoretical Background and Reaction Mechanism
The most common and industrially viable method for synthesizing DOTL is the direct esterification of dioctyltin oxide with lauric acid. This reaction is a condensation reaction where water is the sole byproduct, making it an atom-economical and relatively clean process.
The reaction proceeds as follows:
(C₈H₁₇)₂SnO + 2 CH₃(CH₂)₁₀COOH → (C₈H₁₇)₂Sn(OOC(CH₂)₁₀CH₃)₂ + H₂O
The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the tin atom, followed by proton transfer and the elimination of a water molecule. The reaction is typically driven to completion by removing the water byproduct via azeotropic distillation.
// Invisible edges for alignment edge[style=invis]; R1 -> R2; } /dot Caption: Direct esterification of dioctyltin oxide with lauric acid.
Materials and Equipment
-
Materials: Dioctyltin oxide ((C₈H₁₇)₂SnO), Lauric acid (CH₃(CH₂)₁₀COOH), Toluene (as azeotropic solvent), Nitrogen gas (for inert atmosphere).
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser with Dean-Stark trap, thermocouple, heating mantle or oil bath, vacuum pump, rotary evaporator.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap.
-
Charging Reactants: Charge the reactor with dioctyltin oxide (1.0 mol equivalent) and lauric acid (2.05 mol equivalents). The slight excess of lauric acid ensures complete conversion of the oxide.
-
Solvent Addition: Add toluene to the reactor (approx. 30-40% of the total reactant mass) to facilitate mixing and azeotropic water removal.
-
Inerting: Purge the reactor with nitrogen gas for 15-20 minutes to displace air and prevent oxidation. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating and Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed.
-
Monitoring Progress: Continue the reaction until the theoretical amount of water has been collected in the trap and no more is being generated. This typically takes 4-8 hours. The reaction mixture should become a clear, homogeneous liquid.
-
Solvent Removal: Once the reaction is complete, arrange the apparatus for vacuum distillation. Reduce the pressure gradually and distill off the toluene.
-
Product Isolation: After all the toluene has been removed, cool the reactor to 60-70°C. The remaining clear, viscous liquid is crude dioctyltin dilaurate.
Purification
For most industrial applications, the product obtained after solvent removal is of sufficient purity. If higher purity is required (e.g., for analytical standards), the crude product can be filtered through a bed of celite to remove any trace insoluble tin oxides. Further purification can be achieved by vacuum distillation, although this is often not necessary.
Safety Precautions for Synthesis
-
Organotin compounds can be toxic and may cause skin and eye irritation. Always handle DOTL and its precursors in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. DOTL is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged exposure.[1]
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized DOTL.
Physical Properties
The fundamental physical properties of the synthesized product should be measured and compared against established values.
| Property | Typical Value |
| Appearance | Pale yellow, viscous liquid |
| Molecular Formula | C₄₀H₈₀O₄Sn |
| Molecular Weight | 743.77 g/mol |
| Melting Point | 17-18 °C[4] |
| Density | ~0.998 g/mL at 25°C |
| Solubility | Insoluble in water; Soluble in organic solvents[4] |
Spectroscopic Analysis
// Create an invisible node to act as a hub hub [shape=point, style=invis]; {FTIR, NMR, TGA, DSC} -> hub [arrowhead=none]; hub -> V; } /dot Caption: Workflow for the characterization and validation of DOTL.
-
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For DOTL, key vibrations include the C=O stretch of the ester, the Sn-O stretch, and the C-H stretches of the alkyl chains.
-
Protocol:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Apply a small drop of the synthesized DOTL liquid directly onto the ATR crystal to form a thin, uniform film.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Expected Data: The FTIR spectrum is a critical tool for confirming the formation of the ester linkage. The absence of a broad O-H stretch (around 3000 cm⁻¹) from the lauric acid starting material and the presence of strong ester bands are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 2950-2850 | C-H (Aliphatic) stretching | Strong, sharp peaks |
| ~1730-1700 | C=O (Ester carbonyl) stretching | Very strong, sharp peak |
| ~1600-1550 | COO⁻ (Asymmetric) stretching | Strong peak (characteristic of carboxylate) |
| ~1465 | C-H bending | Medium peak |
| ~600-500 | Sn-O stretching | Medium to weak peak in the far-IR region |
Causality Insight: The position of the C=O stretching band provides insight into the coordination of the carboxylate group to the tin atom. A shift compared to free lauric acid confirms the formation of the tin ester.[5]
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei (¹H and ¹³C). It is the most definitive method for confirming the molecular structure of the synthesized DOTL.
-
Protocol:
-
Dissolve a small amount of the DOTL sample (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
-
Expected Data: The ¹H NMR spectrum should show distinct signals for the protons of the two octyl chains and the two laurate chains. The relative integration of these signals should correspond to the number of protons in each part of the molecule. The ¹³C NMR will show a characteristic peak for the ester carbonyl carbon. Spectral data for the closely related dibutyltin dilaurate can serve as an excellent reference for interpreting the laurate chain signals.[2]
| ¹H Chemical Shift (ppm, approx.) | Assignment |
| ~2.3 | -CH₂- protons alpha to C=O in laurate |
| 1.7-1.2 | Bulk -CH₂- protons of octyl and laurate chains |
| ~0.9 | Terminal -CH₃ protons of octyl and laurate chains |
| ¹³C Chemical Shift (ppm, approx.) | Assignment |
| ~180 | C=O (Ester carbonyl) carbon |
| 35-20 | -CH₂- carbons of octyl and laurate chains |
| ~14 | Terminal -CH₃ carbons |
Thermal Analysis
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.
-
Protocol:
-
Place a small, accurately weighed amount of the DOTL sample (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) from ambient temperature to an upper limit (e.g., 600 °C).
-
Record the mass loss as a function of temperature.
-
-
Expected Data: DOTL is known for its good thermal stability. The TGA thermogram is expected to show a single major decomposition step at elevated temperatures. The onset temperature of decomposition is a key indicator of its thermal stability.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
-
Protocol:
-
Accurately weigh a small amount of the DOTL sample (5-10 mg) into a DSC pan (typically aluminum) and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from -20 °C to 50 °C at 10 °C/min.
-
Cool from 50 °C to -20 °C at 10 °C/min.
-
Heat again from -20 °C to 50 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature.
-
-
Expected Data: The DSC thermogram should show an endothermic peak corresponding to the melting of DOTL. The peak temperature of this transition should align with the literature value of 17-18 °C. The second heating cycle is often used for analysis as it provides data on a sample with a consistent thermal history.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis and comprehensive characterization of dioctyltin dilaurate. The direct esterification of dioctyltin oxide with lauric acid provides a high-yield pathway to the target compound. Subsequent characterization using a suite of analytical techniques—FTIR, NMR, TGA, and DSC—serves as a self-validating system to confirm the product's identity, structure, purity, and thermal properties. By adhering to these protocols, researchers and developers can ensure the production of high-quality DOTL, enabling its effective and consistent performance in demanding catalytic and stabilization applications.
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An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: A Key Intermediate in Pharmaceutical Synthesis
A Note on Chemical Identification: This guide focuses on the physical and chemical properties of 3,4-Dimethoxyphenylacetonitrile, which is assigned CAS number 93-17-4 . The initial query referenced CAS number 3648-18-8, which corresponds to Dioctyltin dilaurate, a compound with distinctly different properties and applications primarily in the polymer industry. Given the target audience of researchers and drug development professionals, this guide presumes the compound of interest is the pharmaceutically relevant 3,4-Dimethoxyphenylacetonitrile. A brief overview of Dioctyltin dilaurate is provided for clarity.
Overview of Dioctyltin dilaurate (CAS 3648-18-8)
Dioctyltin dilaurate is an organotin compound primarily used as a catalyst and stabilizer.[1][2] It is a colorless to pale yellow liquid soluble in organic solvents but insoluble in water.[3] Its main applications are in the production of polyurethanes and silicones, and as a heat stabilizer for PVC.[1]
| Property | Value |
| CAS Number | 3648-18-8 |
| Molecular Formula | C40H80O4Sn |
| Molecular Weight | 743.77 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Solubility | Insoluble in water, soluble in organic solvents[3] |
| Primary Uses | Catalyst for polyurethanes and silicones, PVC heat stabilizer[1] |
Comprehensive Technical Guide: 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)
Introduction
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a vital chemical intermediate in the pharmaceutical industry.[4] Its molecular structure, featuring a dimethoxy-substituted benzene ring and a reactive nitrile group, makes it a versatile building block for the synthesis of complex organic molecules and numerous active pharmaceutical ingredients (APIs).[4][5] This guide provides a detailed exploration of its physical and chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.
Physical and Chemical Properties
3,4-Dimethoxyphenylacetonitrile is typically a white to yellowish crystalline solid.[5][6] It is sparingly soluble in water but shows good solubility in organic solvents like methanol and ethanol.[5][7]
| Property | Value | Reference |
| CAS Number | 93-17-4 | [6] |
| Molecular Formula | C10H11NO2 | [6] |
| Molecular Weight | 177.20 g/mol | [8] |
| Appearance | White to yellowish crystalline solid | [5][6] |
| Melting Point | 62-65 °C | [6] |
| Boiling Point | 171-178 °C at 10 mmHg | [8][9] |
| Density | 1.082 g/cm³ | [6] |
| Solubility | Slightly soluble in water; soluble in methanol and other organic solvents. | [5][7] |
| Flash Point | 250 °C | [6] |
Reactivity and Chemical Behavior
The chemical reactivity of 3,4-Dimethoxyphenylacetonitrile is primarily dictated by its nitrile group and the electron-rich dimethoxy-substituted benzene ring.[10] The nitrile group can undergo nucleophilic attack and hydrolysis to form the corresponding carboxylic acid.[5] The presence of the methoxy groups on the benzene ring influences its reactivity, directing further chemical reactions to specific positions and facilitating the synthesis of complex, multi-substituted aromatic compounds.[11]
Synthesis of 3,4-Dimethoxyphenylacetonitrile
A common and efficient method for synthesizing 3,4-Dimethoxyphenylacetonitrile involves a three-step process: decarboxylation, aldoxime formation, and dehydration.[12][13] This method avoids the use of highly toxic cyanides in the final steps.[13]
Experimental Protocol: Three-Step Synthesis [12][13]
-
Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt is subjected to decarboxylation in water to produce 3,4-dimethoxyphenylacetaldehyde.[12][13]
-
Aldoxime Formation: The resulting aldehyde is then treated with sodium bicarbonate and hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[12][13]
-
Dehydration: The aldoxime undergoes dehydration, often facilitated by a phase-transfer catalyst and a strong base, to yield 3,4-Dimethoxyphenylacetonitrile. The final product can be purified by recrystallization from ethanol.[12][13]
Caption: Synthesis pathway of 3,4-Dimethoxyphenylacetonitrile.
Another documented synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with an alkali cyanide.[14] However, this method is often accompanied by the formation of by-products.[14]
Applications in Drug Development
3,4-Dimethoxyphenylacetonitrile is a cornerstone intermediate in the synthesis of several pharmaceuticals.[4][7]
-
Verapamil: It is a crucial precursor in the synthesis of Verapamil, a calcium channel blocker used to treat hypertension and angina.[11][12] It is also used in the synthesis of Verapamil impurities for analytical and quality control purposes.[4][9]
-
Papaverine: This compound serves as an intermediate in the preparation of Papaverine, a muscle relaxant.[5][9]
-
Other Therapeutic Agents: Its versatile structure makes it a valuable starting material for creating more complex molecules and novel compounds with diverse pharmacological activities.[4][5][15]
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An In-depth Technical Guide on the Core Mechanism of Action of Bis(lauroyloxy)dioctyltin
Introduction
Bis(lauroyloxy)dioctyltin, also commercially known as dioctyltin dilaurate (DOTL), is an organotin compound with a history of extensive industrial use as a thermal stabilizer for polyvinyl chloride (PVC), a catalyst in the production of polyurethanes and silicones, and as a component in various coatings and sealants.[1][2][3] While its utility in polymer chemistry is well-documented, its interaction with biological systems has garnered significant attention from researchers, toxicologists, and drug development professionals. The lipophilic nature of organotin compounds facilitates their passage across cell membranes, leading to a range of cellular and molecular effects.
This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, drawing upon current scientific understanding of its and related organotin compounds' biological activities. For researchers and drug development professionals, a thorough comprehension of these mechanisms is paramount for assessing potential therapeutic applications, understanding toxicity profiles, and developing novel interventions. The toxicity of dioctyltin compounds is primarily attributed to the dioctyltin moiety, with the anionic ligands influencing physicochemical properties and local toxicity.[4]
Core Mechanistic Pillars of this compound Action
The biological activity of this compound is multifaceted, primarily revolving around three core pillars: endocrine disruption, immunotoxicity, and broad-spectrum cytotoxicity, which may involve mitochondrial dysfunction.
Endocrine Disruption: A Potent Modulator of Nuclear Receptor Signaling
Organotin compounds are recognized as potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways, impacting metabolic and reproductive functions.[5] The primary mechanism of endocrine disruption by organotins, including the dioctyltin moiety, involves their interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR).[6]
Organotins can function as powerful agonists for these nuclear receptors. This agonistic activity can trigger a cascade of downstream transcriptional events. For instance, the activation of the PPARγ/RXR heterodimer is a key regulator of adipogenesis, the process of fat cell formation.[6] Exposure to organotin compounds has been shown to be a potent inducer of adipogenesis in vertebrate models.[6] This suggests that this compound could potentially contribute to metabolic disorders by promoting inappropriate fat cell differentiation.
Furthermore, organotins can modulate steroidogenesis by altering the expression and activity of key enzymes. While some initial theories suggested aromatase inhibition as a primary mechanism in invertebrates, studies in human cell lines have shown that organotins can enhance estradiol biosynthesis by increasing the activity of both aromatase and 17β-hydroxysteroid dehydrogenase type I (17β-HSD I).[7]
Signaling Pathway: PPARγ/RXR Activation by Dioctyltin
Caption: Agonistic binding of dioctyltin to PPARγ and RXR nuclear receptors.
Immunotoxicity: Induction of Apoptosis in Immune Cells
A significant aspect of the toxicological profile of dioctyltin compounds is their potent immunotoxicity.[4] Studies involving dioctyltin chloride (DOTC), a related compound, have demonstrated selective toxicity towards the immune system.[8]
The primary mechanism of this immunotoxicity appears to be the induction of apoptosis, or programmed cell death, in immune cells.[8] Oral administration of DOTC to rats resulted in a significant reduction in the weights of the thymus and spleen, primary and secondary lymphoid organs, respectively. This was accompanied by an increase in the number of apoptotic cells in these tissues.[8]
While the precise signaling pathways leading to apoptosis are still under investigation, it is a critical consideration for any potential therapeutic application and for understanding the adverse health effects of exposure.
Furthermore, related organotin compounds like dibutyltin have been shown to modulate the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[9] These effects are concentration-dependent, with lower concentrations increasing cytokine production and higher concentrations being inhibitory. The underlying mechanism involves the modulation of mRNA levels and the activation of the p38 and ERK1/2 MAPK signaling pathways.[9]
Experimental Workflow: Assessing Apoptosis in Immune Cells
Caption: A typical workflow for evaluating the pro-apoptotic effects of a compound.
Cytotoxicity and Potential Mitochondrial Involvement
At a fundamental level, this compound, like other organotins, exhibits broad-spectrum cytotoxicity. In vitro studies on various cell lines, including neuroblastoma cells, have demonstrated that organotin compounds can inhibit cell viability and proliferation.[10] The cytotoxic effects appear to involve different pathways depending on the specific compound, its concentration, and the duration of exposure.[10]
Mitochondria are a potential key target for organotin-induced toxicity.[6] Drug-induced mitochondrial dysfunction can occur through various mechanisms, including interference with the electron transport chain, inhibition of mitochondrial enzymes, and damage to mitochondrial DNA.[11] This can lead to a loss of mitochondrial membrane potential and an increase in oxidative stress, ultimately culminating in cell death.[11] While direct evidence for this compound's effect on mitochondria is limited, the known mitochondrial toxicity of other organometallics suggests this is a plausible and critical area for further investigation.
Quantitative Data Summary
| Compound | Cell Line/Organism | Endpoint | Effective Concentration | Reference |
| Dioctyltin Chloride (DOTC) | Rat (in vivo) | Decreased thymus and spleen weight | 100 mg/kg (oral) | [8] |
| Dibutyltin (DBT) | Human MD-PBMCs | Increased IL-1β and IL-6 production | 0.05 - 1 µM | [9] |
| Dibutyltin (DBT) | Human MD-PBMCs | Decreased IL-1β and IL-6 production | 2.5 - 5 µM | [9] |
| Tributyltin (TBT) | RTG-2 (fish cell line) | 50% toxic effect (cytotoxicity) | 369 ng/ml | [12] |
| Dibutyltin (DBT) | RTG-2 (fish cell line) | 50% toxic effect (cytotoxicity) | 1,905 ng/ml | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver toxicity, Jurkat for immunotoxicity) in appropriate media and conditions until approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: PPARγ Activation Assay (Luciferase Reporter Assay)
Objective: To determine if this compound can activate the PPARγ nuclear receptor.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPRE promoter element. A Renilla luciferase vector can be co-transfected for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.
Conclusion
The mechanism of action of this compound is complex and multifaceted, with significant implications for both toxicology and potential therapeutic development. Its ability to act as an endocrine disruptor through the activation of nuclear receptors like PPARγ and RXR, coupled with its potent immunotoxicity via the induction of apoptosis in immune cells, defines its primary biological impact. The potential for mitochondrial dysfunction further contributes to its overall cytotoxicity.
For researchers and drug development professionals, it is imperative to consider these mechanisms in their investigations. The provided experimental protocols offer a starting point for elucidating the specific effects of this compound in various biological contexts. A deeper understanding of these pathways will be crucial for harnessing any potential benefits of this class of compounds while mitigating their inherent risks.
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Overview of the Pathophysiological Implications of Organotins on the Endocrine System. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]
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Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. The Journal of toxicological sciences, 33(3), 269–276. [Link]
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Grün, F., Watanabe, H., Zamanian, Z., Maeda, A., Arima, K., Kanamoto, T., Sasano, H., & Blumberg, B. (2006). Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates. Molecular endocrinology (Baltimore, Md.), 20(9), 2141–2155. [Link]
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Endocrine disruption induced by organotin compounds: impacts in the reproductive function. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dioctyltin - Evaluation statement. Retrieved from [Link]
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Braga, A. C., de Oliveira, J. M., de Brognoli, L. C., Partata, W. A., & da Silva, R. S. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in endocrinology, 9, 263. [Link]
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Kishi, H., Nemoto, M., Enomoto, M., Shinoda, M., Kawanobe, T., & Matsui, H. (2006). Acute toxic effects of dioctyltin on immune system of rats. Environmental toxicology and pharmacology, 22(2), 240–247. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Dioctyltin dicarboxylate esters: Human health tier II assessment. Retrieved from [Link]
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Giltrow, E., Eccles, K. M., Scholze, M., & Hutchinson, T. H. (2009). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Alternatives to laboratory animals : ATLA, 37(6), 661–673. [Link]
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Milton, F. A., de Souza, A. C. C., Razolli, D. S., Solon, C., Torsoni, M. A., & Torsoni, A. S. (2017). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers in endocrinology, 8, 185. [Link]
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An-adirekkun, S., Yen, P., & Butryee, C. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of agricultural and food chemistry, 61(17), 4195–4203. [Link]
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Dudimah, F. D., Odman-Ghazi, S. O., & Whalen, M. M. (2020). Dibutyltin alters immune cell production of the pro-inflammatory cytokines interleukin (IL) 1β and IL-6: role of mitogen-activated protein kinases and changes in mRNA. Archives of toxicology, 94(4), 1187–1200. [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to Organotin Catalysis: The Role of Dioctyltin Dilaurate (DOTL)
Abstract
Organotin compounds have long been pivotal in industrial chemistry, acting as highly efficient catalysts in a myriad of polymerization reactions.[1][2] Among these, Dioctyltin dilaurate (DOTL) has emerged as a compound of significant interest, balancing robust catalytic activity with a more favorable toxicological profile compared to its more notorious counterparts like Dibutyltin dilaurate (DBTDL). This guide provides a comprehensive exploration of DOTL, from its fundamental chemical properties and catalytic mechanisms to its practical applications in polyurethane, polyester, and silicone synthesis. We will delve into detailed experimental protocols, safety and handling procedures, and the evolving regulatory landscape that shapes its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of DOTL while navigating the associated safety and environmental considerations.
Introduction: The Organotin Catalyst Family
Organotin compounds are a class of organometallic chemicals characterized by at least one tin-carbon (Sn-C) bond.[3] First synthesized in the mid-19th century, their industrial utility surged with the expansion of polymer chemistry. They are broadly classified based on the number of organic substituents attached to the tin atom:
-
Mono-organotins (R-SnX₃): Primarily used as PVC heat stabilizers.
-
Di-organotins (R₂-SnX₂): The most important class for catalysis, including DOTL and DBTDL. They are instrumental in polyurethane formation, silicone curing, and transesterification reactions.[3]
-
Tri-organotins (R₃-SnX): Historically used as potent biocides in applications like anti-fouling paints for ships, but their use is now heavily restricted due to severe ecotoxicity.[4][5]
-
Tetra-organotins (R₄-Sn): Serve mainly as precursors for the synthesis of other organotin compounds.[4]
The toxicity of organotin compounds is a critical consideration. Generally, toxicity decreases as the length of the alkyl chains (R groups) increases.[6] Thus, triethyltin is highly toxic, while dioctyltin compounds like DOTL are significantly less so, making them a more acceptable choice in many applications.[4][7] However, mounting regulatory pressure and health concerns have spurred a continuous search for even safer, "tin-free" alternatives based on metals like zinc, bismuth, and zirconium.[8][9]
Dioctyltin dilaurate (DOTL), in this context, represents a crucial intermediate step—a highly effective catalyst with a reduced, though not eliminated, hazard profile.[7][10]
Dioctyltin Dilaurate (DOTL): A Profile
DOTL is a di-organotin compound that has become a standard catalyst in numerous polymer systems, particularly as a replacement for the more toxic DBTDL.[7]
Chemical Properties at a Glance:
-
Chemical Name: Dioctyltin dilaurate
-
CAS Number: 3648-18-8[10]
-
Molecular Formula: C₄₀H₈₀O₄Sn[10]
-
Appearance: Typically a yellowish, oily liquid at room temperature.[10]
-
Solubility: Soluble in organic solvents such as acetone and methanol.[10]
The key advantage of DOTL lies in its versatile and efficient catalytic activity across a range of reactions, including polyurethane cross-linking, silicone curing, and esterification, coupled with lower toxicity compared to butyltin variants.[10]
Data Presentation: Commercial DOTL Specifications
The following table summarizes typical product specifications for commercially available DOTL, which can influence handling and performance.
| Supplier | Product Name | Tin Content (%) | Viscosity (mPa·s) | Typical Use Level (%) |
| Air Products | NACURE® XC-489 | ~18–20% | 50–100 | 0.05–0.5 |
| King Industries | K-KAT® DBTDL | ~18% | 60–90 | 0.05–0.4 |
| Sigma-Aldrich | Dioctyltin Dilaurate | ~95% purity | 70–110 | Lab-scale only |
| Table adapted from commercially available data. Note that K-KAT® DBTDL is a dibutyltin product listed for comparison of typical parameters.[11] |
The Engine of Synthesis: Catalytic Mechanisms of DOTL
DOTL's effectiveness stems from its function as a Lewis acid catalyst. The tin atom, with its vacant d-orbitals, can coordinate with electron-rich atoms (like oxygen or nitrogen), thereby activating the substrate for subsequent reactions.[1][12]
Polyurethane Formation
The reaction between an isocyanate (R-NCO) and a polyol (R'-OH) to form a urethane linkage is a cornerstone of polymer chemistry. DOTL significantly accelerates this process.[11] The most widely accepted mechanism involves the following steps:
-
Coordination and Activation: The tin center in DOTL coordinates with the electrophilic carbon of the isocyanate group. This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack.[11]
-
Nucleophilic Attack: A hydroxyl group from the polyol then attacks the activated isocyanate carbon.
-
Urethane Formation & Catalyst Regeneration: The urethane bond is formed, and the catalyst is released, ready to begin another cycle.[11]
This catalytic cycle dramatically lowers the activation energy of the reaction, allowing for rapid curing at ambient or slightly elevated temperatures.[11]
Caption: A simplified diagram of the DOTL-catalyzed urethane formation cycle.
While highly effective for urethane formation, DOTL can also promote side reactions, such as the trimerization of isocyanates to form isocyanurate rings, especially at higher temperatures or catalyst concentrations.[11]
Esterification and Transesterification Reactions
DOTL is also a versatile catalyst for esterification (acid + alcohol → ester) and transesterification (ester₁ + alcohol₂ → ester₂ + alcohol₁) reactions.[10] This capability is crucial for synthesizing polyesters, alkyd resins, and various oleochemicals like surfactants and lubricant esters.[13][14] The mechanism is analogous to urethane formation, where the tin atom activates the carbonyl group of the acid or ester, facilitating attack by the alcohol.[13][15] This makes organotin compounds effective catalysts for both polycondensation and transesterification processes.[13]
Field Applications of DOTL Catalysis
The efficiency and versatility of DOTL have secured its place in numerous industrial synthesis workflows.
-
Polyurethanes: DOTL is a standard catalyst in a wide array of polyurethane systems. This includes two-component (2K) coatings, adhesives, sealants, flexible and rigid foams, and cast elastomers where it controls the curing process.[7][10][11]
-
Silicones: It is widely used for the curing of Room Temperature Vulcanizing (RTV) silicones and other silane-modified polymers.[7][10] The catalyst promotes the silanol condensation reaction, leading to cross-linking and the formation of a stable silicone network.[7]
-
Polyesters and Resins: DOTL is used in the synthesis of various polyesters, including unsaturated polyester resins and alkyd resins for coatings, by catalyzing the polycondensation reactions.[10][13]
Caption: A typical experimental workflow for synthesizing a polyurethane material using DOTL.
Experimental Protocols: A Framework for Application
The following protocols are designed as self-validating systems to demonstrate the efficacy and application of DOTL in a laboratory setting.
Protocol 1: Quantifying DOTL Catalytic Activity in a Model Urethane Reaction
-
Objective: To demonstrate and quantify the catalytic efficiency of DOTL by monitoring the reaction between phenyl isocyanate and 1-butanol using FT-IR spectroscopy.
-
Materials:
-
Phenyl isocyanate (98%)
-
1-Butanol (anhydrous, ≥99%)
-
Dioctyltin dilaurate (DOTL)
-
Anhydrous toluene or other suitable inert solvent
-
Nitrogen gas for inert atmosphere
-
-
Methodology:
-
Preparation (Control): In a flame-dried, three-neck flask under a nitrogen atmosphere, add 100 mL of anhydrous toluene. Add 1-butanol (e.g., 0.1 mol) and allow the system to thermally equilibrate to the desired temperature (e.g., 25°C).
-
Reaction Initiation (Control): Add phenyl isocyanate (0.1 mol) with vigorous stirring. Immediately take a time-zero sample (t=0) and analyze via FT-IR, noting the characteristic isocyanate (-NCO) peak at ~2270 cm⁻¹.
-
Monitoring (Control): Take aliquots at regular intervals (e.g., every 30 minutes) and record the FT-IR spectrum to monitor the decrease in the -NCO peak area.
-
Preparation (Catalyzed): Repeat steps 1 and 2, but prior to adding the isocyanate, inject a precise amount of a DOTL stock solution in toluene to achieve the desired catalyst loading (e.g., 0.1 mol % relative to the isocyanate).
-
Monitoring (Catalyzed): Repeat step 3, taking samples at much shorter intervals (e.g., every 2-5 minutes) due to the accelerated reaction rate.
-
-
Self-Validation System: The protocol's validity is confirmed by observing a stark contrast in reaction rates. The uncatalyzed (control) reaction will show a very slow decrease in the -NCO peak over hours, while the DOTL-catalyzed reaction should show a rapid decrease, potentially reaching completion in under an hour. Plotting the natural log of the -NCO peak area versus time will yield pseudo-first-order rate constants for both reactions, allowing for a quantitative comparison of catalytic activity.
Protocol 2: Synthesis of a Saturated Polyester Resin
-
Objective: To synthesize a low-molecular-weight polyester resin via polycondensation using DOTL as a catalyst.
-
Materials:
-
Adipic acid
-
1,4-Butanediol (10% molar excess)
-
Dioctyltin dilaurate (DOTL, ~0.05-0.2% by weight of total reactants)
-
Xylene (for water removal via azeotropic distillation)
-
Nitrogen gas
-
-
Methodology:
-
Reactor Setup: Assemble a reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging: Charge the reactor with adipic acid, 1,4-butanediol, and xylene.
-
Inerting: Begin a slow subsurface sparge of nitrogen gas to maintain an inert atmosphere and aid in the removal of water.
-
Heating and Catalysis: Begin heating the mixture. Once the reactants are molten and the temperature reaches ~150°C, add the DOTL catalyst.
-
Polycondensation: Gradually increase the temperature to 200-220°C.[16] Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected and periodically measuring the acid number of the resin.
-
Completion: The reaction is considered complete when the collected water volume approaches the theoretical amount and the acid number drops to a target value (e.g., <10 mg KOH/g).
-
Finishing: Once the target acid number is reached, cool the reactor and dilute the polyester with a suitable solvent if required.
-
-
Self-Validation System: This protocol is validated by successfully achieving the target specifications for the polyester resin. A low final acid number confirms the high conversion of carboxylic acid groups, and the collection of the theoretical amount of water indicates the completion of the condensation reaction. The final polymer can be further characterized by Gel Permeation Chromatography (GPC) to confirm the molecular weight distribution.
Safety, Handling, and the Regulatory Horizon
While DOTL is less toxic than many other organotins, it is not benign. Prudent laboratory practices are mandatory.
Toxicity and Hazard Profile
-
Health Effects: Organotin compounds can be irritating to the skin and eyes.[4][6] Repeated or prolonged exposure can potentially affect the immune and central nervous systems.[4][6]
-
Regulatory Status: Crucially, dioctyltin dilaurate has been identified as a Substance of Very High Concern (SVHC) under the EU's REACH regulation due to its classification as toxic for reproduction.[7][17] This designation imposes legal obligations on companies using the substance and signals a strong regulatory push towards substitution.[17]
Safe Handling Protocols
-
Engineering Controls: Always handle organotin compounds inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19]
-
Spill Procedures: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[6]
-
Waste Disposal: All waste materials containing organotin compounds must be collected in clearly labeled, sealed containers for hazardous waste disposal. Do not dispose of them in standard lab trash or down the drain.[6][19]
Conclusion and Future Outlook
Dioctyltin dilaurate (DOTL) remains a highly effective and widely used catalyst in the polymer industry, offering a valuable balance of performance and reduced toxicity compared to historical organotin compounds. Its mechanisms in promoting urethane, ester, and silicone formation are well-understood, enabling precise control over complex synthesis processes.
However, the field is at a crossroads. The classification of DOTL as an SVHC underscores the global regulatory trend moving away from potentially hazardous materials.[17] The future of catalysis in these applications will likely be dominated by two parallel efforts: the development of truly benign, high-performance "tin-free" catalysts based on metals like bismuth, zinc, and titanium, and the engineering of novel "green tin" compounds where the tin atom is chelated or modified to prevent leaching and biological interaction.[9][20] For researchers and developers, a deep understanding of DOTL provides a critical benchmark against which these next-generation catalysts will be measured.
References
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- Exploring Non-Tin Catalyst Alternatives for Organosilane Systems: The Role of DBTDL. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- WHY REPLACING ORGANOTIN CATALYSTS WITH ORGANO-TITANATES MATTERS MORE THAN EVER. (n.d.). DKatalyst.
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). ACS Publications.
- Organotin: Understanding Its Legal Definition and Uses. (n.d.). U.S. Legal Forms.
- the role of a substitute organic tin environmental catalyst in creating high-quality, non-toxic products. (2025). Polymer Chemist & Green Materials Enthusiast.
- Dioctyltin dilaurate as a catalyst for urethane reactions in coatings. (2025). Newtop Chemical.
- TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill. (n.d.). ZDHC.
- Tin Catalyst Alternatives for Polyurethane Coatings. (2024). Borchers: A Milliken Brand.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (1994). National Research Council.
- A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers.
- Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab.
- The catalytic mechanism of dibutyltin dilaurate (dbtdl) in coating curing: a comprehensive review. (2025). Self-published.
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). University of Babylon Private CDN.
- Catalysts for Polyester Resin Manufacturing. (n.d.). ResearchGate.
- PREPARATION OF POLYESTERS WITH TIN CATALYSTS. (1993). Google Patents.
- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
- DOTL CATALYST (DIOCTYLTIN DILAURATE). (n.d.). Ataman Kimya.
- DOTL Dioctyltin Dilaurate. (n.d.). BNT Chemicals.
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- Organotin catalysts for use in polyurethane systems. (1991). Google Patents.
- Preparation of polyesters with tin catalyst. (1992). Google Patents.
- EU Bans Certain Organotin Compounds in Consumer Products. (2009). SGS.
- Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water.
- REAXIS® C216 - Dioctyltin Dilaurate - DOTL. (n.d.). Reaxis.
- Status and Trends of Organotin in Sediments in the Southern North Sea. (n.d.). OSPAR Commission.
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- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management.
- Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC.
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Bis(lauroyloxy)dioctyltin molecular structure and reactivity
An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin
Introduction
This compound, commonly referred to as dioctyltin dilaurate (DOTL), is an organotin compound with significant industrial and research applications. With the chemical formula C40H80O4Sn, this versatile molecule serves primarily as a highly efficient catalyst and a heat stabilizer.[1] Its primary roles are in facilitating the production of polyurethanes and silicones, and in preventing the thermal degradation of polyvinyl chloride (PVC).[2] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, reactivity, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek a deeper understanding of this compound's core characteristics and applications. We will explore the causality behind its catalytic efficiency and stabilizing properties, provide validated experimental insights, and outline best practices for its safe handling.
Molecular Structure and Physicochemical Properties
Chemical Identity: this compound is systematically named [dodecanoyloxy(dioctyl)stannyl] dodecanoate.[1][3] It consists of a central tin(IV) atom covalently bonded to two octyl groups and two laurate (dodecanoate) ligands.
Bonding and Molecular Geometry: The tin atom at the core of the molecule typically exhibits a tetrahedral geometry. The two long-chain laurate groups and the two octyl groups are arranged around the tin center. The carbonyl oxygen atoms of the laurate groups can form weak intramolecular bonds with the tin atom, influencing its coordination sphere and reactivity. This structure is key to its efficacy as a catalyst in polymerization and organic synthesis.
Physicochemical Data Summary: The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 3648-18-8 | |
| Molecular Formula | C40H80O4Sn | |
| Molecular Weight | 743.77 g/mol | |
| Appearance | Colorless to pale yellow, viscous oily liquid | [2] |
| Melting Point | 17-23 °C | [4] |
| Boiling Point | ~647.5 °C at 760 mmHg | [4] |
| Density | ~0.998 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, acetone, and benzene. | [2] |
| Vapor Pressure | 1.18E-16 mmHg at 25 °C | |
| Flash Point | ~70 °C | [5] |
Synthesis and Characterization
General Synthetic Pathways: The industrial synthesis of organotin carboxylates like this compound typically involves the reaction of a corresponding organotin oxide or halide with the appropriate carboxylic acid. A common route starts with dibutyltin dichloride, which is hydrolyzed to dibutyltin oxide. The oxide is then condensed with lauric acid to yield the final product.[6] An alternative method involves the direct reaction of dibutyltin dichloride with lauric acid in the presence of a base to neutralize the liberated HCl.[6]
Representative Synthesis Protocol: This is a generalized protocol based on established organotin chemistry principles.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, charge dioctyltin oxide (1 mole equivalent) and lauric acid (2.2 mole equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Purification: After completion, cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be further purified if necessary, though for many catalytic applications, the technical grade product is sufficient.
Characterization: The identity and purity of synthesized this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed information about the molecular structure, confirming the presence of octyl and lauroyl groups and the coordination environment of the tin atom.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=O stretching in the carboxylate groups and Sn-C and Sn-O bonds.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
Reactivity and Mechanistic Insights
Catalytic Activity in Polyurethane Formation: this compound is a highly effective catalyst for the formation of polyurethanes from the reaction of isocyanates and polyols.[7] Its catalytic mechanism is generally accepted to involve the coordination of the tin atom, acting as a Lewis acid, with both the isocyanate and the hydroxyl groups.[8] This coordination polarizes the isocyanate group, increasing the electrophilicity of its carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[7] This catalytic action significantly lowers the activation energy of the reaction, thereby accelerating the formation of the urethane linkage.[7][8]
Caption: Catalytic cycle of DOTL in polyurethane formation.
Role in Silicone Curing: In silicone chemistry, this compound catalyzes the room temperature vulcanization (RTV) of silicones.[9] It promotes the condensation reaction of silanol groups, leading to the formation of a cross-linked silicone elastomer network. This enhances the mechanical properties, durability, and weather resistance of silicone-based materials like sealants, adhesives, and gaskets.
Function as a PVC Heat Stabilizer: Polyvinyl chloride (PVC) is susceptible to thermal degradation during processing, which involves the elimination of hydrogen chloride (dehydrochlorination).[10] this compound acts as an effective heat stabilizer by inhibiting this degradation process.[10] The mechanism involves the substitution of labile chlorine atoms on the PVC chain with the more stable laurate groups from the organotin compound. This prevents the initiation of the "zipper-like" dehydrochlorination cascade that leads to discoloration and loss of mechanical strength. Additionally, it can neutralize the HCl that is formed, preventing its autocatalytic effect on further degradation.[10]
Hydrolysis and Thermal Stability: this compound can undergo hydrolysis in the presence of water, breaking down into dioctyltin oxide and lauric acid.[11] This is a crucial consideration for its storage and application in moisture-sensitive formulations. The compound exhibits good thermal stability, which is essential for its function as a PVC heat stabilizer at high processing temperatures.
Experimental Protocols and Workflows
Workflow for Evaluating Catalytic Efficiency: To assess the catalytic performance of this compound in a polyurethane system, a systematic workflow can be employed. This typically involves monitoring the reaction kinetics, often through titration of the remaining isocyanate groups or by rheological measurements.
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Thermal stability of dioctyltin dilaurate
An In-Depth Technical Guide to the Thermal Stability of Dioctyltin Dilaurate (DOTL)
Executive Summary
Dioctyltin dilaurate (DOTL) is an organotin compound of significant industrial importance, primarily serving as a highly effective heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the synthesis of polyurethanes and silicones. Its performance in these high-temperature applications is intrinsically linked to its thermal stability. This guide provides a detailed technical examination of the thermal behavior of DOTL, intended for researchers, scientists, and formulation professionals. We will explore its fundamental physicochemical properties, delve into the mechanisms of its thermal and hydrolytic degradation, present standardized protocols for its analytical evaluation, and discuss the practical implications of its stability profile for industrial applications.
Introduction to Dioctyltin Dilaurate (DOTL)
Chemical Identity and Physicochemical Properties
Dioctyltin dilaurate, with the chemical formula C₄₀H₈₀O₄Sn, is an organotin ester.[1] The central tin (IV) atom is covalently bonded to two n-octyl groups and two laurate (dodecanoate) ligands. This structure is crucial to its function, with the octyl groups providing compatibility with polymer matrices and the laurate groups playing a key role in its stabilizing and catalytic activities. While its thermal stability is a key feature, it is considered to have lower thermal resistance compared to other organotin classes, such as mercaptides.[2] The key physicochemical properties of DOTL are summarized in Table 1.
Table 1: Physicochemical Properties of Dioctyltin Dilaurate
| Property | Value | Reference(s) |
| CAS Number | 3648-18-8 | [3] |
| Molecular Formula | C₄₀H₈₀O₄Sn | [1] |
| Molecular Weight | 743.77 g/mol | [1][3] |
| Appearance | Colorless to pale yellow, viscous liquid/oil at room temperature. | |
| Melting Point | 17-18 °C | [2][3] |
| Boiling Point | Decomposes upon heating. Predicted B.P. is 647.5 °C. | [2][4] |
| Density | ~0.998 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, chloroform). | [2] |
The Imperative of Thermal Stability in Industrial Applications
The industrial utility of DOTL is defined by its performance under thermal stress.
-
PVC Heat Stabilization: Polyvinyl chloride is notoriously heat-sensitive, undergoing autocatalytic dehydrochlorination at processing temperatures (typically >170 °C), which leads to discoloration, embrittlement, and loss of mechanical properties.[5][6] DOTL is added to PVC formulations to prevent this degradation, ensuring the material can be melt-processed into final products like pipes, cables, and packaging films without decomposition.
-
Catalysis: In polyurethane and silicone chemistry, DOTL catalyzes polymerization reactions. These reactions can be exothermic, and the catalyst must remain structurally intact throughout the temperature profile of the curing process to ensure consistent reaction kinetics and a properly cross-linked final polymer structure.
Mechanisms of Degradation
The stability of DOTL is not absolute. It can degrade through several pathways, which must be understood to optimize its use and predict the long-term performance of materials containing it.
Thermal Decomposition
When subjected to temperatures exceeding its stability threshold (generally >250°C for the broader dioctyltin class), the primary covalent bonds within the DOTL molecule will cleave.[7] This process is expected to generate a mixture of volatile and non-volatile products, including organic acid vapors from the laurate ligands and, ultimately, inorganic tin oxides upon complete decomposition.[8][9]
Hydrolytic Degradation
In the presence of moisture, DOTL is susceptible to hydrolysis. This is a critical consideration for both storage and application. The ester linkages are the primary sites for hydrolytic attack, yielding dioctyltin oxide (DOTO) and lauric acid as the principal degradation products.[10] The formation of insoluble dioctyltin oxide can lead to a loss of catalytic activity and may affect the optical clarity of the host material.[10]
Photodegradation
Exposure to direct sunlight (UV radiation) can induce the slow degradation of DOTL. This photochemical process can lead to the formation of inorganic tin salts, which can compromise the long-term stability and appearance of the material it is intended to protect.[8][9]
Mechanism of Action as a PVC Stabilizer
The primary role of DOTL in PVC is not merely to act as a heat sink. It functions through a sophisticated chemical intervention to halt the degradation cascade. The process is twofold:
-
Substitution of Labile Chlorine Atoms: PVC degradation initiates at defect sites in the polymer chain, such as allylic or tertiary chlorine atoms, which are thermally labile. DOTL works by substituting these weak C-Cl bonds with its more thermally stable laurate groups. This "mending" of the polymer backbone removes the initiation sites for dehydrochlorination.[4][11][12]
-
HCl Scavenging: Any hydrogen chloride (HCl) that is released during initial heating is an auto-catalyst for further degradation. DOTL efficiently neutralizes this HCl, preventing the catastrophic "unzipping" of the polymer chain.[5][6]
The following diagram illustrates this primary stabilization mechanism.
Caption: Standard workflow for TGA analysis.
Protocol: DSC of DOTL-Stabilized PVC
This protocol is used to assess the effect of thermal aging on the polymer's glass transition temperature.
Objective: To determine if thermal exposure, mediated by the stabilizer, causes changes in the physical state of the PVC matrix.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
PVC samples (unaged and thermally aged stabilized sheets)
-
Sample pans (aluminum) and sealing press
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation:
-
Use samples prepared as in the TGA protocol. Thermally age one set of samples in an oven at a specified temperature and time (e.g., 180 °C for 60 minutes).
-
Cut a small disc (5-10 mg) from both the unaged and aged samples.
-
Hermetically seal the samples in aluminum DSC pans. Causality: Sealing prevents the loss of any volatile components during the analysis, ensuring accurate heat flow measurement.
-
-
DSC Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen gas.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp temperature from ambient (e.g., 25 °C) to a temperature above the expected Tg but below degradation (e.g., 120 °C) at 10 °C/min. Causality: This step erases the prior thermal history of the sample.
-
Cool: Cool the sample back down to 25 °C at 10 °C/min.
-
Second Heat: Ramp the temperature again from 25 °C to 120 °C at 10 °C/min.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
Determine the glass transition temperature (Tg), typically identified as the midpoint of the step change in the heat flow signal.
-
Compare the Tg of the unaged and thermally aged samples.
-
Interpretation of Thermal Analysis Data
The data generated from TGA and DSC provide quantitative insights into the performance of DOTL.
Analysis of a Typical TGA Thermogram
A TGA thermogram of stabilized PVC will show a significant delay in the onset of mass loss compared to an unstabilized sample. Research indicates that organotin-stabilized PVC shows a decomposition temperature (at 5% conversion) greater than 210°C. [13]The degradation often occurs in multiple stages, corresponding to the initial dehydrochlorination followed by the breakdown of the resulting polyene backbone.
Table 2: Representative TGA Data for Unstabilized vs. DOTL-Stabilized PVC
| Sample | Onset of Decomposition (Td at 5% Mass Loss) | Reference(s) |
| Unstabilized PVC | ~200-205 °C | [13] |
| PVC + Organotin Stabilizer | > 210 °C | [13] |
Note: Absolute temperatures can vary based on the specific PVC grade, formulation, and TGA experimental conditions.
Implications for Researchers and Professionals
-
Processing Window: The TGA data directly informs the maximum safe processing temperature for a given PVC formulation. The processing temperature must remain well below the Td to prevent degradation.
-
Formulation Optimization: By comparing the Td of formulations with different DOTL concentrations, a cost-performance balance can be achieved, ensuring sufficient stability without overuse of the additive.
-
Long-Term Stability: While TGA measures acute thermal stability, understanding the degradation pathways (especially hydrolysis) is crucial for predicting shelf-life and performance in humid environments. [10]Products intended for outdoor use must also consider the effects of photodegradation. [8]* Safety and Regulatory Considerations: The thermal decomposition of DOTL can release organic vapors and tin-containing fumes. [8][9]Adequate ventilation and personal protective equipment are essential during high-temperature processing. Furthermore, DOTL is classified as a substance that may damage an unborn child and causes organ damage through prolonged exposure, requiring careful handling and adherence to regulatory guidelines. [1][14]
Conclusion
Dioctyltin dilaurate is a cornerstone of PVC stabilization and a versatile catalyst, with its performance fundamentally reliant on its thermal stability. While it exhibits excellent efficacy in preventing the thermal degradation of PVC at typical processing temperatures, its stability is finite. A comprehensive understanding of its degradation mechanisms—thermal, hydrolytic, and photochemical—is essential for its effective application. Through standardized analytical techniques like TGA and DSC, researchers and formulators can quantify its performance, optimize formulations, and ensure the production of durable, high-quality materials while adhering to critical safety protocols.
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ECHA. (n.d.). Dioctyltin dilaurate - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
ECHA. (n.d.). Dioctyltin dilaurate - Registration Dossier (Water Solubility). European Chemicals Agency. Retrieved from [Link]
-
ECHA. (n.d.). Dioctyltin dilaurate. European Chemicals Agency. Retrieved from [Link]
-
Wei, F., Lu, Y., & Liu, W. (n.d.). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). ResearchGate. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Dioctyltin dilaurate (DOTL, DOTDL). Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
-
PubChem. (n.d.). Dioctyltin dilaurate. National Center for Biotechnology Information. Retrieved from [Link]
-
ECHA. (n.d.). Substance Information - Dioctyltin dilaurate. European Chemicals Agency. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
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Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. ResearchGate. Retrieved from [Link]
-
Sombatsompop, N., et al. (2010). Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. BioResources. Retrieved from [Link]
-
Arkis, E., & Balköse, D. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. IYTE Institutional Repository. Retrieved from [Link]
-
Starnes, W. H., & Plitz, I. M. (1976). Poly(vinyl chloride) Stabilization Mechanisms. Macromolecules. Retrieved from [Link]
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ResearchGate. (2017). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. Retrieved from [Link]
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Gelest, Inc. (2022). Safety Data Sheet: DIOCTYLDILAURYLTIN, tech-95. Retrieved from [Link]
-
American Elements. (n.d.). Dioctyltin Dilaurate. Retrieved from [Link]
-
Incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Retrieved from [Link]
-
CORE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Retrieved from [Link]
-
BDMAEE. (2025). dioctyltin dilaurate: a new method to optimize the thermal performance of electronic equipment. Retrieved from [Link]
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ChemBK. (2024). Dioctyltin dilaurate. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Compounds of dioctyltin - Evaluation statement. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: DIOCTYLDILAURYLTIN, tech-95. Retrieved from [Link]
-
ChemBK. (2024). Dioctyldilauryltin. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Bis(lauroyloxy)dioctyltin as a Polyurethane Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of bis(lauroyloxy)dioctyltin, also known as dioctyltin dilaurate (DOTL), as a highly efficient catalyst for the synthesis of polyurethanes. Intended for professionals in research, scientific, and drug development fields, these notes delve into the catalytic mechanism, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the preparation and characterization of polyurethanes. The content is structured to empower users with the foundational knowledge and practical steps required for the successful application of this catalyst in both routine and novel polyurethane formulations, with a particular focus on applications relevant to the biomedical and pharmaceutical sciences.
Introduction: The Critical Role of Catalysis in Polyurethane Synthesis
Polyurethanes (PUs) are a remarkably versatile class of polymers, finding applications in everything from industrial coatings to advanced biomedical devices and drug delivery systems.[1][2] Their widespread use is attributable to the tunable nature of their physical and chemical properties, which are dictated by the selection of monomers—diisocyanates and polyols—and the kinetics of the polymerization reaction. The fundamental chemistry involves the polyaddition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form the characteristic urethane linkage (-NH-COO-).
While this reaction can proceed uncatalyzed, it is often slow and impractical for most applications. Catalysts are therefore essential to accelerate the reaction rate, control the curing process, and ultimately influence the final properties of the polymer.[3] Organotin compounds, particularly dialkyltin dicarboxylates, have long been favored for their high catalytic activity.[4] Among these, this compound has emerged as a catalyst of choice, offering a balance of high efficiency and a more favorable toxicological profile compared to its dibutyltin counterparts.
This guide will focus specifically on the application of this compound, providing the necessary theoretical background and practical protocols to leverage its catalytic potential effectively and responsibly.
This compound: A Profile
This compound is an organotin compound that serves as a potent catalyst for the gelling reaction (the isocyanate-polyol reaction) in polyurethane synthesis.
Physicochemical Properties
| Property | Value |
| Synonyms | Dioctyltin dilaurate (DOTL), Di-n-octyltin dilaurate |
| CAS Number | 3648-18-8 |
| Molecular Formula | C40H80O4Sn |
| Appearance | Colorless to yellowish oily liquid |
| Solubility | Soluble in most organic solvents; insoluble in water |
The Catalytic Mechanism: A Deeper Dive
The efficacy of this compound as a polyurethane catalyst stems from its action as a Lewis acid. The tin center coordinates with the reactants, lowering the activation energy of the urethane formation reaction. The generally accepted mechanism involves the activation of both the isocyanate and the polyol.[5]
A simplified representation of the catalytic cycle is as follows:
-
Coordination and Activation: The tin atom in this compound can coordinate with both the oxygen of the isocyanate group and the oxygen of the hydroxyl group of the polyol. This dual coordination polarizes the N=C bond of the isocyanate, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5][6]
-
Nucleophilic Attack: The activated hydroxyl group of the polyol then attacks the activated carbonyl carbon of the isocyanate.
-
Urethane Bond Formation and Catalyst Regeneration: This leads to the formation of the urethane linkage and the regeneration of the catalyst, which is then free to participate in another catalytic cycle.
This mechanism highlights the efficiency of the catalyst, as it is not consumed in the reaction.
Diagram: Catalytic Cycle of this compound in Polyurethane Formation
Caption: Catalytic cycle of this compound.
Application Notes: Field-Proven Insights
Catalyst Loading and Its Impact on Reaction Kinetics
The concentration of this compound is a critical parameter that directly influences the pot life and curing time of the polyurethane system.
-
Typical Loading Levels: Catalyst loading can range from 0.01% to 0.5% by weight of the total reactants. For many applications, a concentration in the range of 0.05% to 0.2% provides a good balance between a workable pot life and a reasonable curing time.
-
High Catalyst Loading: Higher concentrations lead to a significant acceleration of the reaction, which can be beneficial for applications requiring rapid curing. However, excessive catalyst levels can drastically reduce the pot life, making handling and application difficult. It can also potentially compromise the mechanical properties of the final polymer.
-
Low Catalyst Loading: Lower concentrations provide a longer pot life, allowing for more extensive mixing and processing. However, this will also extend the curing time, which may not be suitable for all applications.
Compatibility with Monomers
The performance of this compound can be influenced by the type of isocyanate and polyol used.
-
Isocyanates: this compound is effective with both aromatic (e.g., MDI, TDI) and aliphatic (e.g., HDI, IPDI) isocyanates. Aliphatic isocyanates are generally less reactive than their aromatic counterparts, and the use of a catalyst like this compound is often essential to achieve practical reaction rates.[7]
-
Polyols: The catalyst is compatible with a wide range of polyols, including polyether and polyester polyols. The structure of the polyol can influence the reaction kinetics; for instance, primary hydroxyl groups are more reactive than secondary hydroxyl groups. Some studies suggest that organotin catalysts like DOTL are particularly effective for polyurethane reactions involving polyethers.[7]
Relevance for Biomedical and Drug Delivery Applications
The versatility of polyurethanes makes them highly suitable for various biomedical applications, including drug delivery systems, medical devices, and tissue engineering scaffolds.[1][2][8][9][10] When synthesizing polyurethanes for these applications, the choice of catalyst is of paramount importance due to biocompatibility considerations. While all organotin compounds warrant careful handling due to toxicity concerns, dioctyltin compounds are generally considered to have a better toxicological profile than dibutyltin compounds. However, for any biomedical application, extensive purification of the final polymer to remove residual catalyst and other unreacted components is crucial. The protocols outlined in this document are intended for research and development purposes and are not a substitute for the rigorous validation required for clinical applications.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating in-process monitoring and post-synthesis characterization to ensure the successful formation of the desired polyurethane.
Materials and Equipment
-
Reactants:
-
Polyol (e.g., Poly(ethylene glycol) (PEG), Poly(caprolactone) (PCL))
-
Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))
-
-
Catalyst: this compound
-
Solvent (optional): Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
FTIR spectrometer with an ATR probe for in-situ monitoring (recommended)
-
Standard laboratory glassware
-
Vacuum oven
-
Safety Precautions
-
Handling this compound: This compound can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[11][12][13]
-
Handling Isocyanates: Isocyanates are sensitizers and can cause respiratory irritation. All handling of isocyanates should be performed in a fume hood.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Diagram: Experimental Workflow for Polyurethane Synthesis
Caption: Step-by-step workflow for polyurethane synthesis.
Protocol for Polyurethane Synthesis (Illustrative Example)
This protocol describes the synthesis of a linear polyurethane from a polyether diol and an aliphatic diisocyanate.
-
Reactant Preparation:
-
Dry the polyol (e.g., 10g of PEG, MW 2000) under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Ensure the diisocyanate (e.g., stoichiometric equivalent of HDI) is of high purity and handled under a nitrogen atmosphere.
-
-
Reaction Setup:
-
Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Purge the system with dry nitrogen for at least 15 minutes to create an inert atmosphere.
-
-
Polyol and Catalyst Addition:
-
Add the dried polyol to the reaction flask. If using a solvent, dissolve the polyol in the solvent at this stage.
-
Using a syringe, add the desired amount of this compound (e.g., 0.1% w/w of total reactants). Stir the mixture until the catalyst is fully dissolved.
-
-
Isocyanate Addition:
-
Slowly add the diisocyanate to the reaction mixture dropwise from the dropping funnel over a period of 30-60 minutes while stirring vigorously. An exothermic reaction may be observed. Maintain the reaction temperature at a desired setpoint (e.g., 70-80°C).
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR-ATR spectroscopy.[14][15][16] The reaction is considered complete when this peak is no longer detectable. Alternatively, aliquots can be taken at regular intervals and analyzed by titration to determine the residual isocyanate content.[17]
-
-
Polymer Precipitation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a non-solvent (e.g., cold methanol or hexane) while stirring to precipitate the polyurethane.
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and residual catalyst.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization of the Synthesized Polyurethane
To validate the synthesis and determine the properties of the final polymer, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of urethane linkages by identifying the characteristic N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and the absence of the NCO peak (~2270 cm⁻¹).[18][19]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting temperatures (Tm), which provides insight into the microphase separation of the polymer.[18]
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Mechanical Testing: Evaluate the tensile strength, elongation at break, and modulus of the polyurethane to assess its mechanical properties.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is too slow | - Insufficient catalyst loading- Low reaction temperature- Presence of moisture | - Increase catalyst concentration incrementally- Increase reaction temperature- Ensure all reactants and glassware are thoroughly dried |
| Reaction is too fast (gelation) | - Excessive catalyst loading- High reaction temperature | - Reduce catalyst concentration- Control the reaction temperature, possibly with a cooling bath |
| Low molecular weight polymer | - Incorrect stoichiometry- Presence of monofunctional impurities | - Carefully calculate and measure reactant quantities- Use high-purity monomers |
| Presence of bubbles in the final product | - Reaction with residual water, producing CO2 | - Rigorously dry all reactants and solvents |
Conclusion
This compound is a highly effective and versatile catalyst for the synthesis of a wide range of polyurethane materials. By understanding its catalytic mechanism and carefully controlling the reaction parameters as outlined in these notes, researchers can achieve reproducible and predictable results. The provided protocols, incorporating in-process monitoring and comprehensive characterization, offer a robust framework for the development of novel polyurethanes for advanced applications, including those in the demanding fields of biomedical engineering and drug delivery.
References
- 1. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.synthesia.com [blog.synthesia.com]
- 3. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 5. ohans.com [ohans.com]
- 6. allhdi.com [allhdi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Dioctyltin Dilaurate or Octyl Tin Laurate Manufacturers, with SDS [mubychem.com]
- 12. gelest.com [gelest.com]
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- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Two-Component RTV Silicone Rubber Curing via Organotin Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the curing protocol for two-component (RTV-2) silicone rubber utilizing a condensation cure mechanism catalyzed by an organotin compound. The protocol details the underlying chemical principles, step-by-step experimental procedures, critical process parameters, and safety considerations. A note on terminology: this guide refers to Dibutyltin dilaurate (DBTDL), the industry-standard catalyst for this reaction, which is presumed to be the intended subject of inquiries regarding "DOTL."[1][2]
Theoretical Background: The Condensation Cure Mechanism
Room-Temperature Vulcanizing (RTV) silicone elastomers are formed through a cross-linking process that converts low-molecular-weight liquid polymers into a solid, elastic network.[3] The most common two-component (RTV-2) systems employ a condensation cure reaction, which relies on a catalyst, typically DBTDL, to proceed efficiently at ambient conditions.[2][4]
The overall process can be understood in two primary stages:
-
Hydrolysis: The reaction is initiated by atmospheric moisture (H₂O). A cross-linking agent, commonly an alkoxysilane such as tetraethoxysilane (TEOS) or ethyl polysilicate, reacts with water. The organotin catalyst, DBTDL, significantly accelerates this step, leading to the formation of reactive silanol (Si-OH) groups and the release of an alcohol byproduct (e.g., ethanol).[5][6][7]
-
Condensation: The newly formed silanol groups on the crosslinker then react with the hydroxyl-terminated ends of the base silicone polymer (typically polydimethylsiloxane, PDMS).[7][8] This condensation reaction forms stable siloxane bonds (Si-O-Si), which create the three-dimensional rubber network.[5][6] Each condensation step releases another molecule of alcohol.
The DBTDL catalyst is believed to form an intermediate organotin silanolate, which is highly reactive and facilitates the formation of the siloxane linkage, regenerating the catalyst to continue the process.[5][6][9]
Caption: DBTDL-catalyzed condensation cure workflow.
Materials and Equipment
2.1 Materials
-
Part A (Base Polymer): Hydroxyl-terminated polydimethylsiloxane (PDMS), often containing reinforcing fillers like fumed silica.
-
Part B (Curing Agent/Catalyst): A tin-based catalyst, typically Dibutyltin dilaurate (DBTDL), often pre-mixed with a cross-linking agent.[2][10]
-
Substrate for application (e.g., glass slide, petri dish, custom mold).
-
Substrate cleaning agents (e.g., Isopropanol, Acetone).
-
Lint-free wipes.
2.2 Equipment
-
Analytical balance (±0.001 g precision).
-
Non-porous mixing container (e.g., polypropylene cup).
-
Mixing spatula (polypropylene or stainless steel).
-
Planetary centrifugal mixer or manual mixing setup.
-
Vacuum chamber/desiccator for degassing (recommended).
-
Environmental chamber or controlled temperature/humidity environment.
-
Durometer (Shore A) for hardness testing (optional, for characterization).
-
Calipers for dimensional shrinkage measurement (optional, for characterization).
Detailed Experimental Protocol
This protocol outlines a general procedure. Always consult the manufacturer's Technical Data Sheet (TDS) for specific mixing ratios and handling instructions for your selected RTV system.
3.1 Step 1: Substrate Preparation The final adhesion and surface quality of the cured silicone depend critically on substrate cleanliness.
-
Thoroughly clean the substrate surface by washing with a strong soap and water solution, followed by rinsing with deionized water.
-
Perform a solvent wipe using isopropanol or acetone on a lint-free cloth to remove any residual organic contaminants.[11]
-
Ensure the substrate is completely dry before applying the silicone mixture. A final wipe with a dry, lint-free cloth is recommended.
-
For applications requiring enhanced adhesion, a primer may be necessary. Consult the silicone manufacturer's guidelines for compatible primers.
3.2 Step 2: Dispensing and Mixing
-
Bring both Part A and Part B components to a standard room temperature (23 ± 2 °C). Colder temperatures increase viscosity, making mixing difficult, while warmer temperatures can prematurely shorten the working time.[12]
-
Using an analytical balance, accurately weigh the required amounts of Part A (Base) and Part B (Catalyst) into a clean, non-porous mixing container. Adherence to the manufacturer's specified mix ratio is critical for achieving optimal properties.[8]
-
Mix the components thoroughly until a uniform color and consistency are achieved. Scrape the sides and bottom of the container multiple times to ensure all material is incorporated. Inadequate mixing is a primary cause of incomplete curing.
-
Manual Mixing: Stir for 3-5 minutes with a steady, deliberate motion.
-
Mechanical Mixing: Use a planetary mixer for 1-2 minutes at a moderate speed.
-
3.3 Step 3: Degassing (Highly Recommended) Mixing inevitably introduces air bubbles into the silicone. Degassing is crucial for applications requiring optical clarity or high dielectric strength.
-
Place the mixed container inside a vacuum chamber.
-
Apply a vacuum of 28-29 inches of mercury (Hg). The mixture will rise, froth, and then collapse.
-
Continue the vacuum for 1-2 minutes after the mixture has collapsed.
-
Gently release the vacuum and remove the container. The mixture should be free of visible bubbles.
3.4 Step 4: Application and Curing
-
Pour the degassed silicone mixture onto the prepared substrate.
-
Allow the mixture to cure in a controlled environment. The curing reaction is highly dependent on ambient temperature and relative humidity (RH).[13]
-
Monitor the cure progression. The "tack-free time" is the point at which the surface is no longer sticky to the touch. Full mechanical properties are typically achieved after 24-72 hours, depending on the thickness and specific formulation.[14]
Key Process Parameters and Characterization
The curing kinetics and final properties of the elastomer are governed by several factors.
| Parameter | Effect on Curing Process | Typical Range | Notes |
| Temperature | Higher temperatures accelerate the reaction, reducing pot life and cure time. Lower temperatures slow it significantly.[15] | 20-30°C (68-86°F) | Temperatures above 50°C are generally not recommended as they can cause uneven curing.[14] |
| Relative Humidity (RH) | Higher humidity provides more water molecules, accelerating the initial hydrolysis step and speeding up the cure.[12][13] | 40-70% | Very high humidity can cause the surface to cure too quickly, trapping uncured material underneath.[12][13] |
| Catalyst Concentration | Increasing the catalyst ratio (within manufacturer limits) will decrease the cure time but may negatively impact final mechanical properties.[16] | Per TDS | Deviating from the specified ratio is not recommended. |
| Material Thickness | Thicker sections require longer cure times as moisture must diffuse from the surface to the interior of the material. | N/A | Cure rates are often cited as 2-3 mm per day.[14] |
Post-Cure Characterization (Self-Validation) To ensure a successful cure, the following properties can be measured according to established standards:
-
Hardness (Durometer): Measured using a Shore A durometer per ASTM D2240.[17]
-
Tensile Strength & Elongation: Assessed via ASTM D412.[17][18]
-
Tear Strength: Evaluated using ASTM D624.[17]
-
Compression Set: Determined by ASTM D395 to assess elastic recovery.[17]
Safety and Handling
Organotin compounds like DBTDL are toxic and require careful handling.[19]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[20]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[19][21]
-
Skin Contact: Avoid direct skin contact. In case of contact, immediately wash the affected area thoroughly with soap and water.[11]
-
Disposal: Dispose of uncured silicone and contaminated materials as hazardous waste according to local regulations.[20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from ignition sources.[22][23]
References
-
Temperature and moisture affect liquid rubber. (n.d.). Syntecshop.com. [Link]
-
van der Weij, F. W. (1980). The action of tin compounds in condensation-type RTV silicone rubbers. Die Makromolekulare Chemie, 181(12), 2541-2548. [Link]
-
ASTM D6411/D6411M-15(2020). (2020). Standard Specification for Silicone Rubber Room Temperature Vulcanizing Low Outgassing Materials. ASTM International. [Link]
-
Does temperature and humidity affect the mold making and casting process? (2020, May 8). Polytek Development Corp. [Link]
-
Safety Data Sheet: Dibutyltin dilaurate. (2019, October 2). Chemos GmbH & Co.KG. [Link]
-
DBTL – Dibutyltin Dilaurate. (n.d.). BNT Chemicals. [Link]
-
Dibutyltin Dilaurate as Sn. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Quick Questions and Answers丨How much do you know about silicone sealants? (2023, November 23). Siway Silicone Sealant. [Link]
-
van der Weij, F. W. (1980). The action of tin compounds in condensation-type RTV silicone rubbers. ResearchGate. [Link]
-
Does Silicone Sealant Cure Faster in Humid Conditions? (n.d.). Howseal. [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (1998). Journal of Applied Polymer Science. [Link]
-
Choosing The Right RTV Silicone Rubber. (n.d.). EnvironMolds. [Link]
-
ASTM D2148-17(2022). (2022). Standard Test Methods for Bondable Silicone Rubber Tapes Used for Electrical Insulation. ASTM International. [Link]
-
How humidity affects the cure kinetics of silicone elastomers. (2021, September 29). Linkam Scientific. [Link]
-
Vulcanization reaction of Room temperature vulcanized silicone. DBTDL: dibutyltin dilaurate. (n.d.). ResearchGate. [Link]
-
Rubber Testing Standards: ASTM, ISO, and Key Test Methods. (n.d.). Julong Rubber. [Link]
-
Condensation Cure Silicone Rubbers. (n.d.). CHT. [Link]
- RTV two-component silicone rubber. (2008).
-
Formulating RTV Silicone Sealants. (n.d.). SiSiB SILICONES. [Link]
-
Testing standards assessment for silicone rubber. (2014). IEEE Xplore. [Link]
-
ASTM Test Method Units Reported Description/Comments. (n.d.). NuSil. [Link]
-
DBT (Dibutyl Tin Dilaurate) Catalyst. (n.d.). R.D. Abbott. [Link]
-
Preparation process of silicone masterbatch. (2024, April 7). Knowledge. [Link]
-
Curing Speeds in Silicone Rubber. (2021, April 22). SIMTEC. [Link]
-
The Difference Between Tin-Cured and Platinum-Cured Silicone. (n.d.). MinghuiLink. [Link]
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Application & Protocol Guide: Leveraging Bis(lauroyloxy)dioctyltin in Advanced Polymer Hydrogel Preparation
Introduction: The Catalyst's Role in Hydrogel Architecture
In the landscape of advanced biomaterials and drug delivery systems, polymer hydrogels stand out for their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics that can mimic native tissue.[1][2] The formation of these three-dimensional polymer networks often relies on the precise and efficient formation of covalent bonds. Polyurethane (PU) hydrogels, in particular, offer exceptional versatility due to a modular synthesis approach, allowing for tailored properties by selecting different polyols, isocyanates, and chain extenders.[3][4]
The kinetics of polyurethane formation, the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH), can be slow.[5] Efficient catalysis is therefore critical to control the polymerization rate, ensure complete reaction, and achieve desired material properties in a practical timeframe. Bis(lauroyloxy)dioctyltin, also known as dioctyltin dilaurate (DOTDL), is an organotin dicarboxylate that serves as a highly effective catalyst for this purpose.[6][7] Its primary function is to accelerate the formation of urethane linkages, thereby controlling the gelation process of the hydrogel. This guide provides an in-depth exploration of the catalytic mechanism of this compound, its impact on hydrogel properties, a detailed protocol for hydrogel synthesis, and essential safety considerations.
The Catalytic Mechanism of Urethane Formation
This compound functions as a Lewis acid catalyst. The tin atom, being electron-deficient, coordinates with the reactants to lower the activation energy of the urethane-forming reaction. While several mechanisms have been proposed, a widely accepted pathway involves the formation of an intermediate organotin alkoxide complex.[6][8]
The process can be summarized in the following steps:
-
Alcohol Coordination & Alkoxide Formation: The catalyst, dioctyltin dicarboxylate, reacts with the alcohol (polyol) to form an organotin alkoxide complex. This step activates the alcohol by making its oxygen atom more nucleophilic.[6]
-
Isocyanate Coordination: The isocyanate then coordinates with the tin-alkoxide complex.
-
Nucleophilic Attack: The activated alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urethane bond.
-
Catalyst Regeneration: Upon formation of the urethane linkage, the active catalyst is regenerated and can participate in another catalytic cycle.
This mechanism significantly accelerates the reaction compared to the uncatalyzed process or catalysis by tertiary amines alone.[5][9]
Caption: Figure 1 illustrates the simplified catalytic cycle for urethane bond formation.
Application Note: Impact of Catalyst Concentration on Hydrogel Properties
The concentration of this compound is a critical parameter that directly influences the kinetics of polymerization and the final structural and mechanical properties of the hydrogel. Proper optimization is essential to balance reaction speed with a manageable pot life and desired network formation.
| Parameter | Effect of Increasing Catalyst Concentration | Rationale & Scientific Insight |
| Gelation Time | Decreases | A higher catalyst concentration increases the rate of urethane bond formation, leading to faster crosslinking and network formation.[10] This reduces the time required to reach the gel point, where the solution transitions to a solid-like gel. |
| Crosslinking Density | Increases (up to a point) | Faster reaction kinetics can lead to a more completely reacted and thus more densely crosslinked network. However, excessively high concentrations may lead to localized, heterogeneous network formation if mixing is not perfectly uniform.[11] |
| Mechanical Strength (e.g., Modulus) | Generally Increases | A higher crosslinking density typically results in a stiffer hydrogel with a higher compressive or tensile modulus.[11] The polymer chains are more tightly bound, resisting deformation more effectively. |
| Swelling Ratio | Decreases | A more densely crosslinked network has smaller mesh sizes, which restricts the influx of water or biological fluids. This leads to a lower equilibrium swelling ratio.[12][13] |
| Pot Life / Working Time | Decreases | The pot life, or the time during which the polymer mixture remains liquid and processable (e.g., injectable), is inversely related to the gelation time. Researchers must select a concentration that provides sufficient working time for molding or injection.[3] |
Expert Insight: While higher catalyst levels accelerate curing, they can also reduce the homogeneity of the polymer network if the reaction proceeds faster than the components can be uniformly mixed. For applications requiring injectable hydrogels, a lower catalyst concentration is often preferred to ensure a sufficiently long pot life for administration before in-situ gelation occurs.[3] The optimal concentration typically ranges from 0.05 to 0.5 wt.% relative to the total polymer precursors, depending on the reactivity of the specific isocyanate and polyol used.[14]
Protocol: Synthesis of a Polyurethane Hydrogel for Drug Delivery
This protocol describes the preparation of a biodegradable polyurethane hydrogel using a two-step prepolymer method. This method is widely used to ensure controlled reactions and well-defined polymer structures.[14]
Materials:
-
Poly(ethylene glycol) (PEG), MW 2000 g/mol (dried under vacuum at 80°C for 12h before use)
-
Hexamethylene diisocyanate (HDI) (distilled under reduced pressure)
-
1,4-Butanediol (BDO) (as chain extender, dried over molecular sieves)
-
This compound (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (as solvent)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass molds (e.g., between two glass plates with a Teflon spacer)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
Part A: Prepolymer Synthesis
-
Set up the three-neck flask under a nitrogen atmosphere to prevent side reactions with moisture.
-
Add 20.0 g (10 mmol) of dried PEG to the flask. Add 50 mL of anhydrous DMF and stir until the PEG is completely dissolved.
-
Heat the solution to 70°C.
-
Slowly add 3.36 g (20 mmol) of HDI to the flask using the dropping funnel over 30 minutes with continuous stirring (300 rpm). The molar ratio of NCO:OH should be 2:1.
-
Add 1-2 drops (approx. 0.05 wt.%) of this compound catalyst to the reaction mixture.
-
Maintain the reaction at 70°C for 2-3 hours. The progress can be monitored by FTIR spectroscopy, observing the decrease of the -OH peak (~3400 cm⁻¹) and the appearance of the urethane -NH peak (~3300 cm⁻¹). The reaction is complete when the isocyanate (-NCO) content reaches the theoretical value, which can be determined by titration.
Part B: Hydrogel Formation (Chain Extension)
-
Cool the prepolymer solution to 40°C.
-
Calculate the required amount of chain extender, BDO. For this example, add 0.90 g (10 mmol) of BDO to the prepolymer solution.
-
Stir the mixture vigorously for 5-10 minutes until it becomes highly viscous.
-
Pour the viscous solution into the glass mold.
-
Cure the mold in an oven at 80°C for 24 hours. The disappearance of the characteristic N=C=O peak at ~2270 cm⁻¹ in the FTIR spectrum indicates the completion of the reaction.[10]
-
After curing, demold the hydrogel film.
Part C: Purification
-
Immerse the hydrogel film in deionized water for 72 hours, changing the water every 12 hours, to remove any unreacted monomers, solvent, and catalyst residues.
-
Freeze-dry the purified hydrogel for storage or further characterization.
Caption: Figure 2 outlines the major steps from reagent preparation to final characterization.
Essential Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure. Key indicators are the disappearance of the isocyanate peak (~2270 cm⁻¹) and the presence of urethane linkage peaks (N-H stretching at ~3300 cm⁻¹ and C=O stretching at ~1700 cm⁻¹).[10]
-
Swelling Studies: The equilibrium swelling ratio (ESR) is determined by immersing a known weight of dry hydrogel in a fluid (e.g., phosphate-buffered saline, PBS) at 37°C until a constant weight is achieved. It provides insight into the crosslinking density and potential for nutrient/drug diffusion.[12]
-
Rheology: Dynamic mechanical analysis can be used to monitor the gelation process in real-time by measuring the storage (G') and loss (G'') moduli. The gel point is identified as the crossover point where G' > G''.
-
Mechanical Testing: Uniaxial compression or tensile tests on swollen hydrogels provide crucial data on their strength, stiffness (modulus), and elasticity, which are vital for biomedical applications.[11]
Safety and Handling of Organotin Compounds
This compound, like other organotin compounds, requires careful handling due to potential toxicity.
-
Exposure Routes: Primary exposure routes are skin contact, eye contact, and inhalation of dust or aerosols. Organotin compounds can be absorbed through the skin and may cause irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[15] If handling powders, work in a well-ventilated area or a fume hood to minimize inhalation.[15]
-
Health Hazards: Prolonged or repeated exposure to organotin compounds may cause damage to organs. Some organotins are considered neurotoxins and can affect the liver and kidneys. It is crucial to consult the Safety Data Sheet (SDS) for this compound before use.
-
Storage and Disposal: Store the catalyst in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like acids and strong oxidizing agents.[16] Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals.
Trustworthiness Note: The protocols and data presented are based on established principles in polymer chemistry. However, researchers must independently verify and optimize these procedures for their specific reagents and applications. All work with hazardous chemicals should be preceded by a thorough risk assessment.
References
- 1. Design, synthesis and properties of polyurethane hydrogels for tissue engineering | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 11. Investigating the Effect of the Crosslinking Factor on the Properties of Hydrogel Materials Containing Tilia platyphyllos Hydrolate [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gelest.com [gelest.com]
- 16. borealisgroup.com [borealisgroup.com]
Application Notes and Protocols for Dioctyltin Dilaurate (DOTL) as a Polyvinyl Chloride (PVC) Heat Stabilizer
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation development professionals on the use of dioctyltin dilaurate (DOTL) as a heat stabilizer for polyvinyl chloride (PVC). This document elucidates the fundamental principles of PVC thermal degradation, the mechanism of stabilization by DOTL, and detailed protocols for evaluating its efficacy.
Introduction: The Challenge of PVC Thermal Stability
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable.[1] When subjected to heat during processing (e.g., extrusion, injection molding) or during the product's service life, it undergoes a rapid degradation process.[1][2] This degradation involves the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination, which leads to the formation of conjugated polyene sequences in the polymer backbone.[1][2] These polyenes are chromophoric, causing undesirable color changes (yellowing to blackening), and they also compromise the mechanical and electrical properties of the PVC, leading to brittleness and reduced performance.[1][3] The liberated HCl can also corrode processing equipment and further catalyze the degradation process.[2][4] Therefore, the use of heat stabilizers is essential in PVC formulations.[2]
Dioctyltin Dilaurate (DOTL): Properties and Mechanism of Action
Dioctyltin dilaurate, an organotin compound with the chemical formula (C8H17)2Sn(OCOC11H23)2, is a highly effective heat stabilizer for PVC.[5][6] It is a liquid at room temperature and is recognized for its excellent transparency, good lubricity, and weather resistance.[5]
Key Properties of Dioctyltin Dilaurate:
| Property | Value | Reference |
| CAS Number | 3648-18-8 | [7] |
| Molecular Formula | C40H80O4Sn | [7] |
| Molecular Weight | 743.77 g/mol | |
| Appearance | Light yellow transparent liquid | [5] |
| Tin Content | 15-16% | [5] |
The primary mechanism by which organotin stabilizers like DOTL protect PVC involves two key functions:
-
Substitution of Labile Chlorine Atoms: The thermal degradation of PVC is initiated at defect sites in the polymer chain, such as allylic chlorine atoms.[1] Organotin compounds can replace these unstable chlorine atoms with more stable carboxylate groups from the stabilizer, thus preventing the initiation of dehydrochlorination.[3][8][9]
-
Scavenging of Hydrogen Chloride (HCl): As HCl is released during degradation, it can catalyze further breakdown of the PVC chain.[4] Organotin stabilizers react with and neutralize the liberated HCl, preventing this autocatalytic effect.[8][9]
Experimental Protocols for Evaluation of DOTL Performance
To assess the effectiveness of DOTL as a PVC heat stabilizer, a combination of static and dynamic testing methods is recommended. These tests simulate the conditions PVC experiences during processing and end-use.
Static Heat Stability Testing
Static tests evaluate the ability of the stabilized PVC to resist discoloration when exposed to a constant high temperature in an oven.
3.1.1. Protocol: Oven Aging Test (ASTM D2115)
This method provides a visual assessment of color stability over time at a specified temperature.
Materials and Equipment:
-
PVC resin
-
Dioctyltin dilaurate (DOTL) and other formulation ingredients (plasticizers, fillers, etc.)
-
Two-roll mill or other suitable melt mixing equipment
-
Hydraulic press for preparing plaques
-
Forced-air oven with precise temperature control
-
Colorimeter or spectrophotometer (for quantitative analysis)
-
Gray scale for color change assessment
Procedure:
-
Formulation Preparation: Prepare a masterbatch of the PVC formulation containing all ingredients except the stabilizer. Then, add the desired concentration of DOTL (typically 0.5 - 2.0 phr - parts per hundred of resin) to the masterbatch and mix thoroughly.
-
Milling and Pressing: Homogenize the formulation on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-180°C) to form a uniform sheet. Cut the sheet into appropriate sizes and press into plaques of uniform thickness (e.g., 1-2 mm) using a hydraulic press.
-
Oven Aging: Place the prepared PVC plaques in a forced-air oven set to a constant temperature (e.g., 180°C or 200°C).
-
Observation and Measurement: At regular intervals (e.g., every 10-15 minutes), remove a plaque from the oven and allow it to cool to room temperature.
-
Data Analysis:
-
Visual Assessment: Arrange the plaques in order of their removal time and visually assess the progression of discoloration against a white background.
-
Quantitative Analysis: Measure the Yellowness Index (YI) of each plaque using a colorimeter according to ASTM E313. A lower YI indicates better color stability. Plot YI as a function of time. The time to reach a specific YI value can be used to compare the performance of different stabilizer concentrations.
-
3.1.2. Protocol: Congo Red Test (ISO 182-1)
This test determines the time at which a sufficient amount of HCl has been liberated from the heated PVC sample to cause a pH indicator paper (Congo Red) to change color.
Materials and Equipment:
-
PVC compound containing DOTL
-
Test tubes
-
Congo Red indicator paper
-
Heating block or oil bath with precise temperature control (e.g., 200°C)
-
Timer
Procedure:
-
Sample Preparation: Place a small, weighed amount of the PVC compound (e.g., 2-3 grams) into a clean, dry test tube.
-
Indicator Placement: Moisten a strip of Congo Red paper with a suitable wetting agent (as specified in the standard) and place it in the upper part of the test tube, ensuring it does not touch the sample.
-
Heating: Place the test tube in the heating block or oil bath preheated to the test temperature. Start the timer immediately.
-
Observation: Observe the Congo Red paper for a color change from red to blue.
-
Data Recording: Record the time, in minutes, required for the Congo Red paper to turn blue. This time is reported as the thermal stability time. A longer time indicates better thermal stability.[10][11]
Dynamic Heat Stability Testing
Dynamic tests simulate the combined effects of heat and shear that PVC experiences during processing in equipment like extruders and injection molders.
3.2.1. Protocol: Torque Rheometry
A torque rheometer measures the torque required to mix a polymer sample at a constant temperature and shear rate. As the PVC degrades, cross-linking and chain scission occur, leading to changes in melt viscosity and, consequently, the measured torque.[12]
Materials and Equipment:
-
PVC compound containing DOTL
-
Torque rheometer (e.g., Brabender or Haake type) with a heated mixing chamber and rotors
-
Data acquisition system
Procedure:
-
Instrument Setup: Set the mixing chamber temperature (e.g., 180-200°C) and rotor speed (e.g., 50-60 RPM) according to the specific application requirements.
-
Sample Loading: Once the set temperature is stable, add a pre-weighed amount of the PVC compound to the mixing chamber.
-
Data Acquisition: Start the data acquisition system to record torque and melt temperature as a function of time.
-
Data Analysis: The resulting torque rheometer curve provides several key parameters for evaluating stabilizer performance:[10][12]
-
Fusion Time: The time required for the PVC powder to melt and form a homogenous melt.
-
Equilibrium Torque: The stable torque value after fusion, indicating the melt viscosity.
-
Decomposition Time (Stability Time): The time from the start of the test until a sharp increase in torque is observed, which signifies the onset of significant degradation and cross-linking. A longer decomposition time indicates superior dynamic thermal stability.[10]
-
Typical Torque Rheometer Curve Interpretation:
| Parameter | Indication | Desired Outcome for Good Stabilization |
| Fusion Time | Time to reach a molten state | Consistent and appropriate for the process |
| Equilibrium Torque | Melt viscosity and processability | Stable plateau, indicating a wide processing window |
| Decomposition Time | Onset of rapid degradation | Maximized time, indicating longer stability under shear and heat |
Synergistic Effects and Formulation Considerations
Dioctyltin dilaurate can be used in conjunction with other additives to enhance the overall performance of the PVC formulation. For instance, it can exhibit synergistic effects when used with certain co-stabilizers, such as cadmium/barium soap stabilizers, although the use of heavy metal-based stabilizers is now restricted in many regions.[5] It is also important to consider the interaction of DOTL with other formulation components like plasticizers, lubricants, and fillers, as these can influence its performance.[13][14]
Safety and Handling
Dioctyltin dilaurate, like other organotin compounds, should be handled with care. It is classified as a substance that may cause damage to organs through prolonged or repeated exposure and may damage the unborn child.[7][15][16] It is essential to consult the Safety Data Sheet (SDS) before use and to employ appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.[17]
Troubleshooting Common Issues in PVC Stabilization
| Issue | Potential Cause | Suggested Action |
| Poor Initial Color | Insufficient stabilizer dosage; Inadequate mixing/dispersion | Increase DOTL concentration; Optimize mixing parameters (time, temperature) |
| Short Stability Time | Insufficient stabilizer; High processing temperature; Presence of contaminants | Increase DOTL dosage; Reduce processing temperature; Ensure raw material purity |
| Plate-out/Die Build-up | Interaction between stabilizer and other additives (e.g., lubricants) | Optimize the lubricant package; Evaluate compatibility of all formulation components |
References
- Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE.
- Iranian Chemical Engineering Journal. (2022). Study of thermal degradation mechanisms and stability in poly (vinyl chloride).
- TopJoy Chemical. (n.d.). What is methyl tin stabilizer?
- International Journal of Research (IJR). (2014). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride).
- Semantic Scholar. (2007). Mechanisms of PVC thermal degradation and stabilization.
- National Institutes of Health (NIH), PubChem. (n.d.). Dioctyltin dilaurate.
- European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Substance Information.
- Orbimind. (2025). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- CymitQuimica. (n.d.). CAS 3648-18-8: Dioctyltin dilaurate.
- BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate.
- Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing.
- The Good Scents Company. (n.d.). di-n-octyltin dilaurate, 3648-18-8.
- Rallychem. (n.d.). Evaluation method for thermal stability of PVC heat stabilizer.
- ResearchGate. (2025). Mechanisms of PVC thermal degradation and stabilization: A review.
- incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- National Institutes of Health (NIH), PMC. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation.
- BioResources. (n.d.). Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin.
- Blog. (2025). How to test the quality of PVC stabilizers?
- Nantong Haotai Products & Chemicals. (n.d.). Dioctyl tin dilaurate.
- Advances in Chemistry (ACS Publications). (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride).
- Practical Checklist. (2025). How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out.
- European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Registration Dossier.
- Practical Checklist. (2025). How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out.
- Shandong Loyal Chemical Co., Ltd. (n.d.). PVC STABILIZER.
- European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Registration Dossier.
- AMERICAN ELEMENTS. (n.d.). Dioctyltin Dilaurate.
- Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE (DOTL).
- JUBANG. (2023). Action mechanism and application of different PVC stabilizers.
- GESTIS-Stoffdatenbank. (n.d.). Dioctyltin dilaurate.
- Amazon S3. (2022). SND4430 - DIOCTYLDILAURYLTIN, tech-95.
- ResearchGate. (2023). Investigating the role of different stabilizers of PVCs by using a torque rheometer.
- JUBANG. (2025). The mechanism of action of PVC stabilizer.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Polymer Production with Dioctyltin Dilaurate: A Focus on PVC and Polyurethanes.
- ResearchGate. (n.d.). The TGA results of pure PVC and PVC stabilized with various thermal....
- ResearchGate. (n.d.). Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods.
- novista group. (n.d.). Classification and action mechanism of PVC heat stabilizers-1.
- National Institutes of Health (NIH), PMC. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.
- ResearchGate. (2025). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.
Sources
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- 6. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 7. Dioctyltin dilaurate | C40H80O4Sn | CID 16683946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. additives-pvc.com [additives-pvc.com]
- 9. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
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Initiator for formaldehyde polymerization using Bis(lauroyloxy)dioctyltin.
Application Note & Protocol
Topic: High-Performance Polyoxymethylene Synthesis: A Detailed Guide to Formaldehyde Polymerization Initiated by Bis(lauroyloxy)dioctyltin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyoxymethylene (POM), a high-performance engineering thermoplastic, is synthesized through the polymerization of formaldehyde. The choice of initiator is critical, dictating reaction kinetics, polymer properties, and process efficiency. This document provides a comprehensive guide to the use of this compound, an organotin compound, as an effective initiator for this process. We delve into the underlying polymerization mechanism, provide a detailed experimental protocol for laboratory-scale synthesis, discuss methods for polymer characterization, and outline essential safety considerations. This guide is intended to provide researchers and professionals with the technical foundation and practical insights required to successfully synthesize polyoxymethylene using this catalytic system.
Theoretical Background and Polymerization Mechanism
The polymerization of formaldehyde into polyoxymethylene is a thermodynamically favorable process that can be initiated by various mechanisms, including anionic, cationic, and organometallic systems.[1][2] Organotin compounds, such as this compound (also known as dioctyltin dilaurate), function as effective initiators, often through a coordinated insertion mechanism that shares characteristics with cationic polymerization.[1]
1.1. The Role of this compound
This compound is a tetravalent organotin compound.[3] The central tin atom acts as a Lewis acid, capable of coordinating with the lone pair of electrons on the oxygen atom of a formaldehyde monomer. This coordination polarizes the carbon-oxygen double bond, making the carbon atom more susceptible to nucleophilic attack.
The initiation step is believed to involve the insertion of a formaldehyde molecule into one of the tin-lauroyloxy bonds. The lauroyloxy group then becomes the initial end-group of the polymer chain, while the growing chain remains attached to the tin center.
1.2. Proposed Mechanism: Initiation and Propagation
The polymerization proceeds via a coordinated insertion mechanism, as illustrated below.
Figure 1: Proposed mechanism for formaldehyde polymerization initiated by this compound.
This mechanism is advantageous because it offers a degree of control over the polymerization process. The choice of initiator is critical; for instance, dialkyltin dimethoxides have been shown to be excellent initiators that yield polymers with a narrow molecular weight distribution (Mw/Mn ≈ 2) and reduce polymer deposition on reactor walls, a common issue in commercial production.[3] While this compound is a different diester, the underlying tetravalent organotin structure suggests a similar mode of action.[3]
Application Protocol: Laboratory-Scale Synthesis of Polyoxymethylene
This protocol describes the polymerization of gaseous formaldehyde in an inert solvent, a common laboratory method for producing high-purity polyoxymethylene.[2][3]
2.1. Materials and Equipment
| Reagents | Equipment |
| This compound (CAS: 3648-18-8)[4] | Glass reaction vessel with overhead stirrer |
| Paraformaldehyde (for generating monomeric formaldehyde) | Heating mantle and temperature controller |
| Anhydrous Hexane (or other inert hydrocarbon solvent) | Gas inlet and outlet tubes |
| Methanol (as chain transfer agent and for quenching) | Dry ice/acetone cold trap |
| Nitrogen or Argon gas (for inert atmosphere) | Filtration apparatus (e.g., Büchner funnel) |
| Sulfuric Acid (for formaldehyde generation) | Vacuum oven |
2.2. Reagent Preparation
-
Solvent Purification: Hexane must be thoroughly dried and deoxygenated before use. This can be achieved by refluxing over sodium/benzophenone followed by distillation under an inert atmosphere.
-
Initiator Solution: Prepare a stock solution of this compound in anhydrous hexane at a known concentration (e.g., 1-5 mg/mL).
-
Generation of Gaseous Formaldehyde: Monomeric formaldehyde is typically generated by heating paraformaldehyde. A common method involves heating high-purity paraformaldehyde to 180-200°C under a slow stream of nitrogen. The resulting gas is passed through a series of traps, including a cold trap at approximately -15°C to -20°C to remove water and oligomers, before being introduced into the reactor.
2.3. Polymerization Procedure
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the entire system with inert gas (N₂ or Ar) for at least 30 minutes to remove air and moisture.
-
Solvent and Initiator Addition: Add 200 mL of anhydrous hexane to the reactor. Using a syringe, add the desired amount of the this compound initiator solution. The initiator concentration typically ranges from 0.01 to 0.1 mol% relative to the total monomer to be added.
-
Temperature Control: Bring the reaction mixture to the desired polymerization temperature, typically between 25°C and 75°C.[2] Maintain this temperature throughout the reaction.
-
Monomer Introduction: Begin bubbling the purified gaseous formaldehyde into the stirred hexane solution. The formation of a white polymer precipitate should be observed shortly after the introduction begins.
-
Reaction Monitoring: Continue the addition of formaldehyde for the desired reaction time (e.g., 1-3 hours). The goal is to maintain a low concentration of dissolved formaldehyde in the solvent to minimize side reactions.[2] The viscosity of the slurry will increase as the polymerization progresses.
-
Quenching: Stop the flow of formaldehyde. Quench the reaction by adding 10-20 mL of methanol to the reactor. Methanol acts as a chain transfer agent, terminating the growing polymer chains and deactivating the catalyst.[3]
-
Polymer Isolation: Collect the white, solid polyoxymethylene by vacuum filtration.
-
Washing and Drying: Wash the polymer cake sequentially with fresh hexane and then methanol to remove any unreacted monomer, residual initiator, and solvent. Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Characterization and Expected Results
The resulting polyoxymethylene should be a fine, white, crystalline powder. Key properties can be characterized using standard analytical techniques.
| Parameter | Technique | Typical Expected Results |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn can range from 30,000 to >100,000 g/mol depending on conditions. |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | A PDI of ~2 is achievable with controlled conditions, indicating good process control.[3] |
| Thermal Properties (Tm, Tc) | Differential Scanning Calorimetry (DSC) | A melting point (Tm) in the range of 165-175°C is typical for the homopolymer. |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR can confirm the polyoxymethylene structure and be used for end-group analysis. |
Note: The molecular weight of the polymer is heavily influenced by the concentration of chain transfer agents, such as methanol or water, which may be present as impurities or added intentionally.[3]
Safety and Handling Precautions
-
Formaldehyde: Formaldehyde is a toxic and volatile substance and a suspected carcinogen.[5] All operations involving the generation and handling of gaseous formaldehyde must be conducted in a well-ventilated fume hood.
-
Organotin Compounds: this compound, like other organotin compounds, can be toxic and poses environmental risks.[6][7] Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a hazardous chemical for transportation (UN Hazardous Class 6.1).[8]
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Maintaining a robust inert atmosphere is critical for reproducibility and achieving high molecular weight polymer.
Troubleshooting and Field Insights
-
Low Molecular Weight: This is often caused by impurities in the monomer feed or solvent that act as chain transfer agents (e.g., water, methanol). Ensure rigorous purification of all reagents.
-
Polymer Deposition on Reactor Walls: This is a common problem that can hinder stirring and heat transfer.[3] It is highly dependent on the initiator type, polymerization conditions, and reactor design. Using initiators known to produce narrow molecular weight distributions, like certain organotin compounds, may help mitigate this issue.[3]
-
Inconsistent Reaction Rates: This can be due to poor temperature control or fluctuations in the monomer feed rate. A stable and purified monomer gas stream is essential for achieving consistent results.
References
-
Shaaban, A.F., et al. (1987). Organotin polymers. XI. Radical copolymerization reactions of di-(tri-n-butyltin) itaconate with 2-chloroethyl acrylate n-butyl acrylate and allyl methacrylate. Acta Polymerica, 38, 492–495.
-
Barros, J. (n.d.). Anionic polymerization of formaldehyde: the DuPont process to polyacetal. ResearchGate.
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Ataman Kimya.
-
Masamoto, J., et al. (1994). Polymerization of Formaldehyde Using Tetravalent Organo-Tin Compounds as an Initiator. Industrial & Engineering Chemistry Research, 33(9), 2089–2093.
-
Google Patents. (n.d.). Method for production of polyoxymethylene homo- or co-polymers. Google Patents.
-
N.A. (n.d.). Production of polyoxymethylene of high molecular weight and high crystallinity from trioxane. Science.gov.
-
Brown, N. (1967). Polymerization of Formaldehyde. Journal of Macromolecular Science: Part A - Chemistry, 1(2), 209-230.
-
CymitQuimica. (n.d.). CAS 3648-18-8: Dioctyltin dilaurate. CymitQuimica.
-
Diab, S. A., et al. (2024). Investigation of the Formaldehyde-Catalyzed N-Nitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine. Journal of Pharmaceutical Sciences, 113(5), 1475-1485.
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
AFIRM Group. (2021). Organotin Compounds. AFIRM Group.
-
Lu, L., et al. (2023). Polyoxymethylene Upcycling into Methanol and Methyl Groups Catalyzed by a Manganese Pincer Complex. Journal of the American Chemical Society, 145(30), 16646–16654.
-
N.A. (n.d.). Polymerization of styrene initiated by a novel initiator sodium formaldehyde sulfoxylate and sodium lauryl sulfate. ResearchGate.
-
Pawlik, A., et al. (2022). Preparation, Characterization, and Bioactivity Evaluation of Polyoxymethylene Copolymer/Nanohydroxyapatite-g-Poly(ε-caprolactone) Composites. Materials (Basel), 15(5), 1881.
-
Biosynth. (n.d.). This compound. Biosynth.
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 56-62.
-
Brown, N. (1967). Polymerization of Formaldehyde. DTIC.
-
Royal Society of Chemistry. (n.d.). Defective acidic 2D COF-based catalysts for boosting the performance of polyoxymethylene diethyl ether synthesis under mild conditions. Dalton Transactions.
-
MDPI. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 268.
-
Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 3648-18-8 Product Specification. Ningbo Inno Pharmchem.
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Optimizing Catalytic Efficiency: Application Notes for Bis(lauroyloxy)dioctyltin
Introduction: The Versatility of Bis(lauroyloxy)dioctyltin in Polymer Chemistry
This compound, commonly referred to as dioctyltin dilaurate (DOTL), is a highly effective organotin catalyst with a significant role in various industrial polymerization processes. Its primary applications are found in the production of polyurethanes, the curing of room temperature vulcanizing (RTV) silicones, and in esterification and transesterification reactions.[1][2] The catalytic activity of DOTL is attributed to the tin(IV) center, which acts as a Lewis acid, facilitating the nucleophilic attack of hydroxyl or alkoxyl groups on carbonyl or siloxane centers.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of this compound for various catalytic applications. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed protocols for optimization, and discuss methods for monitoring reaction kinetics and troubleshooting common issues.
I. Catalytic Mechanism and its Implications for Concentration Optimization
A fundamental understanding of the catalytic mechanism is paramount to logically approaching concentration optimization. The role of this compound is not merely to accelerate a reaction; it influences the reaction pathway, the formation of byproducts, and the ultimate properties of the final material.
A. Polyurethane Formation
In polyurethane synthesis, this compound primarily catalyzes the "gelling" reaction, which is the formation of urethane linkages from the reaction between an isocyanate and a polyol. The proposed mechanism involves the formation of an alkoxide complex between the tin catalyst and the alcohol (polyol). This complex is considered the dominant catalytic species.[3] This activation of the hydroxyl group facilitates its attack on the isocyanate.
Over-concentration of the catalyst can lead to an excessively rapid reaction, potentially causing poor flow and premature gelation.[1] Conversely, insufficient catalyst concentration will result in slow cure times and incomplete reaction, leading to inferior mechanical properties. Furthermore, high concentrations of organotin catalysts can promote side reactions such as allophanate and biuret formation from the reaction of isocyanates with urethane and urea groups, respectively, which can lead to increased crosslinking and brittleness in the final polymer.[5]
B. Silicone Curing (Room Temperature Vulcanizing - RTV)
For condensation-cured RTV silicones, this compound catalyzes the cross-linking of silanol-terminated polymers. The catalytic cycle is initiated by the hydrolysis of the tin compound to form an organotin hydroxide, which is the true catalytic species.[3][4] This tin hydroxide then reacts with an alkoxysilane to form a tin silanolate, which readily reacts with silanol groups to form siloxane linkages, regenerating the catalyst.[3][4]
The optimal concentration is crucial for controlling the cure rate and the final network structure of the silicone elastomer.[6] Excessive catalyst can lead to a very rapid, uncontrolled cure, while too little will result in a slow or incomplete cure, yielding a tacky and weak material.
C. Esterification and Transesterification
In esterification and transesterification reactions, this compound acts as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the alcohol.[4] The efficiency of the catalysis is dependent on the catalyst's ability to coordinate with the reactants.
The optimal concentration will depend on the specific substrates and reaction conditions. High catalyst loading can lead to unwanted side reactions and can complicate the purification of the final product. Conversely, a low concentration will result in a slow reaction rate, requiring longer reaction times or higher temperatures, which can also lead to side reactions or degradation of the products.[7]
II. Experimental Protocols for Determining Optimal Catalyst Concentration
The optimal concentration of this compound is not a single value but rather a range that is dependent on the specific formulation, desired properties, and processing conditions. A systematic approach, such as a Design of Experiments (DoE), is highly recommended for efficiently determining the optimal catalyst loading.
A. General Considerations for All Applications
-
Purity of Reagents: Ensure all reactants and solvents are of high purity and are free from contaminants that could interfere with the catalyst, such as strong acids, bases, or sulfur compounds.
-
Moisture Control: this compound is susceptible to hydrolysis, which can lead to the formation of inactive tin oxides.[8] Therefore, all reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon), and all reagents and solvents should be thoroughly dried.
-
Temperature Control: The catalytic activity of this compound is temperature-dependent. Maintain precise temperature control throughout the optimization experiments.
B. Protocol 1: Optimization of this compound Concentration in a Two-Component Polyurethane System
This protocol outlines a systematic approach to determine the optimal catalyst concentration for a generic two-component polyurethane adhesive formulation.
1. Materials and Equipment:
- Polyol (e.g., polypropylene glycol, polyester polyol)
- Isocyanate (e.g., MDI, TDI, IPDI)
- This compound (DOTL)
- Anhydrous solvent (if required, e.g., dry ethyl acetate)
- Mixing vessel with mechanical stirrer and inert gas inlet
- Viscometer or rheometer
- FTIR spectrometer with ATR probe
- Hardness tester (e.g., Shore durometer)
- Tensile testing machine
2. Experimental Design:
- Define the desired properties of the cured polyurethane (e.g., gel time, final hardness, tensile strength).
- Select a range of DOTL concentrations to investigate. A typical starting range for many polyurethane systems is 0.01% to 0.5% by weight of the total formulation.
- A simple ladder study can be performed initially, followed by a more detailed DoE if necessary.
Table 1: Example of a Ladder Study for DOTL Concentration in a Polyurethane Formulation
| Experiment | Polyol (g) | Isocyanate (g) | DOTL (wt%) | DOTL (g) |
| 1 | 100 | 50 | 0.01 | 0.015 |
| 2 | 100 | 50 | 0.05 | 0.075 |
| 3 | 100 | 50 | 0.10 | 0.150 |
| 4 | 100 | 50 | 0.20 | 0.300 |
| 5 | 100 | 50 | 0.50 | 0.750 |
3. Procedure:
- Under an inert atmosphere, accurately weigh the polyol into the mixing vessel.
- Add the desired amount of DOTL to the polyol and mix thoroughly until homogeneous.
- Equilibrate the mixture to the desired reaction temperature.
- Add the isocyanate to the polyol/catalyst mixture and start the timer and mechanical stirrer simultaneously.
- Monitor the reaction progress using the following techniques:
- Gel Time: Periodically check the viscosity of the mixture. The gel time is the point at which the mixture no longer flows.
- FTIR Spectroscopy: Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730-1700 cm⁻¹).
- Once the reaction is complete (as indicated by the disappearance of the NCO peak in the FTIR spectrum), pour the mixture into molds for physical property testing.
- Cure the samples under the specified conditions (e.g., room temperature for 24 hours, followed by a post-cure at an elevated temperature).
- After curing, perform physical tests such as hardness (Shore A or D) and tensile strength.
4. Data Analysis and Optimization:
- Plot the gel time, final hardness, and tensile strength as a function of DOTL concentration.
- The optimal concentration will be a compromise between a workable gel time and the desired final properties. For example, a very fast gel time may be undesirable for applications requiring a long pot life.
Diagram 1: Workflow for Optimizing DOTL Concentration in a Polyurethane System
Caption: Workflow for optimizing this compound concentration.
C. Protocol 2: Evaluation of this compound Concentration on the Cure of a RTV Silicone Sealant
This protocol describes a method to assess the effect of DOTL concentration on the cure characteristics of a one-component RTV silicone sealant.
1. Materials and Equipment:
- Silanol-terminated polydimethylsiloxane (PDMS)
- Crosslinker (e.g., tetraethoxysilane - TEOS)
- This compound (DOTL)
- Moisture-free mixing container
- Rheometer with parallel plate geometry
- Tack-free time tester
- Hardness tester (Shore A)
2. Experimental Design:
- The primary responses for this experiment are tack-free time, cure rate (from rheology), and final hardness.
- A typical concentration range for DOTL in RTV silicones is 0.1% to 1.0% by weight of the polymer.
Table 2: Example of DOTL Concentrations for RTV Silicone Evaluation
| Experiment | PDMS (g) | TEOS (g) | DOTL (wt%) | DOTL (g) |
| 1 | 100 | 5 | 0.1 | 0.1 |
| 2 | 100 | 5 | 0.2 | 0.2 |
| 3 | 100 | 5 | 0.5 | 0.5 |
| 4 | 100 | 5 | 1.0 | 1.0 |
3. Procedure:
- In a moisture-free container, mix the PDMS and TEOS until homogeneous.
- Add the desired amount of DOTL and mix thoroughly.
- Immediately perform the following analyses:
- Rheology: Place a sample on the rheometer and perform an isothermal time sweep at a constant frequency and strain. Monitor the storage modulus (G') and loss modulus (G'') over time. The crossover point of G' and G'' can be used to determine the gel time. The cure rate can be determined from the slope of the G' curve.
- Tack-Free Time: Spread a thin film of the sealant on a substrate and periodically touch the surface with a clean probe. The tack-free time is the point at which the sealant no longer adheres to the probe.
- Allow the remaining sealant to cure at room temperature and controlled humidity for a specified period (e.g., 7 days).
- Measure the Shore A hardness of the cured sealant.
4. Data Analysis and Optimization:
- Plot tack-free time, cure rate, and final hardness as a function of DOTL concentration.
- The optimal concentration will provide a desirable balance between a practical tack-free time and the required final hardness.
Diagram 2: Key Parameters in RTV Silicone Curing
Caption: Relationship between DOTL concentration and sealant properties.
III. Troubleshooting and Considerations
A. Catalyst Deactivation: The primary cause of deactivation for this compound is hydrolysis.[8] Exposure to moisture leads to the formation of inactive tin oxides. To prevent this:
-
Always store the catalyst in a tightly sealed container under a dry, inert atmosphere.
-
Use anhydrous reagents and solvents.
-
Purge reaction vessels with an inert gas before use.
B. Side Reactions: In polyurethane chemistry, high catalyst concentrations can promote the formation of allophanates and biurets, which can negatively impact the polymer's properties.[5] If these side reactions are a concern, it is advisable to use the lowest effective catalyst concentration.
In RTV silicone curing, side reactions can occur at elevated temperatures, such as the condensation of silanols with alcohols.[4] This can lead to incomplete cure and degradation of the rubber. Therefore, it is important to follow the recommended curing temperature profiles.
IV. Conclusion
The optimal concentration of this compound is a critical parameter that significantly influences the kinetics and final properties of the catalyzed reaction. A systematic and data-driven approach, as outlined in the protocols above, is essential for achieving the desired performance in polyurethane, silicone, and esterification applications. By understanding the underlying catalytic mechanisms and potential pitfalls, researchers can effectively harness the power of this versatile catalyst to develop high-performance materials.
V. References
-
The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
The action of tin compounds in condensation‐type RTV silicone rubbers. (2006). ResearchGate.
-
On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. (n.d.). ResearchGate.
-
REAXIS® C216 - Dioctyltin Dilaurate - DOTL. (n.d.). REAXIS.
-
Rheology of Semi-Cured Silicone Rubber Compounds. (n.d.).
-
DIOCTYLTIN DILAURATE. (n.d.). Ataman Kimya.
-
Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. (2004). ResearchGate.
-
Application of organo-tin based complexes in transesterification reaction for biodiesel production- A review. (2023). OUCI.
-
DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (2021). PubMed.
-
Organotin(IV) Complexes as Catalyst for Biodiesel Formation: Synthesis, Structural Elucidation and Computational Studies. (2019). ResearchGate.
-
FTIR spectroscopy analysis for monitoring biodiesel production by heterogeneous catalyst. (n.d.). ResearchGate.
-
Rheological study on the cure kinetics of two-component addition cured silicone rubber. (n.d.). ResearchGate.
-
DOTL Dioctyltin Dilaurate. (n.d.). BNT Chemicals.
-
ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. (2008). PubMed.
-
Kinetics and mechanisms of polyesterifications II. Reactions of diacids with diepoxides. (2004). ResearchGate.
-
Dioctyltin dilaurate - Registration Dossier. (n.d.). ECHA.
-
DOTL CATALYST (DIOCTYLTIN DILAURATE). (n.d.). Ataman Kimya.
-
FTIR On-line Monitoring of Biodiesel Transesterification. (n.d.). IBIMA Publishing.
-
Viscosity of Silicone Rubber. (2021). SIMTEC.
-
Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. (2023). PubMed.
-
Silicone Cure Time Calculators – Make sure your silicone is properly cured!. (2024). RDAbbott.
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (n.d.). ResearchGate.
-
Cure kinetics and modeling the reaction of silicone rubber. (n.d.). ResearchGate.
-
Kinetic Study on the Polyesterification and Copolymerisation Process of Unstyrenated and Styrenated Palm Kernel Oil Based Alkyd. (2015). Longdom Publishing.
-
Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). The Royal Society of Chemistry.
-
Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (2010). ResearchGate.
-
Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion. (n.d.). PMC.
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (n.d.). ResearchGate.
-
Trends in industrial catalysis in the polyurethane industry. (n.d.). ResearchGate.
-
Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. (2020). PMC.
-
characterization of the cure reactions of silicone potting compounds by DEA, TA-101. (n.d.). TA Instruments.
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Analytical Strategies for the Quantification of Bis(lauroyloxy)dioctyltin in Complex Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(lauroyloxy)dioctyltin, also known as dioctyltin dilaurate (DOTL), is an organotin compound widely employed as a heat stabilizer in polyvinyl chloride (PVC) products, particularly those intended for food and pharmaceutical packaging, and as a catalyst in silicone rubber production.[1] Given the known toxicity of certain organotin compounds, even at low concentrations, highly sensitive and specific analytical methods are required to monitor its presence and ensure product safety and regulatory compliance.[2][3] This guide provides a comprehensive overview of advanced analytical techniques for the detection and quantification of this compound, with a focus on chromatographic methods coupled with mass spectrometry. We present detailed protocols for sample preparation from polymer matrices and subsequent analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), explaining the causality behind experimental choices to ensure technical accuracy and robust, validated results.
Introduction to this compound and Analytical Challenges
This compound (CAS: 3648-18-8, Molecular Formula: C40H80O4Sn) is a dioctyltin compound valued for its ability to enhance the thermal stability of PVC during processing, preventing degradation and discoloration.[1][4][5] It is characterized as a white solid that becomes a light yellow liquid upon melting (melting point: 17-23°C), with low solubility in water but good solubility in organic solvents.[1][6]
The primary analytical challenge lies in accurately quantifying the specific organotin species, as toxicity profiles differ significantly across mono-, di-, and tri-substituted organotins.[2][7][8] Furthermore, the analyte is typically embedded within a complex polymer matrix, necessitating a robust extraction and sample preparation strategy to isolate it without causing degradation or interconversion.[9][10] Analytical methods must therefore offer both high sensitivity and speciation capability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3648-18-8 | [1][6] |
| Molecular Formula | C40H80O4Sn | [1][11][12] |
| Molecular Weight | 743.77 g/mol | [1][11][12] |
| Appearance | White solid / Light yellow transparent liquid (melted) | [1] |
| Melting Point | 17-23 °C | [1][6][11] |
| Boiling Point | ~647.5 °C | [1][11] |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, benzene) | [1] |
| Primary Use | Heat stabilizer for PVC, catalyst | [1][6] |
Principles of Core Analytical Techniques
The determination of organotin compounds is dominated by hyphenated chromatographic techniques that provide the necessary separation and sensitivity. The two primary approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each coupled to a sensitive detector, most commonly a mass spectrometer.
Gas Chromatography (GC) Coupled Techniques
GC offers high-resolution separation for many different groups of organotin compounds (e.g., butyl-, phenyl-, octyl-) in a single analytical run.[13] However, since organotin compounds like this compound are not sufficiently volatile for GC analysis, a mandatory derivatization step is required.[14] This process converts the polar, non-volatile analyte into a more volatile species. The most common method is ethylation using sodium tetraethylborate (NaBEt4).[9][10][15]
-
Causality: Derivatization is essential to allow the analyte to transition into the gas phase within the GC injector without thermal decomposition, enabling its transport through the analytical column for separation.
Detectors for GC:
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the derivatized analyte and its fragmentation patterns.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers element-specific detection with extremely low detection limits by measuring the tin isotopes, making it highly selective and sensitive.[7][13]
High-Performance Liquid Chromatography (HPLC) Coupled Techniques
HPLC is a powerful alternative that circumvents the need for derivatization, thereby simplifying sample preparation and reducing a potential source of analytical error and uncertainty.[8][13] The separation is performed in the liquid phase, making it suitable for direct analysis of polar and non-volatile compounds.
-
Causality: By keeping the analyte in the liquid phase throughout the separation process, the volatility requirement is eliminated, allowing for a more direct analysis of the original compound or its hydrolyzed form.
Detector for HPLC:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the premier detector for HPLC-based organotin speciation.[2][16] It provides unparalleled sensitivity (detection limits in the µg/L or ng/L range) and specificity for tin, allowing for the distinct quantification of different organotin species as they elute from the column.[2][8]
General Analytical Workflow
The overall process for analyzing this compound involves several critical stages, from initial sample processing to final data analysis. Each step must be carefully optimized to ensure accuracy and reproducibility.
Caption: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the analysis of this compound in a PVC matrix using a GC-based method and in an aqueous matrix using HPLC-ICP-MS.
Protocol 1: Analysis in PVC by Headspace SPME GC-MS
This protocol is adapted from methodologies developed for the analysis of organotin stabilizers in PVC and is designed for high sensitivity and specificity.[10] It relies on dissolving the polymer, hydrolyzing the stabilizer, in-situ derivatization, and extraction via headspace solid-phase microextraction (HS-SPME).
A. Rationale:
-
Dissolution in THF: Tetrahydrofuran (THF) is an effective solvent for PVC, allowing the release of the embedded organotin stabilizer into the solution.[10]
-
Acid Hydrolysis: Treatment with hydrochloric acid (HCl) hydrolyzes the laurate esters from the dioctyltin moiety, converting it to dioctyltin dichloride. This ensures a consistent chemical form for subsequent derivatization.
-
Derivatization with NaBEt4: Sodium tetraethylborate quantitatively attaches ethyl groups to the dioctyltin species, creating a volatile and thermally stable compound (diethyldioctyltin) suitable for GC analysis.[10][15]
-
HS-SPME: This technique offers a solvent-free extraction and pre-concentration step. The volatile ethylated organotin compound partitions from the liquid sample into the headspace of the vial and is adsorbed onto a coated fiber, leading to excellent sensitivity.[10]
Caption: Detailed sample preparation workflow for PVC matrix analysis via GC-MS.
B. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the PVC sample into a 20 mL headspace vial.
-
Add 5.0 mL of tetrahydrofuran (THF) and vortex or sonicate until the PVC is completely dissolved.
-
Add 1.0 mL of 6 M hydrochloric acid (HCl) to the solution to hydrolyze the organotin esters.
-
Add 5.0 mL of 0.2 M sodium acetate buffer to adjust the pH to approximately 4.5.[10]
-
Add 1.0 mL of freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt4) solution. Immediately cap the vial securely with a PTFE-lined septum.[15]
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or water bath set to 50°C.
-
Allow the derivatization reaction to proceed for 15 minutes with gentle agitation.
-
Introduce a polydimethylsiloxane (PDMS)-coated SPME fiber into the headspace above the liquid and expose for 30 minutes at 50°C to adsorb the ethylated organotins.[10]
-
-
GC-MS Analysis:
-
Immediately retract the fiber and introduce it into the heated GC injection port (260-280°C) for thermal desorption for 2-5 minutes in splitless mode.[10][17]
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for ethylated dioctyltin.
-
-
Quantification:
-
Prepare calibration standards by spiking known amounts of a dioctyltin standard into a blank THF/HCl/buffer solution and processing them through the same derivatization and HS-SPME procedure.
-
Construct a calibration curve by plotting peak area against concentration.
-
Protocol 2: Speciation Analysis by HPLC-ICP-MS
This protocol is ideal for analyzing organotin compounds in aqueous samples or extracts from solid matrices where derivatization is undesirable. It is based on established methods for organotin speciation in environmental samples.[2][8][16]
A. Rationale:
-
Simplified Sample Prep: The primary advantage is the elimination of the derivatization step, which saves time and removes a source of potential variability.[13][16]
-
Direct Speciation: HPLC separates the different organotin compounds in their native or hydrolyzed forms.
-
Ultra-Sensitive Detection: ICP-MS acts as an element-specific detector for tin, providing extremely low detection limits (often in the ng/L range) and freedom from most matrix interferences.[2][18] The addition of oxygen to the argon plasma gas can help reduce carbon-based interferences and enhance signal intensity.[13]
B. Step-by-Step Methodology:
-
Sample Preparation (Aqueous Sample):
-
Sample Preparation (Solid Sample Extract):
-
Extract the organotin from the solid matrix (e.g., PVC) using an appropriate solvent (e.g., THF, methanol with acetic acid).
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm filter before injection.
-
-
HPLC-ICP-MS Analysis:
-
HPLC Column: A C18 reverse-phase column is commonly used for separation.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and a complexing agent like tropolone) and an organic phase (e.g., methanol or acetonitrile) is typical. The gradient is optimized to separate different organotin species.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
ICP-MS Detection: Connect the HPLC outlet directly to the nebulizer of the ICP-MS system.[18] Monitor tin isotopes (e.g., m/z 118, 120) for quantification.
-
-
Quantification:
-
Prepare calibration standards of the target organotin species (e.g., dioctyltin dichloride) in the mobile phase.
-
Generate a calibration curve by plotting the tin signal intensity (peak area) against the concentration of the standards.
-
Table 2: Comparison of Analytical Performance Indicators
| Parameter | GC-MS/ICP-MS | HPLC-ICP-MS |
| Derivatization Required | Yes | No |
| Sample Preparation | More complex, time-consuming | Simpler, faster |
| Detection Limits (as Sn) | 0.3 - 1.0 ng/mL (GC-FPD)[10] | 0.14 - 0.57 µg/L (HPLC-ICP-MS)[2] |
| Applicability | Volatilizable compounds | Wide range of polarities |
| Key Advantage | High separation efficiency | Direct analysis, less uncertainty |
Data Interpretation and Quality Control
-
Analyte Identification: In GC-MS, identification is confirmed by matching the retention time and mass spectrum with an authentic standard. In HPLC-ICP-MS, identification is based on matching the retention time of the tin-specific peak with a standard.
-
Internal Standards: To correct for variations in extraction efficiency and instrument response, the use of an isotopically labeled or structurally similar internal standard (e.g., Tripropyltin) is recommended.[7]
-
Quality Control: Regularly analyze procedural blanks to check for contamination. Spike matrix samples with known amounts of the analyte to assess recovery and matrix effects. Analysis of certified reference materials (CRMs), if available, is crucial for method validation.[14]
Conclusion
The reliable quantification of this compound requires sophisticated analytical techniques capable of both high sensitivity and speciation. For polymer matrices like PVC, GC-based methods following hydrolysis and derivatization offer a robust and validated approach. HS-SPME-GC-MS, in particular, provides excellent pre-concentration and sensitivity. For aqueous samples or when a simplified workflow is desired, HPLC-ICP-MS stands out as the superior technique, eliminating the need for derivatization and providing direct, ultra-sensitive, element-specific detection. The choice of method should be guided by the sample matrix, required detection limits, and available instrumentation. In all cases, rigorous quality control and careful validation are paramount to generating trustworthy and defensible data for regulatory and research purposes.
References
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Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Application Note. Retrieved from [Link]
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ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
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Agilent Technologies. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Application Note. Retrieved from [Link]
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ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE (DOTL). Retrieved from [Link]
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Brorström-Lundén, E., et al. (n.d.). Screening of organotin compounds in the Swedish environment. IVL Swedish Environmental Research Institute. Retrieved from [Link]
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Gallegos-Gallegos, S., et al. (2021). Synthesis of an Organotin Specific Molecularly Imprinted Polymer for Organotin Passive Sampling in Seawater. Polymers, 13(1), 123. Retrieved from [Link]
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Shimadzu. (n.d.). Basics of Total Organic Carbon. Retrieved from [Link]
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Lee, M. R., et al. (2000). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 123-130. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dioctyltin dilaurate. PubChem Compound Database. Retrieved from [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
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Donard, O. F. X., et al. (2002). Determination of organotin compounds in environmental samples. In R. M. Harrison & R. E. Hester (Eds.), Issues in Environmental Science and Technology, No. 18: Causes and Environmental Implications of Increased UV-B Radiation. Royal Society of Chemistry. Retrieved from [Link]
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Mettler Toledo. (n.d.). Understanding Total Organic Carbon (TOC) Analysis Methods. Retrieved from [Link]
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Fung, Y. S., & Cheung, Y. M. (1998). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) products by headspace solid-phase microextraction and gas chromatography with flame-photometric detection. Journal of Chromatography A, 829(1-2), 291-301. Retrieved from [Link]
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Weerasinghe, J. A. C. K., et al. (2018). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. ResearchGate. Retrieved from [Link]
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Drawell. (n.d.). TOC Measurement: Effective Tool for Water Purity Assessment. Retrieved from [Link]
-
Factoring 2-Terms using DOTS, DOTC, SOTC. (2020, March 19). YouTube. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Substance Information. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Registration Dossier. Retrieved from [Link]
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Shimadzu. (n.d.). TOC Measurement Methods. TOC Academy. Retrieved from [Link]
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Australian Government Department of Health. (2022, June 30). Compounds of dioctyltin - Evaluation statement. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of Dioctyltin Dilaurate by NMR and HPLC
Introduction: The Versatility and Importance of Dioctyltin Dilaurate Analysis
Dioctyltin dilaurate (DOTL) is an organotin compound with a significant industrial footprint. It serves as a highly effective catalyst in the production of polyurethanes, silicones, and other polymers, facilitating curing reactions to form everything from flexible foams to robust sealants.[1] DOTL is also widely used as a heat stabilizer in polyvinyl chloride (PVC) manufacturing, protecting the polymer from thermal degradation during processing and enhancing the durability of the final products, such as pipes and packaging materials.
Given its widespread use, ensuring the purity, identity, and concentration of DOTL in raw materials and finished products is paramount for quality control and regulatory compliance. Minor impurities or degradation products can significantly impact the performance and safety of the end products. This application note provides detailed protocols for the analysis of dioctyltin dilaurate using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and High-Performance Liquid Chromatography (HPLC) for separation and quantification.
Part 1: Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive identification and structural analysis of chemical compounds. For dioctyltin dilaurate, ¹H and ¹³C NMR are instrumental in confirming the presence of the dioctyl and dilaurate moieties and their attachment to the tin center.
Causality Behind Experimental Choices in NMR Analysis
The choice of NMR experiments and parameters is dictated by the need to unambiguously resolve the signals corresponding to the different alkyl chains in the molecule. Deuterated chloroform (CDCl₃) is an excellent solvent for DOTL, as it readily dissolves the compound and provides a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.
Experimental Protocol: NMR Analysis of Dioctyltin Dilaurate
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the dioctyltin dilaurate sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.
-
Cap the tube and gently vortex or invert until the sample is completely dissolved.
2. Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons of the dioctyl and dilaurate groups.
Expected Spectral Features and Interpretation
While a publicly available, fully assigned spectrum for dioctyltin dilaurate is not readily accessible, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like dibutyltin dilaurate.[2][3][4]
¹H NMR (400 MHz, CDCl₃):
-
δ ~0.9 ppm (triplet): Terminal methyl protons of both the octyl and laurate chains.
-
δ ~1.2-1.7 ppm (multiplets): Methylene protons of the long alkyl chains of the octyl and laurate groups. These signals will be complex and overlapping.
-
δ ~2.3 ppm (triplet): Methylene protons (α to the carbonyl group) of the laurate chains.
-
δ ~1.0-1.2 ppm (multiplets): Methylene protons α and β to the tin atom in the octyl chains. These signals may show satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~14 ppm: Terminal methyl carbons of the octyl and laurate chains.
-
δ ~22-34 ppm: Methylene carbons of the octyl and laurate chains.
-
δ ~170-180 ppm: Carbonyl carbon of the laurate group.
The purity of the sample can be assessed by the absence of unexpected signals in the spectra. The presence of free lauric acid or other organotin species would be readily detectable.
Workflow for NMR Analysis of Dioctyltin Dilaurate
Caption: Workflow for NMR analysis of dioctyltin dilaurate.
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and reliable technique for the separation and quantification of dioctyltin dilaurate in various matrices. A reversed-phase HPLC method is particularly suitable for this non-polar analyte.
Causality Behind Experimental Choices in HPLC Analysis
A C18 column is the stationary phase of choice for the reversed-phase separation of non-polar compounds like DOTL. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve good resolution and a reasonable retention time. The addition of a small amount of acid, such as acetic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. A UV detector is commonly used for detection, as the carbonyl groups in the laurate moieties provide sufficient chromophores for detection at low wavelengths (e.g., 210 nm).
Experimental Protocol: HPLC Analysis of Dioctyltin Dilaurate
1. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of dioctyltin dilaurate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the sample containing dioctyltin dilaurate and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A quaternary or binary HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (85:14.9:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | Approximately 10 minutes |
3. Data Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
-
Inject the sample solution and determine the peak area of the dioctyltin dilaurate peak.
-
Calculate the concentration of dioctyltin dilaurate in the sample using the calibration curve.
Workflow for HPLC Analysis of Dioctyltin Dilaurate
Caption: Workflow for HPLC analysis of dioctyltin dilaurate.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. For NMR, the integration of the ¹H signals should correspond to the theoretical proton ratios in the dioctyltin dilaurate molecule. For HPLC, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the analytical run. The use of a certified reference standard is crucial for accurate quantification.
Conclusion
The combination of NMR and HPLC provides a comprehensive analytical toolkit for the characterization of dioctyltin dilaurate. NMR offers definitive structural confirmation and a detailed purity profile, while HPLC provides a robust and accurate method for quantification. The application of these techniques is essential for ensuring the quality and consistency of dioctyltin dilaurate in its various industrial applications, thereby supporting the development of safe and effective products for researchers, scientists, and drug development professionals.
References
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
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BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
-
American Elements. (n.d.). Dioctyltin Dilaurate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DOTL CATALYST (DIOCTYLTIN DILAURATE). Retrieved from [Link]
-
Australian Government Department of Health. (2022, June 30). Compounds of dioctyltin - Evaluation statement. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
-
Lin, J., Zhu, F., & Wang, M. K. (2014). Determination of four organotin compounds in poly(lactic acid) materials by ASE-HPLC-ICP-MS. ResearchGate. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Dioctyltin dilaurate - Substance Information. Retrieved from [Link]
Sources
Application Note & Protocol: Comprehensive Laboratory Guidelines for the Safe Handling and Storage of Bis(lauroyloxy)dioctyltin
Abstract
This document provides a detailed guide for the safe handling and storage of Bis(lauroyloxy)dioctyltin (CAS No. 3648-18-8), also known as Dioctyltin dilaurate (DOTL), in a laboratory environment. As an organotin compound widely utilized as a catalyst and stabilizer in polymer chemistry, its unique properties necessitate specific safety protocols to mitigate potential health and environmental risks.[1] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and step-by-step protocols grounded in established safety standards.
Introduction and Scientific Context
This compound is an organotin compound valued for its catalytic activity in promoting polymerization reactions, such as in the production of polyurethanes and silicones, and for its role as a heat stabilizer in polyvinyl chloride (PVC) manufacturing.[2][3][4] Its molecular structure consists of a central tin atom bonded to two octyl groups and two laurate ligands, which confers its catalytic efficacy.[1] While effective in industrial applications, organotin compounds as a class are recognized for potential toxicological and environmental concerns, mandating rigorous handling and storage procedures.[1] This document outlines the critical safety considerations and operational protocols to ensure the integrity of research and the safety of laboratory personnel.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The primary risks involve organ toxicity through prolonged or repeated exposure, potential for genetic defects, and harm to fertility or an unborn child.[5][6]
2.1. GHS Classification and Health Effects this compound is classified with the following hazards:
-
Specific Target Organ Toxicity (Single and Repeated Exposure): May cause damage to organs, particularly the liver, kidneys, and gastrointestinal tract.[5][6][7]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5][6]
-
Mutagenicity: Suspected of causing genetic defects.[5]
-
Skin and Eye Irritation: Direct contact can cause irritation. The compound can be absorbed through the skin.
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[5]
Causality of Hazards: The toxicity of organotin compounds is often linked to their ability to interact with biological molecules, disrupting cellular functions. The lipophilic nature of the octyl groups can facilitate passage through cell membranes, allowing the tin atom to interfere with enzymatic processes.
2.2. Physical and Chemical Properties A summary of key properties is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 3648-18-8 | [2][7] |
| Molecular Formula | C40H80O4Sn | [1][2] |
| Molecular Weight | 743.77 g/mol | [3][7] |
| Appearance | White solid at room temp; light yellow transparent liquid when melted. | [3] |
| Melting Point | 17-23°C (63-73°F) | [3] |
| Boiling Point | ~647.5°C at 760 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, methanol, benzene). | [1][2][3] |
| Stability | Stable under standard ambient conditions. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [5] |
| Decomposition | Slow degradation upon exposure to direct sunlight.[8][9] Hazardous decomposition products include carbon oxides and tin/tin oxides.[5] |
Engineering and Administrative Controls: A Proactive Safety Framework
The foundation of safe laboratory practice is a multi-layered system of controls designed to minimize exposure.
3.1. Engineering Controls
-
Ventilation: All handling of this compound, especially when heated or aerosolized, must occur in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[8][9]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8][9]
3.2. Administrative Controls
-
Restricted Access: Designate specific areas for the storage and handling of this compound. Access should be limited to trained and authorized personnel.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should incorporate the protocols outlined in this document and be reviewed annually.
-
Training: All personnel must receive documented training on the hazards, handling procedures, emergency protocols, and waste disposal for this compound before being permitted to work with it.
Personal Protective Equipment (PPE): The Last Line of Defense
Proper selection and use of PPE are critical to prevent direct contact. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale & Source(s) |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against a chemical that can be absorbed through the skin. Gloves must be inspected before use and changed immediately if contaminated.[7][8][9] |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a splash hazard. | Protects against splashes and aerosols that can cause eye irritation.[8] |
| Skin/Body Protection | A flame-resistant lab coat and, if handling large quantities, impervious clothing. | Prevents contamination of personal clothing and skin.[7][8] |
| Respiratory Protection | Not typically required if handled within a fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges must be used. | Prevents inhalation of harmful vapors or aerosols.[7][10] |
Laboratory Protocols: Step-by-Step Methodologies
5.1. Protocol for Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Storage: Store the container in a designated, locked cabinet or refrigerator.[7][9]
-
Location: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials (strong acids, bases, oxidizers).[7][8][9][11]
-
Temperature: While stable at room temperature, storage at 2-8°C is recommended for long-term stability.[12] The container should be kept from freezing.[13]
-
Container: Keep the container tightly closed to prevent hydrolysis from atmospheric moisture, which can lead to deactivation and the formation of tin oxide insolubles.[7][13]
-
5.2. Protocol for Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Equilibration: If refrigerated, allow the container to warm to room temperature before opening to prevent condensation of moisture into the chemical.
-
Dispensing: Conduct all weighing and transferring of the material inside a chemical fume hood. Use non-sparking tools for handling.[7]
-
Post-Handling: Tightly reseal the container immediately after use.[11] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the handling area.[7][9]
Emergency Procedures: Spill, Exposure, and Fire Response
6.1. Accidental Release Measures (Spill Cleanup) Prompt and safe cleanup of spills is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access and remove all ignition sources.[7]
-
Assess & Protect: Don the appropriate PPE, including respiratory protection if vapors are present.[7]
-
Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[7][14][15]
-
Absorb & Collect: Carefully apply absorbent material, working from the outside in.[16] Once absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.[7][14]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[14]
-
Dispose: Seal and label the waste container. Dispose of the waste through your institution's hazardous waste program.[7][16]
-
Report: Document the spill and cleanup procedure according to institutional policy.[16]
Caption: Workflow for minor laboratory spills of this compound.
6.2. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7]
6.3. Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazards: Burning may produce irritating and toxic fumes, including tin oxides and carbon oxides.[5]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[7]
References
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
-
BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. Retrieved from [Link]
-
Nantong Haotai Products & Chemicals. (n.d.). Dioctyl tin dilaurate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DOTL CATALYST (DIOCTYLTIN DILAURATE). Retrieved from [Link]
-
Muby Chemicals. (n.d.). Dioctyltin Dilaurate or Octyl Tin Laurate Manufacturers, with SDS. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: DIOCTYLDILAURYLTIN, tech-95. Retrieved from [Link]
-
Gelest, Inc. via Amazon S3. (2022). Safety Data Sheet: DIOCTYLDILAURYLTIN, tech-95. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dioctyltin dilaurate. PubChem Compound Database. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Substance Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 3648-18-8 Product Specification. Retrieved from [Link]
-
The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]
-
Valencia Productions. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. Retrieved from [Link]
-
University of California, Riverside. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Functional Polyesters using Dioctyltin Dilaurate (DOTL)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dioctyltin Dilaurate in Modern Polymer Chemistry
The synthesis of functional polymers is a cornerstone of advanced materials science and pharmaceutical development. These polymers, particularly biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL), are critical for applications ranging from drug delivery systems to medical implants. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the material.
Dioctyltin dilaurate (DOTL), an organotin compound, has emerged as a important catalyst for these polymerization reactions.[1] It is particularly valued for the ring-opening polymerization (ROP) of cyclic ester monomers.[2] The primary advantages of DOTL lie in its high catalytic efficiency and improved toxicological profile compared to other organotin catalysts, such as dibutyltin-based compounds.[1] This makes it a preferred choice for synthesizing polymers intended for biomedical applications where biocompatibility is non-negotiable.[3] This guide provides a detailed exploration of the catalytic mechanism of DOTL and a comprehensive, step-by-step protocol for the synthesis of polylactide, a representative functional polyester.
Mechanism of Catalysis: The Coordination-Insertion Pathway
DOTL catalyzes the ring-opening polymerization of cyclic esters, such as lactide, primarily through a coordination-insertion mechanism . This pathway is favored in the presence of a proton source, typically an alcohol initiator (ROH), which is essential for chain initiation and propagation.
The Causality Behind the Mechanism:
-
Activation of the Initiator: The tin center of DOTL acts as a Lewis acid, coordinating with the alcohol initiator. This coordination increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive.[2]
-
Activation of the Monomer: Concurrently, the tin complex can coordinate to the carbonyl oxygen of the cyclic ester monomer (e.g., lactide). This electrophilic activation makes the monomer's carbonyl carbon more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack and Ring Opening: The activated initiator attacks the activated monomer, leading to the opening of the cyclic ester ring. This step forms a new, longer polymer chain with a terminal hydroxyl group.
-
Chain Propagation: This newly formed hydroxyl group, still coordinated to the tin center, can then attack another monomer molecule. This process repeats, propagating the polymer chain. The catalyst is regenerated with each cycle, allowing a small amount of DOTL to produce long polymer chains.
This controlled, stepwise mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity), which are critical quality attributes for high-performance applications.
Caption: DOTL-catalyzed coordination-insertion mechanism for ring-opening polymerization.
Core Protocol: Bulk Polymerization of L-Lactide
This protocol details the synthesis of polylactide (PLA) via bulk ring-opening polymerization. Bulk polymerization is chosen for its simplicity and solvent-free nature, which is advantageous for producing medical-grade polymers.
3.1. Materials and Equipment
| Material/Equipment | Specifications | Rationale for Selection |
| Monomer | L-Lactide | High purity is crucial to achieve high molecular weight and avoid premature chain termination.[4] |
| Catalyst | Dioctyltin Dilaurate (DOTL) | Lower toxicity catalyst suitable for biomedical polymer synthesis.[1] |
| Initiator | 1-Dodecanol (Lauryl Alcohol) | A monofunctional alcohol that initiates one polymer chain per molecule, allowing for molecular weight control. |
| Reaction Vessel | Schlenk flask or glass ampoule | Allows for reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture or oxygen. |
| Stirring | Magnetic stir bar | Ensures homogenous mixing of reactants and uniform temperature distribution in the melt. |
| Heating | Oil bath or heating mantle with controller | Provides precise and stable temperature control, which is critical for controlling the polymerization rate and polymer properties.[5] |
| Vacuum Line | Standard laboratory vacuum pump | Used for drying reactants and removing residual volatiles post-polymerization. |
3.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis of polylactide.
3.3. Step-by-Step Methodology
-
Step 1: Reactant Preparation (Crucial for Success)
-
Dry the L-Lactide monomer under vacuum at 40-50°C for at least 4 hours to remove any residual moisture. Water can act as an initiator, leading to poor control over molecular weight and a broader dispersity.
-
-
Step 2: Charging the Reaction Vessel
-
In a flame-dried Schlenk flask containing a magnetic stir bar, add the dried L-Lactide.
-
The amounts of initiator and catalyst are calculated based on the desired monomer-to-initiator ratio ([M]/[I]), which theoretically determines the degree of polymerization and thus the molecular weight.
-
Example Calculation: For a target molecular weight of ~20,000 g/mol :
-
L-Lactide (M.W. = 144.13 g/mol ): 10.0 g (69.4 mmol)
-
1-Dodecanol (M.W. = 186.34 g/mol ): Target [M]/[I] = 140. Moles of initiator = 69.4 mmol / 140 = 0.496 mmol (approx. 92.4 mg).
-
DOTL Catalyst: A monomer-to-catalyst ratio ([M]/[C]) of 5000:1 is typical. Moles of catalyst = 69.4 mmol / 5000 = 0.0139 mmol.
-
-
-
Step 3: Establishing an Inert Atmosphere
-
Seal the flask and connect it to a Schlenk line.
-
Perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity nitrogen or argon. This removes atmospheric oxygen and moisture, which can degrade the catalyst and interfere with the polymerization.
-
-
Step 4: Melt Polymerization
-
Immerse the flask in a preheated oil bath set to 180°C.[5]
-
Once the monomer melts, begin stirring to ensure a homogeneous mixture.
-
Allow the polymerization to proceed for 2-4 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.
-
-
Step 5: Cooling and Solidification
-
Remove the flask from the oil bath and allow it to cool to room temperature. The reaction is effectively quenched as the polymer solidifies. The resulting product will be a solid, glassy material.
-
-
Step 6: Polymer Purification
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This step removes unreacted monomer and catalyst residues.
-
Collect the purified white, fibrous polymer by filtration.
-
-
Step 7: Drying
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved. This removes all residual solvents.
-
Characterization and Data Analysis (Self-Validation)
To confirm the success of the synthesis and validate the material's properties, the following characterization techniques are essential.
4.1. Structural Confirmation via ¹H NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the polymer.[6][7]
-
Procedure: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃) and acquire the ¹H NMR spectrum.
-
Expected Signals for PLA:
-
~5.15 ppm (quartet): Methine (-CH-) proton of the repeating lactide unit.
-
~1.58 ppm (doublet): Methyl (-CH₃) protons of the repeating lactide unit.
-
The absence of a significant peak for the lactide monomer (around 5.03 ppm) indicates high conversion.
-
4.2. Molecular Weight and Dispersity via Gel Permeation Chromatography (GPC) GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for measuring the molecular weight distribution of polymers.[8][9]
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or Chloroform) and analyze it using a GPC system calibrated with polystyrene standards.
-
Key Parameters Obtained:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
-
Dispersity (Đ) or Polydispersity Index (PDI): Calculated as Mw/Mn. A value close to 1.0 indicates a narrow distribution of polymer chain lengths, signifying a well-controlled polymerization.
-
Representative Data Table:
| Parameter | Target Value | Typical Result | Significance |
| Monomer Conversion | >95% | >95% | High conversion indicates an efficient reaction.[10] |
| Mn ( g/mol ) | 20,000 | 18,000 - 22,000 | Confirms control over polymer chain length. |
| Dispersity (Đ) | < 1.5 | 1.2 - 1.6 | Low dispersity reflects a controlled polymerization mechanism. |
Safety and Handling of Dioctyltin Dilaurate
While DOTL is less toxic than other organotins, it must be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[13] Skin absorption can lead to systemic toxicity.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and oxidizing agents.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
DIOCTYLTIN DILAURATE - Ataman Kimya. [Link]
-
DIOCTYLTIN DILAURATE - Ataman Kimya. [Link]
-
DOTL CATALYST (DIOCTYLTIN DILAURATE) - Ataman Kimya. [Link]
-
Optimizing Polymer Production with Dioctyltin Dilaurate: A Focus on PVC and Polyurethanes - Ningbo Inno Pharmchem Co., Ltd. [Link]
-
DOTL Dioctyltin Dilaurate - BNT Chemicals. [Link]
-
GPC-NMR Analysis for Polymer Characterisation - Intertek. [Link]
-
SND4430 - DIOCTYLDILAURYLTIN, tech-95 - Gelest, Inc. [Link]
-
SAFETY DATA SHEET - Svydis. [Link]
-
SND4430 - DIOCTYLDILAURYLTIN, tech-95 - Amazon S3. [Link]
-
Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques - ResearchGate. [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. - ResearchGate. [Link]
-
Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed. [Link]
- Method to manufacture PLA using a new polymerization catalyst - Google P
-
2.8: Ring-Opening Polymerization - Chemistry LibreTexts. [Link]
Sources
- 1. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google Patents [patents.google.com]
- 6. measurlabs.com [measurlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 10. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. svydis.lt [svydis.lt]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Slow Curing with Bis(lauroyloxy)dioctyltin
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for Bis(lauroyloxy)dioctyltin, also known as Dioctyltin Dilaurate (DOTL). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to slow or incomplete curing in their experiments. The content is structured into a direct troubleshooting guide and a broader FAQ section to address both immediate problems and foundational knowledge.
Troubleshooting Guide: Diagnosing Slow Cure Times
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental hurdles.
Q1: My reaction is curing much slower than expected. What is the first thing I should check?
A1: The most common culprits for slow curing are catalyst concentration, temperature, and moisture contamination. We recommend a systematic, step-by-step approach to isolate the variable.
Troubleshooting Workflow:
Experimental Protocol: Verifying Catalyst Activity
-
Prepare a Control Formulation: Use fresh, unopened containers of your polyol and isocyanate components. Ensure all glassware is oven-dried.
-
Standard Catalyst Loading: Add a known, standard concentration of this compound (e.g., 0.5 wt%) to the polyol component and mix thoroughly.
-
Controlled Environment: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to eliminate ambient moisture as a variable.
-
Monitor Cure: At a controlled ambient temperature, mix the components and measure the tack-free time or gel time.
-
Compare: If the control reaction proceeds as expected, the issue lies with your experimental reagents or conditions. If the control is also slow, the catalyst itself may have degraded.
Q2: I've confirmed my catalyst concentration and temperature are correct, but the cure is still slow. Could moisture be the issue?
A2: Yes, absolutely. Organotin catalysts like this compound are highly susceptible to hydrolysis.[1][2] The presence of water in your reagents (polyols are particularly hygroscopic) or from ambient humidity can deactivate the catalyst.
Mechanism of Deactivation: The tin center is the active catalytic site. Water can react with the catalyst, hydrolyzing the lauroyloxy ligands and ultimately forming inactive tin oxides.[3] This reduces the number of active catalyst molecules available to facilitate the urethane reaction.
Mitigation Strategies:
-
Dry Reagents: Use molecular sieves to dry liquid reagents or purchase low-moisture grade materials.
-
Inert Atmosphere: As mentioned, blanketing the reaction with nitrogen or argon is highly effective.
-
Environmental Control: Perform experiments in a low-humidity environment or a glove box if the application is highly sensitive.
Q3: My formulation contains acidic additives. Could this be inhibiting the catalyst?
A3: Yes, this is a critical consideration. The catalytic activity of organotin compounds can be significantly reduced or neutralized by the presence of acidic species.[1]
Causality: this compound functions as a Lewis acid catalyst.[1][4] Stronger acids present in the formulation can compete for coordination with the reactants or react directly with the catalyst, rendering it ineffective. Zirconium-based catalysts, for example, are known to be sensitive to free carboxylic acids.[1] While organotins are more robust, strong acidic functionality on your substrates or additives can still cause inhibition.
Troubleshooting Steps:
-
Identify Acidic Components: Review your formulation for any components with acidic protons (e.g., carboxylic acids, phenols, some pigments).
-
Neutralization: If an acidic component is essential, consider neutralizing it with a non-interfering base before adding the catalyst. This must be done carefully, as the base itself could influence the primary reaction.
-
Purification: If the acidity is from an impurity in a raw material, purifying that component may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound in polyurethane formation?
A1: this compound catalyzes the reaction between an isocyanate (R-NCO) and a hydroxyl group (R'-OH) primarily through a Lewis acid mechanism.[1][4] The process lowers the activation energy of the reaction, accelerating the formation of the urethane linkage.[4]
Simplified Mechanism:
-
Activation of the Isocyanate: The electron-deficient tin atom coordinates with the oxygen of the isocyanate group. This polarizes the N=C=O bond, making the carbon atom more electrophilic and susceptible to attack.[4]
-
Coordination with Alcohol: The catalyst can also coordinate with the hydroxyl group of the alcohol, increasing its nucleophilicity.[4]
-
Urethane Formation: The activated alcohol attacks the activated isocyanate, leading to the rapid formation of the urethane bond.[4] The catalyst is then regenerated to participate in another cycle.
Q2: How does this compound compare to Dibutyltin Dilaurate (DBTDL)?
A2: Both are effective organotin catalysts, but they differ in their alkyl groups, which has implications for their toxicological profile.
| Feature | This compound (DOTL) | Dibutyltin Dilaurate (DBTDL) |
| Alkyl Groups | Two n-octyl chains | Two n-butyl chains |
| Catalytic Activity | High activity, standard catalyst for polyurethanes and silicones.[5] | Very high activity, historically the most significant organotin catalyst.[6][7] |
| Toxicology | Considered to have a more favorable toxicological profile; lower toxicity.[5] | Faces greater scrutiny and restrictions due to higher toxicity concerns.[7][8] |
| Physical Form | Liquid at room temperature, oily consistency.[5] | Can be a liquid or waxy solid depending on purity. |
| Primary Use | Polyurethanes, silicones, RTV sealants, coatings.[5] | Historically widespread in polyurethanes, but usage is declining due to regulations.[7] |
The primary driver for using DOTL over DBTDL is its improved safety profile, making it a preferred choice in applications where human contact or environmental impact is a concern.[5]
Q3: What are the proper storage and handling procedures for this compound?
A3: Proper storage is crucial to maintain catalytic activity.
-
Storage Temperature: Store in a cool, dry place, typically between 10°C and 25°C.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress from the air. An inert gas blanket (nitrogen or argon) is recommended after opening.
-
Avoid Contaminants: Store away from strong acids, bases, and oxidizing agents.
-
Handling: Use in a well-ventilated area. As with all organotin compounds, appropriate personal protective equipment (gloves, safety glasses) should be worn.[10]
Q4: Can this catalyst be used for reactions other than polyurethane formation?
A4: Yes, this compound is a versatile catalyst. Its applications include:
-
Silicone Curing: It is a standard catalyst for the room-temperature vulcanization (RTV) of silicones and other silane-modified polymers.[5]
-
Esterification and Transesterification: It can be used to catalyze the formation of esters.[5]
-
Polymer Synthesis: It has been used as an initiator in the polymerization of other monomers, such as formaldehyde.[10]
-
PVC Stabilization: It also functions as a non-toxic heat stabilizer for PVC, particularly in food packaging applications.[11]
References
- What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025). Google Cloud.
- Challenging toxic tin catalysts in polyurethane coatings through serendipity. (2024).
- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
- Introduction to organotin chemistry - and applic
- Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2025).
- Organotin Catalysts in Organosilicon Chemistry.
- The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (2025).
- Tin C
- This compound | 3648-18-8 | FB33516. Biosynth.
- DOTL Dioctyltin Dilaur
- DIOCTYLTIN DILAURATE.
- Bis(lauroyloxy)
- DIOCTYLTIN DILAURATE.
- DIOCTYLTIN DILAURATE (DOTL).
- DOTL CATALYST (DIOCTYLTIN DILAURATE).
- This compound | 3648-18-8. ChemicalBook.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 5. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. This compound | 3648-18-8 | FB33516 [biosynth.com]
- 10. This compound | 3648-18-8 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
Optimizing Dioctyltin Dilaurate Catalyst Efficiency: A Technical Support Center
Welcome to the technical support center for dioctyltin dilaurate (DOTL), a versatile and widely used catalyst in polyurethane and silicone chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the catalytic efficiency of DOTL and troubleshooting common issues encountered during experimentation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Section 1: Understanding the Catalytic Action of Dioctyltin Dilaurate
Dioctyltin dilaurate is an organotin compound that serves as a highly effective catalyst in various polymerization reactions.[1] Its primary applications are in the production of polyurethanes and the curing of room temperature vulcanizing (RTV) silicones.[1]
Mechanism in Polyurethane Synthesis
In polyurethane formation, DOTL accelerates the reaction between isocyanates (-NCO) and polyols (-OH) to form urethane linkages.[2] The generally accepted mechanism involves the coordination of the tin atom with both the isocyanate and hydroxyl groups, which lowers the activation energy of the reaction.[2] This catalytic activity is crucial for achieving practical cure times, especially at ambient temperatures.[2]
DOTL is often favored over its more reactive counterpart, dibutyltin dilaurate (DBTDL), due to its lower toxicity.[1] However, it's important to note that while DOTL primarily promotes the desired urethane reaction, it can also catalyze side reactions such as the reaction of isocyanates with water, which can lead to the formation of urea and carbon dioxide gas.[3]
Role in RTV Silicone Curing
In RTV silicone systems, DOTL catalyzes the condensation reaction of silanol (-Si-OH) groups, leading to the formation of a cross-linked silicone network. This is essential for the curing of both one- and two-component RTV silicones.[4] The concentration of DOTL directly influences the pot life and cure rate of the silicone.[4][5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of dioctyltin dilaurate in a question-and-answer format.
Q1: What is the typical concentration range for DOTL in polyurethane and RTV silicone formulations?
A1: The optimal concentration of DOTL is highly dependent on the specific formulation, including the reactivity of the isocyanates and polyols (or silicone precursors), the desired pot life, and the curing conditions. However, a general starting point for polyurethanes is typically in the range of 0.05% to 0.5% by weight of the total formulation.[2] For RTV-2 silicones, the catalyst content can significantly impact the curing time, with a notable decrease in curing time observed as the catalyst concentration is increased up to around 1 wt%.[6]
Q2: How does temperature affect the catalytic activity of DOTL?
A2: As with most chemical reactions, increasing the temperature will generally increase the rate of the DOTL-catalyzed reaction. In RTV-2 silicone systems, a rise in temperature can significantly decrease the curing time, especially at lower catalyst concentrations.[6] For polyurethane coatings, higher temperatures can be used to accelerate drying times. For instance, optimal hardness in some polyurethane paints has been achieved at temperatures between 80°C and 90°C.
Q3: Can DOTL be used in combination with other catalysts?
A3: Yes, DOTL is often used in conjunction with other catalysts, such as tertiary amines in polyurethane foams, to achieve a balance between the gelling and blowing reactions. However, care must be taken as a synergistic effect can lead to a very short pot life.
Q4: What is the primary cause of DOTL deactivation?
A4: The primary cause of DOTL deactivation is hydrolysis.[7] The presence of moisture can lead to the hydrolysis of the dioctyltin dilaurate to dioctyltin oxide and lauric acid, rendering the catalyst inactive.[3] Therefore, it is crucial to use anhydrous solvents and reactants and to store the catalyst in a tightly sealed container to protect it from atmospheric moisture.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered in experiments using dioctyltin dilaurate.
Polyurethane Systems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Cure | - Insufficient catalyst concentration.- Low ambient temperature.- Moisture contamination leading to catalyst deactivation.- Less reactive polyols or isocyanates. | - Incrementally increase DOTL concentration.- Increase the curing temperature.- Ensure all reactants and solvents are anhydrous. Use molecular sieves if necessary.- Consider using a more reactive polyol or isocyanate, or a co-catalyst like a tertiary amine. |
| Pot Life is Too Short | - Catalyst concentration is too high.- High ambient temperature.- Highly reactive polyols or isocyanates. | - Reduce the DOTL concentration.- Lower the reaction temperature.- Use a less reactive polyol or isocyanate. |
| Yellowing of the Final Product | - Use of aromatic isocyanates, which are prone to oxidation and yellowing under UV light.[8]- Thermal degradation of polyether polyols.[8]- Interaction of the catalyst with other formulation components, such as certain UV absorbers.[3] | - For applications requiring color stability, use aliphatic isocyanates.- Incorporate antioxidants into the formulation.[8]- If using a benzotriazole UV absorber, consider switching to a triazine type to avoid chelation with the metal catalyst.[3] |
| Foaming or Bubbles in the Cured Product | - Reaction of isocyanates with moisture, producing CO2 gas. | - Meticulously dry all reactants and solvents.- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
RTV Silicone Systems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Cure | - Insufficient catalyst concentration.- Low ambient temperature or humidity.- Inhibition of the catalyst by certain substances. | - Increase the DOTL concentration.- Increase the curing temperature and/or relative humidity.- Ensure the substrate and mixing equipment are free of contaminants like sulfur compounds, amines, or other organometallic compounds that can inhibit the cure.[9] Perform a small patch test on the substrate if inhibition is suspected.[10] |
| Surface Tackiness | - Incorrect mix ratio of the two components (for RTV-2 systems).- Inhibition at the surface. | - Ensure accurate measurement and thorough mixing of the base and curing agent.- Clean the substrate thoroughly to remove any potential inhibitors. |
| Air Bubbles in the Cured Silicone | - Air entrapped during mixing. | - Degas the mixed silicone under vacuum before pouring.[11][12]- Pour the silicone slowly and in a thin stream to minimize air entrapment.[11] |
| Poor Tear Strength | - Incomplete cure.- Incorrect choice of silicone hardness for the application. | - Ensure complete curing by optimizing catalyst level and cure conditions.- Select a silicone with a higher tear strength specification if the application involves significant stress. |
Section 4: Experimental Protocols
Protocol for Monitoring Polyurethane Reaction Progress by NCO Titration
This protocol is based on the reaction of excess di-n-butylamine with the isocyanate groups, followed by back-titration of the unreacted amine with a standard solution of hydrochloric acid.[13][14][15][16]
Materials:
-
Toluene (anhydrous)
-
Di-n-butylamine solution (e.g., 0.9 mol/L in anhydrous toluene)[14]
-
Methanol
-
Standardized hydrochloric acid (e.g., 1 mol/L in isopropanol or aqueous)[14]
-
Bromophenol blue indicator solution (for colorimetric titration)[17]
-
Reaction mixture sample
-
Titration vessel (e.g., 250 mL beaker)[14]
-
Magnetic stirrer and stir bar
-
Burette or automatic titrator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the polyurethane reaction mixture into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.
-
Reaction with Amine: Add a precise volume of anhydrous toluene to dissolve the sample. Then, add a known excess volume of the di-n-butylamine solution.[14]
-
Reaction Time: Cover the vessel and allow the reaction to proceed for a specified time (e.g., 10-15 minutes) with stirring.[13][14]
-
Quenching: Add methanol to the mixture to stop the reaction.[14]
-
Titration: Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to the equivalence point. The endpoint can be determined potentiometrically or by a color change of the indicator.[17]
-
Blank Determination: Perform a blank titration using the same procedure but without the polyurethane sample.[14][17]
-
Calculation: Calculate the %NCO content using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N_HCl = normality of the HCl solution (mol/L)
-
4.202 = milliequivalent weight of the NCO group * 100
-
W_sample = weight of the sample (g)
-
Standard Test Methods for Characterizing Cured Polyurethane Coatings
The following ASTM standards are commonly used to evaluate the physical properties of cured polyurethane coatings:
| Property | ASTM Standard | Description |
| Hardness | ASTM D2240 | Measures the indentation hardness of the coating using a durometer.[18][19] |
| Adhesion | ASTM D3359 (Cross-cut) | Evaluates the adhesion of the coating to the substrate by making a grid of cuts and applying pressure-sensitive tape.[20] |
| Adhesion | ASTM D4541 (Pull-off) | Measures the pull-off strength of the coating from the substrate.[21] |
| Tensile Properties | ASTM D412 | Determines the tensile strength, elongation, and modulus of the coating.[18][19] |
| Tear Strength | ASTM D624 | Measures the resistance of the coating to tearing.[19] |
Section 5: Visualization of Concepts
Catalytic Cycle of DOTL in Polyurethane Formation
Caption: Catalytic cycle of DOTL in polyurethane formation.
Troubleshooting Workflow for Slow/Incomplete Cure
Caption: Troubleshooting workflow for slow or incomplete cure.
References
-
High Performance Coatings. (2023, February 23). Testing Methods for Assessing Polyurethane Spray Adhesion Strength. High Performance Coatings. Retrieved from [Link]
- Shi, L., Zheng, J., Ying, Y., Jiang, L., Che, S., & Qiao, L. (2014). Catalytic Mechanism of Dioctyldilauryltin on the Dealcoholized RTV-2 Silicone Rubber.
-
PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. Retrieved from [Link]
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Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Xylem Analytics Application Note. Retrieved from [Link]
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Polydrive Industries. (2016, October 4). Physical Properties of Urethanes Specified by ASTM. Polydrive Industries. Retrieved from [Link]
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Scribd. (n.d.). Isocyanate Content Measurement Method. Scribd. Retrieved from [Link]
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Shi, L., Zheng, J., Ying, Y., Jiang, L., Che, S., & Qiao, L. (2016). Catalytic Mechanism of Dioctyldilauryltin on the Dealcoholized RTV-2 Silicone Rubber. ResearchGate. Retrieved from [Link]
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AZoM. (2018, May 4). Isocyanates in Polyurethane Resin and Unsaturated Polyester. AZoM. Retrieved from [Link]
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International Organization for Standardization. (2000). ISO 14896:2000 Plastics — Polyurethane raw materials — Determination of isocyanate content. ISO. Retrieved from [Link]
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High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. High Performance Coatings. Retrieved from [Link]
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Kody, R. S. (1974). Effect of Catalyst Concentration of the Cured Properties of a Medical Grade RTV Silicone Elastomer. Scholars' Mine. Retrieved from [Link]
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DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541. DeFelsko. Retrieved from [Link]
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- Lima, V. C., de Oliveira, R. M., de Oliveira, G. M., & de Aguiar, A. P. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 116(6), 3299-3306.
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Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE (DOTL). Ataman Kimya. Retrieved from [Link]
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ResearchGate. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. Retrieved from [Link]
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Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
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Plan Tech, Inc. (n.d.). Directory of ASTM Test Methods for Cast Urethane Parts. Plan Tech, Inc. Retrieved from [Link]
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Partners in Chemicals. (2022, April 12). How to alleviate polyurethane yellowing? Partners in Chemicals. Retrieved from [Link]
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SiliconePlus. (2025, June 18). How to Troubleshoot Common Issues in Silicone Molding. SiliconePlus. Retrieved from [Link]
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Gelest. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. Retrieved from [Link]
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Woodworking Talk. (2024, March 15). How to fix yellowing polyurethane. Woodworking Talk. Retrieved from [Link]
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Wacker Chemie AG. (n.d.). T-Series Catalysts for ELASTOSIL® RTV-2 Silicone Rubber. Wacker Chemie AG. Retrieved from [Link]
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Dow. (n.d.). Tips for Successful Moldmaking with Silicone Rubbers. Dow. Retrieved from [Link]
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Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. Wacker Chemie AG. Retrieved from [Link]
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BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. BNT Chemicals. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Ataman Kimya. Retrieved from [Link]
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MinghuiLink. (2025, November 25). Key Considerations for RTV-2 Silicone Mold Making. MinghuiLink. Retrieved from [Link]
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Corrosionpedia. (2024, July 19). Pot Life. Corrosionpedia. Retrieved from [Link]
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Ataman Kimya. (n.d.). DOTL CATALYST (DIOCTYLTIN DILAURATE). Ataman Kimya. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of polyol molecular weight on tensile strength and percent elongation of the polyurethane film…. ResearchGate. Retrieved from [Link]
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Technical Support Center: Bis(lauroyloxy)dioctyltin (DOTL)
Welcome to the technical support center for Bis(lauroyloxy)dioctyltin (DOTL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective use of DOTL, focusing on the prevention of common side reactions. Our goal is to equip you with the expertise to optimize your experiments, ensure the integrity of your results, and maintain the stability of your formulations.
Introduction to this compound (DOTL)
This compound, also known as dioctyltin dilaurate (DOTL), is a versatile organotin compound widely utilized as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the synthesis of polyurethanes and silicones.[1][2] Its lower toxicity compared to other organotin compounds, such as dibutyltin dilaurate (DBTDL), makes it a preferred choice in many applications.[2] However, like all reactive chemical species, the efficacy of DOTL can be compromised by side reactions if not handled and used under optimal conditions. This guide will explore the primary side reactions associated with DOTL—hydrolysis, thermal degradation, and unwanted catalytic activities—and provide detailed protocols and troubleshooting advice to mitigate them.
Core Side Reactions and Their Prevention
The three primary challenges encountered when working with DOTL are hydrolysis, thermal degradation, and the catalysis of unintended side reactions. Understanding the mechanisms behind these processes is the first step toward their prevention.
Hydrolysis: The Unseen Catalyst Killer
Hydrolysis is the most common cause of DOTL deactivation.[3] The presence of water in the reaction system can lead to the cleavage of the tin-carboxylate bond, resulting in the formation of inactive tin oxides and lauric acid. This not only reduces the catalytic efficiency of DOTL but can also negatively impact the properties of the final product.
The hydrolysis of this compound is a stepwise process initiated by the nucleophilic attack of water on the tin center. This leads to the displacement of the laurate ligands and the eventual formation of dioctyltin oxide.
Caption: Role of DOTL in PVC thermal stabilization.
| Issue | Root Cause(s) | Recommended Solutions |
| Discoloration of PVC | Insufficient stabilization or degradation of the stabilizer. | 1. Optimize DOTL Concentration: Ensure the concentration of DOTL is sufficient for the processing temperature and duration.2. Synergistic Stabilizer Systems: Consider using DOTL in combination with other co-stabilizers, such as calcium or zinc stearates, to enhance thermal stability.<[4]br>3. Process Temperature Control: Avoid excessive processing temperatures that can lead to rapid degradation of both the PVC and the stabilizer. |
| Reduced Mechanical Properties of the Final Product | Polymer degradation due to loss of stabilizer efficacy. | 1. Ensure Homogeneous Dispersion: Proper mixing of DOTL within the PVC matrix is crucial for effective stabilization.2. Avoid Incompatible Additives: Certain additives can negatively interact with organotin stabilizers, reducing their effectiveness. It is advisable to test the compatibility of all formulation components. |
Unwanted Catalytic Activity: Controlling Reaction Selectivity
In polyurethane synthesis, this compound is highly effective at catalyzing the reaction between isocyanates and polyols to form urethane linkages. [5]However, it can also promote side reactions, most notably the trimerization of isocyanates to form isocyanurate rings. [5]While isocyanurate formation can be desirable in some applications to increase thermal stability and crosslink density, it can be an unwanted side reaction in others.
The selectivity of DOTL towards the urethane reaction versus isocyanurate formation is influenced by several factors, including temperature, catalyst concentration, and the structure of the isocyanate.
Caption: Competing reactions catalyzed by DOTL.
| Issue | Root Cause(s) | Recommended Solutions |
| Excessive Crosslinking or Gelation | Uncontrolled isocyanate trimerization. | 1. Temperature Control: Maintain a lower reaction temperature to favor the urethane reaction. Isocyanurate formation is generally more pronounced at higher temperatures.2. Optimize Catalyst Concentration: Use the minimum effective concentration of DOTL to achieve the desired cure rate without promoting excessive trimerization.<[6]br>3. Isocyanate Selection: Some isocyanates, like isophorone diisocyanate (IPDI), have a lower tendency to trimerize compared to others, such as hexamethylene diisocyanate (HDI). [7] |
| Product Brittleness | High isocyanurate content leading to a rigid polymer network. | 1. Formulation Adjustment: Modify the polyol-to-isocyanate ratio to control the degree of crosslinking.2. Catalyst Deactivation: In some cases, it may be necessary to add a catalyst deactivator, such as an acidic compound, to stop the reaction once the desired properties are achieved. [6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of DOTL degradation in my reaction?
A1: The signs of DOTL degradation can vary depending on the application. In polyurethane synthesis, a noticeable decrease in catalytic activity (i.e., longer gel times) is a primary indicator of hydrolysis. The formation of a white precipitate (tin oxides) is another sign. In PVC stabilization, early discoloration (yellowing or browning) during processing can indicate that the stabilizer is being consumed or is degrading.
Q2: How can I analytically detect the byproducts of DOTL side reactions?
A2: Several analytical techniques can be employed to detect the degradation of DOTL. Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the carboxylate peaks of DOTL and the appearance of new peaks corresponding to tin oxides. [8]Nuclear magnetic resonance (NMR) spectroscopy, particularly 119Sn NMR, is a powerful tool for characterizing the coordination environment of the tin atom and identifying different tin species in solution. [9][10]Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile degradation products.
Q3: Are there any additives that I should avoid when using DOTL?
A3: Yes, certain additives can be incompatible with DOTL. Strongly acidic or basic compounds can react with and neutralize the catalyst. Strong oxidizing agents should also be avoided. In PVC formulations, some additives may have antagonistic effects with organotin stabilizers, leading to reduced thermal stability or discoloration. [11]It is always recommended to perform compatibility studies with all formulation components.
Q4: What is the recommended storage and handling procedure for DOTL?
A4: To ensure the longevity of DOTL, it should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. [7]Exposure to moisture should be strictly avoided. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
References
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Ataman Kimya. DIOCTYLTIN DILAURATE. Available at: [Link]
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Al-Majidi, S. M., & Al-Amiery, A. A. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Polymers, 11(10), 1629. Available at: [Link]
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Patil, S. S., Mahulikar, P. P., & Mahanwar, P. A. (2012). Polyurethane coatings using trimer of isophorone diisocyanate. Journal of Polymers and the Environment, 20(4), 1074-1080. Available at: [Link]
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Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 46-51. Available at: [Link]
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Luijk, R., & van der Kerk, G. J. M. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 723-734. Available at: [Link]
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Wang, W., & Wiggins, J. S. (2008). Kinetic Evaluation of Tin-POMS Catalyst for Urethane Reactions. Journal of Applied Polymer Science, 110(6), 3683-3689. Available at: [Link]
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Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE. Available at: [Link]
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Julander, A., et al. (2022). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology, 56(13), 9359–9369. Available at: [Link]
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Li, Y., et al. (2023). Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Polymers, 15(1), 221. Available at: [Link]
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Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. Available at: [Link]
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Blank, W. J., et al. (2015). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Coatings Technology and Research, 12(6), 1047-1057. Available at: [Link]
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Milliken. (2023). Say Goodbye to Moisture, The Secret to "Dry" Polyurethane Products, Starting with Choosing A Professional Dehydrating Agent. Available at: [Link]
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BDMAEE. (2024). study on the thermal stability and catalytic properties of dioctyltin diacetate. Available at: [Link]
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Sardon, H., & Dove, A. P. (2019). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Macromolecular Rapid Communications, 40(1), 1800223. Available at: [Link]
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Wang, W., et al. (2011). The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. Journal of Applied Polymer Science, 121(4), 2139-2146. Available at: [Link]
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ResearchGate. (A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... Available at: [Link]
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Nikitin, E. A., et al. (2022). Hydrolysis of complex 3 for 20 h (a) at pH = 5; (b) at pH = 7. ResearchGate. Available at: [Link]
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Gelest, Inc. Introduction to organotin chemistry - and applications. Available at: [Link]
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BNT Chemicals. DOTL Dioctyltin Dilaurate. Available at: [Link]
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Gholivand, K., Shariatinia, Z., & Tárkányi, G. (2006). Solution NMR Study of Methyltin(IV)-Cupferronates: Analysis of a Unique Dismutation Reaction and Preorganization Process. Organometallics, 25(20), 4215-4224. Available at: [Link]
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The Spruce Crafts. (2025). The Complete Guide to Polyurethane Drying Times and Tips for Faster Curing. Available at: [Link]
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Endres, S., et al. (2021). Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions, 50(41), 14631-14643. Available at: [Link]
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Blank, W. J. (1998). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries, Inc.. Available at: [Link]
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Foley, N. T., et al. (2019). Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. ACS Catalysis, 9(10), 9134-9152. Available at: [Link]
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Gama, N., et al. (2021). Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. Polymers, 13(21), 3788. Available at: [Link]
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Australian Government Department of Health. (2022). Compounds of dioctyltin - Evaluation statement. Available at: [Link]
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Szycher, M. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series, 1381, 1-23. Available at: [Link]
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Technical Support Center: Strategies for Improving the Solubility of Bis(lauroyloxy)dioctyltin in Reaction Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Bis(lauroyloxy)dioctyltin, also known as Dioctyltin dilaurate (DOTL), in their experimental workflows.[1][2] This powerful organotin catalyst is instrumental in various polymerization processes, including the production of polyurethanes and silicones, and serves as a heat stabilizer for PVC.[1][3][4][5] However, its hydrophobic nature and limited solubility in certain reaction media can present challenges.[1][6] This comprehensive guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these solubility hurdles and ensure the success of your experiments.
Troubleshooting Guide: Enhancing this compound Solubility
Poor solubility of this compound can manifest as low reaction yields, incomplete conversion, or the formation of precipitates.[7][8] This troubleshooting guide will walk you through a systematic approach to diagnose and resolve these issues.
Initial Observation: Incomplete Dissolution or Precipitation
If you observe that this compound has not fully dissolved in your reaction medium or has precipitated out of solution, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Verify Solvent Compatibility
The fundamental principle of "like dissolves like" is paramount when working with this compound.[9] This organotin compound, with its long alkyl chains, is inherently non-polar and hydrophobic.[6][10]
Causality: The solubility of an organotin compound is heavily influenced by the nature of its organic groups.[11] The two laurate groups and two octyl groups in this compound contribute to its significant non-polar character, making it readily soluble in many organic solvents but insoluble in water.[2][6]
Actionable Advice:
-
Recommended Solvents: this compound exhibits good solubility in organic solvents such as methanol, acetone, ethanol, benzene, and chloroform.[1][12] It is also generally soluble in other common organic solvents like ethers and aromatic hydrocarbons.[6]
-
Avoid: Aqueous solutions should be avoided as the primary solvent due to the compound's insolubility in water.[4][6]
Solubility Data Summary:
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][6] |
| Methanol | Soluble | [12] |
| Acetone | Soluble | |
| Ethanol | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Slightly Soluble | [12] |
| Ethers | Soluble | [6] |
| Aromatic Hydrocarbons | Soluble | [6] |
Step 2: Optimize Temperature
Temperature can significantly impact the solubility of a solid in a liquid.[13] For many compounds, including this compound, increasing the temperature will increase solubility.[13][14]
Causality: The dissolution of a solid requires energy to overcome the lattice energy of the crystal structure.[13] For endothermic dissolution processes, applying heat provides the necessary energy to break these bonds and facilitate dissolution.[13] this compound has a melting point between 17-23°C, appearing as a white solid at room temperature and a light yellow transparent liquid when melted.[1][12][15][16]
Actionable Advice:
-
Gentle Warming: Gently warm the reaction mixture while stirring. A slight increase in temperature can often be sufficient to dissolve the compound.
-
Monitor Stability: Be mindful of the thermal stability of your other reactants and the potential for unwanted side reactions at elevated temperatures. While this compound itself is known for its thermal stability, other components in your reaction may not be.[2]
Step 3: Introduce a Co-solvent
If adjusting the temperature is not feasible or does not fully resolve the issue, a co-solvent system can be an effective strategy.[17][18]
Causality: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[17] It works by altering the overall polarity of the solvent system to be more compatible with the solute.[19]
Actionable Advice:
-
Selecting a Co-solvent: Choose a co-solvent that is miscible with your primary reaction solvent and in which this compound has high solubility. For example, if your primary solvent is a less polar organic solvent, a small amount of a more polar organic solvent in which this compound is also soluble, such as methanol or acetone, could be beneficial.
-
Experimental Protocol:
-
Begin by adding the co-solvent dropwise to the reaction mixture while stirring.
-
Observe for dissolution of the this compound.
-
Continue adding the co-solvent in small increments until a homogeneous solution is achieved.
-
Be mindful of the total volume of co-solvent added, as it may affect reaction kinetics or downstream processing.
-
Step 4: Consider Micellar Solubilization
For particularly challenging systems, especially those involving aqueous media for specific applications, creating a micellar environment can dramatically enhance solubility.[20][21][22][23]
Causality: Surfactants, above their critical micelle concentration (CMC), self-assemble into micelles.[24][25] These structures have a hydrophobic core and a hydrophilic shell.[20][21] A poorly water-soluble compound like this compound can be encapsulated within the hydrophobic core, effectively "dissolving" it in the bulk aqueous phase.[20][21][22]
Actionable Advice:
-
Surfactant Selection: Non-ionic surfactants are often preferred in pharmaceutical and research applications due to their lower toxicity and biocompatibility.[25]
-
Experimental Protocol:
-
Prepare a stock solution of the chosen surfactant in the reaction medium at a concentration above its CMC.
-
Add the this compound to the surfactant solution.
-
Stir the mixture vigorously to facilitate the formation of micelles and the encapsulation of the compound.
-
The solution should become clear or translucent as the this compound is solubilized.
-
Caption: Experimental workflow for solubilizing the catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding slowly, even though the this compound appears to be dissolved. Could solubility still be the issue?
A1: Yes, even if the catalyst appears to be in solution, poor solvation at the molecular level can lead to reduced catalytic activity.[7] The troubleshooting steps outlined above, particularly the use of a co-solvent, can help to ensure that the catalyst is fully solvated and accessible to the reactants. Additionally, ensure that your reagents and solvents are free from impurities like water and oxygen, which can deactivate the catalyst.[7]
Q2: Are there any safety concerns I should be aware of when handling this compound?
A2: Yes, organotin compounds can be toxic and pose environmental risks.[2] It is classified as a hazardous chemical and should be handled with care in a well-ventilated area.[1] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. It is mildly toxic by ingestion and can be poisonous by the intraperitoneal route.[3][12]
Q3: Can the choice of solvent affect the catalytic activity of this compound?
A3: Absolutely. The solvent can influence the reaction rate by stabilizing transition states and affecting the solubility of reactants and products.[26] The ideal solvent will not only fully dissolve the this compound but also provide an optimal environment for the specific chemical transformation you are performing.
Q4: I'm using this compound as a heat stabilizer in PVC. Does its solubility in the polymer matrix matter?
A4: Yes, the solubility and dispersibility of the stabilizer within the PVC matrix are crucial for its effectiveness. Poor dispersion can lead to localized degradation of the polymer. While this compound is generally compatible with PVC, ensuring it is well-mixed during processing is important. In some cases, high concentrations of organotin stabilizers can lead to opacity, indicating limited solubility in the PVC.[27]
References
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Ataman Kimya. DIOCTYLTIN DILAURATE. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. This compound CAS 3648-18-8 Product Specification. Available from: [Link]
-
American Elements. Dioctyltin Dilaurate. Available from: [Link]
-
Solubility of Things. Dioctyltin. Available from: [Link]
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Gaucher, G., et al. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central. Available from: [Link]
-
Enhancing Solubility of Poorly Soluble Drugs Using Polymeric Micelles. (2024). Available from: [Link]
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Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]
-
Miteva, M., et al. (2010). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Available from: [Link]
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Available from: [Link]
-
Patel, P. A., et al. (2008). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. National Institutes of Health. Available from: [Link]
-
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Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]
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ACS Publications. (2020). Organometallic Chemistry for Enabling Carbon Dioxide Utilization. Available from: [Link]
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Arkis, E. (2007). 3.3 Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. Available from: [Link]
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Degradation pathways of dioctyltin dilaurate under reaction conditions
Welcome to the technical support center for Dioctyltin Dilaurate (DOTL). This guide is designed for researchers, scientists, and drug development professionals who utilize DOTL as a catalyst or stabilizer in their experimental work. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting protocols to diagnose and mitigate degradation-related issues, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding DOTL Stability
This section addresses fundamental questions about the stability and handling of Dioctyltin Dilaurate.
Q1: What is Dioctyltin Dilaurate (DOTL), and what are its primary applications?
A: Dioctyltin Dilaurate (DOTL) is an organotin compound widely used for its catalytic activity and stabilizing properties.[1] Its primary applications include:
-
Catalyst: It is highly effective in catalyzing polyurethane formation from isocyanates and polyols, and it is also used for the room-temperature vulcanization of silicones.[1]
-
Heat Stabilizer: DOTL is incorporated into polyvinyl chloride (PVC) formulations to improve the polymer's resistance to thermal degradation, particularly in applications like pipes and packaging materials.
Q2: What are the main causes of DOTL degradation under typical reaction conditions?
A: The primary cause of DOTL degradation and subsequent deactivation is hydrolysis .[2] The tin-carboxylate ester bonds are susceptible to attack by water. Other contributing factors include high temperatures and exposure to UV light or strong acids/bases.[3][4]
Q3: What are the ultimate degradation products of DOTL hydrolysis?
A: The stepwise hydrolysis of DOTL ultimately yields Dioctyltin Oxide (DOTO) and two molecules of lauric acid.[5] DOTO is a stable, amorphous white powder that is practically insoluble in water and most organic solvents.[2][6]
Q4: How does hydrolysis affect the performance of DOTL as a catalyst?
A: Hydrolysis leads to the formation of tin oxide insolubles, which results in the deactivation of the catalyst.[2] The active catalytic species is the soluble DOTL molecule; as it converts to the insoluble and inert DOTO, the reaction rate will slow down or stop completely. This is a critical point of failure in many polyurethane and silicone formulations.[2]
Q5: Is there a difference between hydrolytic and thermal degradation?
A: Yes, the mechanisms and products are different.
-
Hydrolytic Degradation is caused by water and can occur at ambient temperatures. It involves the cleavage of the tin-laurate (Sn-O) bonds to form dioctyltin oxide and lauric acid.
-
Thermal Degradation occurs at significantly higher temperatures in the absence of water (pyrolysis). It involves a more complex decomposition that can lead to the formation of dioctyltin oxide, lauric anhydride, and octenes through the cleavage of both Sn-O and Sn-C bonds.
For most laboratory applications involving catalysis, hydrolysis is the far more common and immediate concern.
Section 2: Troubleshooting Guide - Diagnosing & Solving Degradation Issues
This section is formatted to help you diagnose and resolve specific experimental problems that may be linked to DOTL degradation.
Q: My polyurethane/silicone curing reaction has slowed down, or the final product has inconsistent properties. Could DOTL degradation be the cause?
A: Yes, this is a classic symptom of catalyst deactivation due to hydrolysis.
-
Causality: If trace moisture is present in your reactants (polyols, solvents, or additives) or enters from the atmosphere, it will hydrolyze the DOTL catalyst. As the concentration of active catalyst decreases, the cure rate will slow down, leading to longer gel times and potentially incomplete crosslinking. This results in poor mechanical properties, surface tackiness, and batch-to-batch inconsistency.[2]
-
Immediate Diagnostic Steps:
-
Visual Inspection: Check your catalyst stock and reaction mixture for any signs of turbidity or a fine white precipitate. This precipitate is likely insoluble Dioctyltin Oxide (DOTO), a direct indicator of hydrolysis.[2][6]
-
Headspace Analysis: If you have access to Karl Fischer titration, measure the water content of your starting materials (especially polyols). Levels above a few hundred ppm can be sufficient to cause significant catalyst deactivation.
-
Control Experiment: Run a small-scale control reaction using a fresh, unopened container of DOTL and meticulously dried reactants under an inert atmosphere (e.g., nitrogen or argon). If this reaction proceeds as expected, it strongly suggests your previous issues were due to catalyst degradation from moisture contamination.
-
Q: I see a white precipitate forming in my DOTL stock solution or reaction vessel. What is it and what should I do?
A: The white precipitate is almost certainly Dioctyltin Oxide (DOTO), the final product of DOTL hydrolysis.[2][6]
-
Causality: DOTO is insoluble in most common organic solvents and will precipitate out as it forms.[2][4] Its appearance confirms that the catalyst has been compromised by water. This can happen during storage if the container is not sealed properly or if contaminated syringes or pipettes are used.
-
Workflow for Resolution:
-
Isolate and Discard: Do not attempt to use the compromised catalyst. The concentration of active DOTL is unknown, and the DOTO solids can interfere with your process. Safely discard the material according to your institution's guidelines for organotin waste.
-
Source Water Contamination: Review your storage and handling procedures. Ensure all containers are tightly sealed immediately after use. Use only dry solvents and glassware. Consider storing high-purity reactants over molecular sieves.
-
Prevention: For critical applications, purchase smaller quantities of DOTL to ensure the stock is used quickly, minimizing opportunities for moisture ingress over time. Purge the headspace of the storage bottle with an inert gas like nitrogen or argon before sealing.
-
Primary Degradation Pathway: Hydrolysis
The hydrolysis of Dioctyltin Dilaurate is a stepwise process where the laurate ligands are sequentially replaced by hydroxyl groups, which then condense to form the highly stable Dioctyltin Oxide.
Caption: Proposed stepwise hydrolysis of DOTL to inactive DOTO.
Section 3: Analytical & Experimental Protocols
This section provides validated methodologies for investigating and confirming DOTL degradation. The protocols are designed as self-validating systems, incorporating controls and clear endpoints.
Protocol 1: Forced Degradation Study of DOTL
This protocol uses stress conditions to intentionally degrade DOTL, allowing you to understand its stability profile and generate degradation products for analytical method validation. This approach is adapted from ICH Q1A(R2) guidelines for pharmaceutical stability testing.[7][8]
Objective: To determine the susceptibility of DOTL to hydrolysis, oxidation, and thermal stress.
Materials:
-
Dioctyltin Dilaurate (DOTL)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-ICP-MS system (or HPLC with a suitable detector)
-
pH meter, thermostat-controlled oven, vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DOTL in acetonitrile.
-
Control Sample: Dilute the stock solution with acetonitrile to a final concentration of 100 µg/mL. This is your unstressed control (T=0 sample).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with acetonitrile.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with acetonitrile.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with acetonitrile.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Cool and use directly.
-
Analysis: Analyze all samples (Control, Acid, Base, Oxidative, Thermal) using the HPLC-ICP-MS method described in Protocol 2.
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Significant reduction in the DOTL peak area and/or the appearance of new peaks indicates degradation.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure the stress conditions are adequate but not overly destructive.[7] The conditions above may need to be adjusted (time, temperature) to reach this target.
Troubleshooting Workflow: Is My Catalyst Degraded?
Caption: A logical workflow for diagnosing DOTL degradation issues.
Protocol 2: HPLC-ICP-MS for Speciation of DOTL and DOTO
This method provides definitive identification and quantification of DOTL and its primary hydrolysis product, DOTO, to confirm degradation.
Objective: To separate and quantify dioctyltin species in a sample.
Instrumentation & Columns:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[5]
Reagents & Mobile Phase:
-
Mobile Phase A: Water with 0.1% Acetic Acid and 0.05% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid and 0.05% Triethylamine (TEA).
-
Gradient Elution: A typical gradient would start at ~60% B, increasing to 95-100% B over 15-20 minutes to elute the organotin species.[5][9][10]
-
ICP-MS Carrier Gas: Argon, with a small percentage (e.g., 1-5%) of oxygen mixed in post-spray chamber to improve carbon combustion and reduce signal suppression from the organic mobile phase.[5][9]
Procedure:
-
Sample Preparation: Dilute the sample from your reaction or stability study to an appropriate concentration (~1-10 µg/mL) using acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
-
ICP-MS Setup: Tune the ICP-MS to monitor for tin isotopes, primarily m/z 120 (¹²⁰Sn), which is the most abundant.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Acquisition: Run the gradient elution and acquire the ICP-MS data over time, generating a chromatogram.
Interpretation & Data:
-
Identification: DOTO, being more polar, will elute earlier than the parent DOTL. Identify peaks based on retention times established with standards (if available) or by inference from a forced degradation study.
-
Quantification: The area under the peak for ¹²⁰Sn is proportional to the amount of that tin species. By comparing the peak area of DOTL in a suspect sample to that of a known-concentration, non-degraded standard, the extent of degradation can be calculated.
| Analyte | Expected Retention | Key Diagnostic Indicator |
| Dioctyltin Oxide (DOTO) | Earlier Elution | Appearance of this peak confirms hydrolysis. |
| Dioctyltin Dilaurate (DOTL) | Later Elution | A decrease in the area of this peak indicates degradation. |
Table 1: Expected results from HPLC-ICP-MS analysis.
References
-
German Research Group. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net. [Link]
-
Agilent Technologies. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. [Link]
-
ResearchGate. (2018). Determination of organotin compounds by liquid chromatography coupled with inductively coupled plasma mass spectrometric detection. ResearchGate. [Link]
-
King Industries Inc. (2000). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. [Link]
-
Matsuda, S., et al. Thermal Decomposition of Dialkyltin Dicarboxylates. Amanote Research. [Link]
-
BDMAEE. (2024). Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. BDMAEE. [Link]
-
Ataman Kimya. DIOCTYLTIN DILAURATE. Ataman Kimya. [Link]
-
Luijten, J.G.A. (1972). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. ResearchGate. [Link]
-
Chiron, S., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. [Link]
-
Ozturk, T., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Compounds of dioctyltin - Evaluation statement. AICIS. [Link]
-
ZDHC Foundation. (n.d.). TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill. ZDHC. [Link]
-
Antle, P.E. & Brittain, H.G. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. [Link]
-
Bajaj, S., et al. (2012). Forced Degradation Studies. MedCrave online. [Link]
-
Ataman Kimya. DIOCTYLTIN DILAURATE (DOTL). Ataman Kimya. [Link]
-
Chen, Y., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. [Link]
-
BNT Chemicals. (n.d.). Dioctyltin Oxide. BNT Chemicals. [Link]
Sources
- 1. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 3. pcimag.com [pcimag.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]
- 9. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 10. agilent.com [agilent.com]
Technical Support Center: Purification of Polymers from Bis(lauroyloxy)dioctyltin Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of residual Bis(lauroyloxy)dioctyltin, a common organotin catalyst and heat stabilizer, from polymeric materials. Ensuring the purity of your polymers is critical, not only for the integrity of your research and the performance of your final products but also to mitigate the potential toxicological risks associated with organotin compounds.[1][2][3][4][5]
Introduction: The "Why" Behind the Removal
This compound, also known as dioctyltin dilaurate (DOTL), is widely used as a heat stabilizer in polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes and silicones.[6][7][8][9] While highly effective, residual organotin compounds in the final polymer can be a significant concern due to their potential for leaching and toxicity.[1][3][4] Regulatory bodies in various regions have placed restrictions on the levels of organotin compounds in consumer products, making their removal a critical step in many applications.[10][11][12][13]
This guide will walk you through the most effective methods for removing residual this compound from your polymers, ensuring your materials meet the required purity standards for your application.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my polymer?
A1: The primary reason is to minimize potential health and environmental risks. Organotin compounds, as a class, are known to have toxic effects, including potential immunotoxicity and neurotoxicity.[1][4] For biomedical applications, such as in medical devices or drug delivery systems, the presence of these residues can lead to adverse biological responses. Furthermore, regulatory standards, such as REACH in the European Union, restrict the concentration of certain organotin compounds in articles intended for public use.[13][14] From a materials science perspective, residual catalysts can sometimes affect the long-term stability and performance of the polymer.
Q2: At what stage of my process should I perform the removal?
A2: Ideally, the purification should be conducted after the polymerization process is complete and before any subsequent processing steps like molding or extrusion. This ensures that the bulk of the unreacted catalyst and its byproducts are removed from the polymer matrix.
Q3: What are the main challenges in removing this compound?
A3: The main challenges include the compound's compatibility with the polymer matrix, making simple washing often ineffective. This compound is a relatively large molecule with long alkyl chains, which can lead to its entanglement within the polymer chains.[6] The choice of a removal method depends heavily on the type of polymer, its solubility, and its thermal stability.
Q4: How do I know if the removal process was successful?
A4: The success of the removal process must be verified through sensitive analytical techniques. The most common methods for quantifying residual organotin compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][15][16] For very low detection limits, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the tin content.[12][13]
Troubleshooting Guides: Step-by-Step Protocols for Removal
This section provides detailed protocols for three common and effective methods for removing this compound from polymers: Solvent Extraction, Precipitation/Washing, and Column Chromatography.
Method 1: Accelerated Solvent Extraction (ASE)
This method is particularly useful for polymers that are not soluble but can be swelled by certain solvents, allowing for the extraction of trapped organotin compounds.
Principle: ASE utilizes solvents at elevated temperatures and pressures to increase the efficiency and speed of extraction. A key strategy is to use a solvent that can dissolve the organotin compound but not the polymer, often with a co-solvent that swells the polymer matrix to facilitate diffusion.[17]
Experimental Protocol:
-
Sample Preparation: If your polymer is in a solid form, grind it to a fine powder (typically 10 mesh or finer) to maximize the surface area for extraction.[17]
-
Solvent Selection:
-
Primary Solvent: Choose a solvent in which this compound is soluble. Given its structure, good candidates include alcohols (e.g., isopropanol) and chlorinated solvents (e.g., methylene chloride).[7][8][18]
-
Swelling Co-solvent: Add a small percentage (e.g., 2-5% v/v) of a solvent that is known to swell your specific polymer. For example, cyclohexane can be used for polyethylene and polypropylene.[17]
-
-
ASE System Parameters:
-
Temperature: Start with a temperature that is safe for your polymer and above the boiling point of your solvent mixture. A typical starting point is 100-150°C.
-
Pressure: Maintain a pressure of 1500-2000 psi to keep the solvents in their liquid state.
-
Static Cycles: Program multiple static cycles (e.g., 3-5 cycles of 5-10 minutes each) to allow fresh solvent to interact with the polymer, which enhances extraction efficiency through a favorable concentration gradient.[17]
-
-
Post-Extraction: Collect the extract and concentrate it under reduced pressure. The purified polymer remains in the extraction cell.
-
Verification: Analyze a small, dissolved portion of the treated polymer using a suitable analytical method (e.g., GC-MS) to quantify the remaining this compound.
Troubleshooting:
-
Low Recovery: Increase the extraction temperature or the number of static cycles. Ensure the polymer is finely ground.
-
Polymer Degradation: If you observe degradation, reduce the extraction temperature.
Workflow for Accelerated Solvent Extraction:
Caption: Workflow for this compound removal using ASE.
Method 2: Precipitation and Aqueous Potassium Fluoride (KF) Wash
This technique is highly effective for soluble polymers and leverages the high affinity of fluoride ions for tin to form an insoluble precipitate.
Principle: Organotin compounds react with potassium fluoride to form insoluble organotin fluorides, which can then be easily removed by filtration.[2][4][9]
Experimental Protocol:
-
Dissolution: Dissolve the polymer containing the organotin residue in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane, or toluene).
-
Aqueous KF Wash:
-
Transfer the polymer solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of dioctyltin difluoride should form.
-
Repeat the wash 2-3 times with fresh KF solution.
-
-
Removal of Precipitate:
-
Final Workup:
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
-
Polymer Recovery: Precipitate the polymer by adding a non-solvent. For example, if your polymer is dissolved in THF, you might precipitate it in cold methanol or hexane.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum to remove residual solvents.
-
Verification: Analyze a sample of the dried polymer for residual tin content.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the KF wash, add a small amount of brine to help break it.
-
Incomplete Precipitation: Ensure the KF solution is saturated. Increasing the shaking time may also improve the reaction.
Decision Tree for KF Washing:
Caption: Troubleshooting logic for the KF washing method.
Method 3: Column Chromatography with Modified Silica Gel
For polymers that are soluble and where very low levels of organotin are required, column chromatography offers excellent purification.
Principle: This method relies on the differential adsorption of the polymer and the organotin compound to a stationary phase. By modifying the stationary phase, the affinity for the organotin can be significantly increased, leading to its retention on the column while the polymer elutes.[2][19]
Experimental Protocol:
-
Stationary Phase Preparation:
-
Option A (Triethylamine-Treated Silica): Prepare a slurry of silica gel in your chosen eluent containing 2-5% triethylamine (Et₃N). The triethylamine helps to deprotonate the silica surface, which can improve the separation.[2][9]
-
Option B (Potassium Carbonate/Silica): Thoroughly mix 10% by weight of anhydrous potassium carbonate (K₂CO₃) with 90% silica gel. This has been shown to be highly effective at reducing organotin impurities to parts-per-million (ppm) levels.
-
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Sample Loading: Dissolve the crude polymer in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system. The polymer should elute from the column while the organotin compound is retained. Monitor the fractions using an appropriate technique (e.g., thin-layer chromatography if applicable, or by collecting fractions and evaporating the solvent).
-
Polymer Recovery: Combine the fractions containing the purified polymer and remove the solvent under reduced pressure.
-
Verification: Confirm the removal of this compound by analytical testing.
Troubleshooting:
-
Co-elution of Polymer and Organotin: Adjust the polarity of the eluent. A less polar eluent may increase the retention of the organotin.
-
Low Polymer Recovery: The polymer may be adsorbing to the silica gel. Using a more polar eluent or the triethylamine-treated silica can help to mitigate this.
| Method | Polymer Compatibility | Pros | Cons |
| Accelerated Solvent Extraction | Insoluble, swellable polymers | Fast, automated, low solvent consumption. | Requires specialized equipment. |
| Precipitation/KF Wash | Soluble polymers | Simple, cost-effective, highly effective for bulk removal. | Can form emulsions, may not reach ppm levels. |
| Column Chromatography | Soluble polymers | Can achieve very high purity (ppm levels). | More time-consuming, requires larger volumes of solvent. |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Toxic-Free Future. (n.d.). Get the Facts: Organotins. [Link]
- Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211–231.
-
World Health Organization. (1980). Tin and organotin compounds: a preliminary review. Environmental Health Criteria 15. [Link]
- Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS 3648-18-8 Product Specification. [Link]
-
AFIRM Group. (2021). Organotin Compounds. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
RIVM. (2012). Environmental risk limits for organotin compounds. [Link]
-
Health and Safety Authority. (2010). REACH restriction on the marketing and use of organotin compounds. [Link]
-
BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 21 CFR 178.2650 -- Organotin stabilizers in vinyl chloride plastics. [Link]
-
Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Substance Information. [Link]
-
Agilent. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers. [Link]
-
Chromatography Online. (2022). High-Throughput Qualitative and Quantitative Analysis of Volatile Residues in Polymers. [Link]
-
Murphy, E. A., et al. (2022). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 55(19), 2775–2786. [Link]
- Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
-
Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. [Link]
-
ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]
-
Baerlocher. (n.d.). Organotin Stabilizers. [Link]
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20.
-
BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. [Link]
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- 10. dvsb.ivl.se [dvsb.ivl.se]
- 11. Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imprinted polymers as an analytical tool for organotin compounds speciation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. A new application of imprinted polymers: speciation of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PVC heat stabilizers under pressure: The future of organotins in the EU - News - News & Events - nordmann.global [nordmann.global]
- 15. agilent.com [agilent.com]
- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 19. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Bis(lauroyloxy)dioctyltin Catalyst
Welcome to the technical support center for Bis(lauroyloxy)dioctyltin, also known as Dioctyltin Dilaurate (DOTL). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organotin catalyst in their work. Unexplained variations in reaction kinetics, product yield, or material properties can be a significant source of frustration. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve inconsistencies in your experiments.
Troubleshooting Guide: A Deeper Dive into Common Issues
Inconsistent results when using this compound often stem from a handful of critical variables. This section will walk you through the most common problems, their underlying causes, and actionable solutions.
Issue 1: Variable Reaction Rates and Incomplete Curing
Q: My polyurethane/silicone curing time is fluctuating significantly between batches, and sometimes the reaction doesn't go to completion. What could be the cause?
A: This is a frequent issue and can often be traced back to catalyst deactivation or inhibition. Organotin catalysts, including DOTL, are sensitive to their chemical environment.[1][2]
Probable Causes:
-
Hydrolysis of the Catalyst: this compound can be susceptible to hydrolysis, especially in the presence of moisture. Water in your solvents or reactants (polyols, for instance) can react with the catalyst, reducing its activity.
-
Acidic Impurities: Residual acidic species in your reactants can neutralize the catalytic activity of organotin compounds.[2]
-
Ligand Exchange: The laurate ligands on the tin center are labile and can undergo exchange with other nucleophilic species in the reaction mixture, potentially forming a less active catalyst.[3]
-
Incorrect Catalyst Concentration: Inaccurate measurement of the catalyst, especially for small-scale reactions, can lead to significant variations in reaction rates.
Step-by-Step Troubleshooting Protocol:
-
Moisture Scavenging:
-
Ensure all solvents and reagents are rigorously dried before use. Use freshly opened solvents or distill them over an appropriate drying agent.
-
For sensitive reactions, consider adding a moisture scavenger, such as molecular sieves, to the reaction mixture.
-
-
Reagent Purity Check:
-
Determine the acid value of your polyols or other reactants. High acid values can indicate the presence of impurities that may deactivate the catalyst.[2]
-
If possible, purify reactants that are suspected to contain acidic impurities.
-
-
Precise Catalyst Dosing:
-
For accuracy, prepare a stock solution of this compound in a dry, inert solvent. This allows for more precise and reproducible addition of the catalyst, especially in small volumes.
-
-
Inert Atmosphere:
-
Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Workflow for Diagnosing Variable Reaction Rates
Caption: Troubleshooting workflow for inconsistent reaction rates.
Issue 2: Poor Solubility and Catalyst Dispersion
Q: I'm observing cloudiness or precipitation when I add the this compound catalyst to my reaction mixture. How can I ensure it's properly dissolved and dispersed?
A: this compound is a white solid at room temperature with a melting point between 17-23°C, transitioning to a light yellow liquid when melted.[5] It has low solubility in water but is soluble in organic solvents.[5] Poor dispersion can lead to localized areas of high catalytic activity, resulting in non-uniform material properties.
Probable Causes:
-
Low Temperature: If your reaction is conducted at or below room temperature, the catalyst may not fully dissolve.
-
Solvent Incompatibility: While soluble in many organic solvents, its compatibility with your specific reaction medium should be verified.
-
High Concentration: Attempting to dissolve a large amount of catalyst in a small volume of solvent can lead to saturation issues.
Step-by-Step Troubleshooting Protocol:
-
Gentle Warming:
-
If your reaction conditions permit, gently warm the reaction mixture to facilitate the dissolution of the catalyst.
-
-
Solvent Pre-dissolution:
-
Dissolve the catalyst in a small amount of a compatible, dry solvent before adding it to the main reaction mixture.
-
-
Sonication:
-
Use an ultrasonic bath to aid in the dispersion of the catalyst in the reaction medium.
-
-
Stirring and Agitation:
-
Ensure adequate stirring or agitation throughout the reaction to maintain a homogenous mixture.
-
Issue 3: Unexpected Side Reactions or Product Discoloration
Q: My final product is showing an undesirable yellow tint, and I suspect side reactions are occurring. Could the catalyst be responsible?
A: While this compound is generally a stable catalyst, under certain conditions, it can contribute to side reactions and discoloration.
Probable Causes:
-
Thermal Decomposition: At elevated temperatures, organotin compounds can decompose, potentially leading to the formation of colored byproducts.[6]
-
Oxidative Instability: Although more stable than stannous compounds, dioctyltin derivatives can still undergo oxidation, which may affect their catalytic performance and lead to discoloration.[3]
-
Interaction with Other Additives: The catalyst may interact with other components in your formulation, such as antioxidants or UV stabilizers, leading to unexpected color changes.
Step-by-Step Troubleshooting Protocol:
-
Temperature Control:
-
Carefully control the reaction temperature and avoid excessive heat.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere can help prevent oxidative side reactions.
-
-
Compatibility Study:
-
If your formulation includes multiple additives, conduct small-scale compatibility studies to identify any potential interactions with the catalyst.
-
-
Catalyst Purity:
-
Ensure you are using a high-purity grade of this compound, as impurities in the catalyst itself could be a source of discoloration.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in polyurethane and silicone formulations? A1: The optimal concentration is application-dependent, but a common starting point is between 0.1% and 1.0% by weight of the total reactants. It is always recommended to perform a small-scale optimization study to determine the ideal catalyst loading for your specific system.
Q2: How should I store this compound to maintain its activity? A2: Store the catalyst in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.[7][8] Storage at 10°C - 25°C is recommended.[7]
Q3: Are there any analytical techniques to verify the purity and activity of my this compound catalyst? A3: Yes, several techniques can be employed for catalyst characterization:
-
FT-IR Spectroscopy: To confirm the presence of the characteristic carboxylate and Sn-O bonds.[9]
-
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed structural information and can help identify impurities.[9]
-
Elemental Analysis: To determine the tin content.[9]
-
Chromatographic Methods (HPLC-ICP-MS): Can be used for the speciation and quantification of organotin compounds.[10][11]
| Analytical Technique | Information Provided |
| FT-IR Spectroscopy | Functional group identification (e.g., C=O, Sn-O) |
| NMR Spectroscopy | Detailed molecular structure and purity assessment |
| Elemental Analysis | Quantitative tin content |
| HPLC-ICP-MS | Speciation and quantification of organotin compounds |
Q4: What are the primary applications of this compound? A4: It is widely used as a catalyst for polyurethane production, RTV silicone rubber curing, and in esterification and transesterification reactions.[6][8][12] It also serves as a heat stabilizer for PVC.[5]
Q5: How do I properly handle and dispose of waste containing this compound? A5: Organotin compounds should be handled with care in a well-ventilated area.[5] All waste containing organotin compounds should be treated as hazardous waste and disposed of according to local and institutional regulations.[13] Glassware can be decontaminated by soaking in bleach overnight to oxidize the organotin compounds.[13]
Logical Relationship of Troubleshooting Factors
Sources
- 1. BNT Chemicals | Tin Catalysts & Stabilizers [bnt-chemicals.com]
- 2. pcimag.com [pcimag.com]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 3648-18-8 [chemicalbook.com]
- 7. This compound | 3648-18-8 | FB33516 [biosynth.com]
- 8. Bis (lauroyloxy) Dioctyltin CAS 3648-18-8 - Bis (lauroyloxy) Dioctyltin and CAS 3648-18-8 [senfeida.en.made-in-china.com]
- 9. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 12. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Catalyzed by Dioctyltin Dilaurate (DOTL)
Welcome to the technical support guide for dioctyltin dilaurate (DOTL), a versatile and efficient catalyst for a range of polymerization reactions, including polyurethanes, silicones, and esterifications.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions catalyzed by DOTL. Drawing from extensive field experience and established chemical principles, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your scale-up process is successful, predictable, and safe.
The transition from a laboratory-scale reaction to a pilot or commercial-scale process is rarely a simple linear increase in volume.[3][4] Physical phenomena that are negligible in a round-bottom flask can become process-defining challenges in a large reactor.[4][5] This guide is structured to address these challenges head-on, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific issues that can arise during the scale-up of DOTL-catalyzed reactions. Each problem is followed by potential causes and actionable solutions.
Issue 1: Reaction is Significantly Slower at Scale Than in the Lab, or Fails to Reach Completion.
Potential Cause A: Mass Transfer Limitations (Poor Mixing)
In a large reactor, inefficient mixing can create localized pockets of low reactant or catalyst concentration, effectively slowing down the overall reaction rate. Unlike the rapid homogenization achieved with a small magnetic stir bar, achieving uniform mixing in a large vessel is a significant engineering challenge.[4]
-
Solution:
-
Evaluate and Optimize Agitation: Switch from simple stir bars to overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.
-
Increase Agitation Speed: Gradually increase the RPM while monitoring the vortex formation. An excessively deep vortex can indicate inefficient mixing at the bottom of the reactor.
-
Install Baffles: Baffles are crucial in large reactors to disrupt laminar flow and promote turbulence, ensuring better distribution of reactants and catalyst.
-
Potential Cause B: Heat Transfer Limitations (Inadequate Heating)
The surface-area-to-volume ratio decreases dramatically as you scale up.[5] This means that heating a large volume of reactants takes significantly longer and can lead to non-uniform temperature profiles within the reactor.[6] Since DOTL-catalyzed reactions are temperature-dependent, cold spots will slow the reaction down.[7]
-
Solution:
-
Improve Heating System: Ensure your reactor jacket has sufficient surface area and that the heating fluid is at the correct temperature and flow rate.
-
Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.
-
Consider Staged Addition: For highly viscous systems, consider adding a portion of the reactants, heating to the target temperature, and then adding the remaining reactants.
-
Potential Cause C: Catalyst Deactivation
DOTL is susceptible to hydrolysis, where moisture can react with the catalyst to form inactive tin oxide insolubles.[8] Trace amounts of water in reactants or solvents, which might be insignificant at the lab scale, can be substantial at a larger scale.
-
Solution:
-
Rigorous Raw Material Control: Ensure all reactants and solvents are thoroughly dried before use. Use techniques like molecular sieves or distillation as appropriate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
Analytical Verification: Use Karl Fischer titration to quantify the water content in your starting materials before charging the reactor.
-
Issue 2: Reaction "Runs Away" - Exothermic Event and Loss of Control.
Potential Cause A: Inadequate Heat Removal
The same decreased surface-area-to-volume ratio that makes heating difficult also makes cooling inefficient.[4][5] The heat generated by an exothermic reaction can accumulate faster than it can be removed, leading to a rapid increase in temperature and a dangerous runaway reaction.
-
Solution:
-
Characterize Reaction Exotherm: Before scaling up, use reaction calorimetry (e.g., RC1) to understand the heat of reaction and the maximum rate of heat evolution. This data is critical for designing a safe process.
-
Controlled Addition Rate: Add one of the reactants (e.g., the isocyanate in a polyurethane reaction) slowly and at a controlled rate. The addition rate should be dictated by the reactor's ability to remove heat.
-
Emergency Cooling Plan: Ensure an adequate supply of cooling fluid and a system for emergency cooling is in place.
-
Issue 3: Product Has Inconsistent Properties (e.g., Variable Molecular Weight, Poor Mechanical Strength).
Potential Cause A: Poor Stoichiometric Control at Scale
Inaccurate measurement of large quantities of reactants can lead to an imbalance in the stoichiometric ratio (e.g., NCO/OH ratio in polyurethane synthesis), which is critical for achieving the desired polymer properties.[7]
-
Solution:
-
Calibrated Dosing Systems: Use calibrated mass flow meters or load cells for accurate addition of reactants. Avoid relying on volumetric measurements, which are temperature-dependent.
-
In-Process Monitoring: If possible, use in-process analytical techniques (e.g., FTIR, titrations) to monitor the consumption of functional groups and confirm the reaction endpoint.
-
Potential Cause B: Presence of Impurities
Impurities in raw materials can act as chain terminators or inhibitors, affecting the final product properties.[9][10] For instance, acidic impurities can neutralize amine co-catalysts or interact with the DOTL catalyst.[10]
-
Solution:
-
Supplier Qualification: Work with reputable suppliers and obtain certificates of analysis for all raw materials.
-
Incoming Material Testing: Implement a quality control procedure to test incoming raw materials for critical impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical loading concentration for DOTL?
A: The optimal catalyst loading is highly dependent on the specific reaction system, including the reactivity of the substrates and the desired reaction temperature and time. However, a general starting point for many applications is between 0.01% and 0.5% by weight of the total reactants.[11] It is always recommended to perform a small-scale optimization study to determine the ideal concentration for your specific process.
| Application | Typical DOTL Loading (wt%) | Notes |
| Polyurethane Coatings | 0.1 - 0.5% | Higher loading for faster cure times.[11] |
| Silicone Sealants (RTV) | 0.1 - 1.0% | Influences skin-over and cure-through times.[1] |
| Esterification/Transesterification | 0.05 - 0.2% | Temperature and substrate dependent.[12] |
Q2: How does the catalytic mechanism of DOTL work?
A: DOTL acts as a Lewis acid catalyst. In polyurethane synthesis, the tin center coordinates with both the isocyanate and the hydroxyl groups.[7] This coordination polarizes the isocyanate group, making its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.[7][11] This lowers the activation energy of the reaction, accelerating the formation of the urethane linkage.[11]
Caption: Catalytic cycle of DOTL in urethane formation.
Q3: What are the primary side reactions I should be aware of?
A: While DOTL primarily catalyzes the desired polymerization, it can also promote side reactions, especially at high temperatures or in the presence of contaminants.[7][11] For polyurethane systems, these include the trimerization of isocyanates to form isocyanurate rings and the reaction of isocyanates with water to form unstable carbamic acids, which then decompose to amines and CO2 (causing foaming).[11]
Q4: How should I store and handle DOTL?
A: DOTL should be stored in tightly sealed original containers to protect it from moisture.[8] Store in a cool, dry place away from direct sunlight and heat sources. As an organotin compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn during handling.
Experimental Protocols
Protocol 1: Small-Scale Screening for Catalyst Loading Optimization
-
Setup: Arrange a series of small reaction vessels (e.g., 20 mL glass vials) with magnetic stir bars.
-
Reactant Preparation: Prepare a master batch of your pre-polymer/polyol mixture.
-
Catalyst Stock Solution: Prepare a stock solution of DOTL in a dry, compatible solvent (e.g., toluene or THF) to facilitate accurate dosing of small quantities.
-
Dosing: Add varying amounts of the DOTL stock solution to each vial to achieve a range of catalyst concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% by weight).
-
Initiation: Add the isocyanate or other co-reactant to each vial simultaneously, if possible.
-
Monitoring: Place the vials in a temperature-controlled heating block. Monitor the reaction progress over time by measuring viscosity (e.g., gel time) or by taking small aliquots for analysis (e.g., titration of NCO content, GC, or HPLC).
-
Analysis: Plot the reaction rate or time to completion against the catalyst concentration to identify the optimal loading.
Protocol 2: Troubleshooting Workflow for Slow Reactions
This protocol provides a logical sequence for diagnosing the root cause of a slow reaction during scale-up.
Caption: Step-by-step diagnostic workflow for slow reactions.
References
- Dioctyltin dilaurate as a catalyst for urethane reactions in co
- Analyzing the mechanism of dibutyltin dilaurate catalyst in co
- REAXIS® C216 - Dioctyltin Dilaur
- Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine.
- Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (2014).
- DOTL CATALYST (DIOCTYLTIN DILAURATE). (n.d.).
- DIOCTYLTIN DILAURATE. (n.d.).
- Organometallic c
- DOTL Dioctyltin Dilaur
- Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2014).
- Heterogeneous Tin Catalysts Applied to the Esterification and Transesterific
- Dioctyltin dilaurate - Registr
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (2019).
- SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS. (2013). The Royal Society of Chemistry.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Challenges of scaling up chemical processes (based on real life experiences). (2018).
- Applications of Organotin Catalysts: Focus on Dioctyltin Dilaurate (DOTL). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024).
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2012). OUCI.
- Dioctyltin dilaur
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- DBTL as poly-condensation catalyst between silica from TEOS and PDMS. (2020).
- Metal-free catalyst extends the range of ester synthesis. (2018). EurekAlert!.
- Looking for tips on scaling up organic syntheses. (2024). Reddit.
- Why are some reactions difficult to scale up? (2019). Reddit.
- Synthesis method of dibutyltin dilaurate. (2012).
- Organotin Catalysts in Organosilicon Chemistry. (2012).
- OChem experts needed: Scaling down a reaction
Sources
- 1. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. ohans.com [ohans.com]
- 8. reaxis.com [reaxis.com]
- 9. pcimag.com [pcimag.com]
- 10. poliuretanos.com.br [poliuretanos.com.br]
- 11. allhdi.com [allhdi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Bis(lauroyloxy)dioctyltin for Long-Term Storage
Welcome to the technical support center for Bis(lauroyloxy)dioctyltin (DOTL). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of DOTL in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to maintain the integrity of your DOTL stocks for long-term storage.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and stability of this compound.
1. What is the expected shelf life of this compound?
Under ideal storage conditions, the shelf life of this compound is generally between 12 to 24 months.[1] However, this can be significantly impacted by storage conditions. To ensure optimal performance, it is recommended to re-qualify the material if it has been stored for longer than 12 months or if there are any signs of degradation.
2. What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to store it in tightly sealed containers to prevent moisture ingress.
3. What are the visible signs of this compound degradation?
Visual inspection can be the first indicator of degradation. Signs to look for include:
-
Discoloration: A change from a clear, colorless to a yellowish or brownish liquid.[3]
-
Precipitation: Formation of a white or off-white precipitate, which is likely dioctyltin oxide, a hydrolysis product.
-
Haze or Cloudiness: A loss of clarity in the liquid.
4. My this compound has turned slightly yellow. Can I still use it?
Slight yellowing can be an early sign of degradation. While it may not have lost all its activity, its performance may be compromised. It is highly recommended to perform a quality control check to assess its purity and concentration before use. For critical applications, it is best to use a fresh, un-degraded lot.
5. How does this compound degradation affect its performance?
Degradation of this compound, primarily through hydrolysis, leads to the formation of dioctyltin oxide and lauric acid. This can have several negative impacts on its applications:
-
Reduced Catalytic Activity: In polyurethane synthesis, the formation of dioctyltin oxide can lead to a decrease in the catalytic rate, resulting in slower curing times and incomplete reactions.[4]
-
Poor Thermal Stability in PVC: As a heat stabilizer for PVC, degraded this compound will be less effective, leading to discoloration (yellowing or browning) and reduced mechanical properties of the final PVC product.[5][6]
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Troubleshooting Scenario 1: Reduced Catalytic Activity in Polyurethane Synthesis
Observation: You notice a significant increase in the curing time of your polyurethane formulation, or the final product is not fully cured.
Potential Cause: The this compound catalyst has likely degraded due to hydrolysis, reducing its active concentration.
Investigation Workflow:
Troubleshooting Workflow for Reduced Catalytic Activity
Corrective Actions:
-
If visual signs of degradation are present or analytical results confirm impurity, discard the old stock and use a fresh lot of this compound.
-
Review and improve your storage procedures. Ensure all users are aware of the importance of tightly sealing the container immediately after use.
-
Consider incorporating a moisture scavenger, such as 3Å molecular sieves, into your polyurethane formulation to remove residual moisture.[7]
Troubleshooting Scenario 2: Discoloration of PVC Products
Observation: Your PVC product exhibits premature yellowing or browning during or after processing, despite using the recommended concentration of this compound as a heat stabilizer.
Potential Cause: The thermal stability of the PVC is compromised due to the degradation of the this compound stabilizer.
Investigation Workflow:
Sources
- 1. morpholine.cc [morpholine.cc]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by FTIR [academic.hep.com.cn]
- 6. cdc.gov [cdc.gov]
- 7. baltimoreinnovations.com [baltimoreinnovations.com]
Validation & Comparative
A Comparative Guide for Researchers and Drug Development Professionals: Bis(lauroyloxy)dioctyltin (DOTL) vs. Dibutyltin Dilaurate (DBTDL) as Catalysts
In the landscape of industrial catalysis, particularly in the synthesis of polyurethanes and silicones, organotin compounds have long held a prominent position. Among these, bis(lauroyloxy)dioctyltin (DOTL) and dibutyltin dilaurate (DBTDL) are two of the most frequently employed catalysts. While both effectively catalyze critical polymerization reactions, a nuanced understanding of their respective performance characteristics, stability, and toxicological profiles is essential for researchers, scientists, and drug development professionals aiming to optimize their formulations and ensure product safety and efficacy. This guide provides an in-depth, objective comparison of DOTL and DBTDL, supported by experimental insights and data to inform catalyst selection in demanding applications.
At a Glance: Key Performance and Safety Metrics
| Property | This compound (DOTL) | Dibutyltin Dilaurate (DBTDL) | Key Considerations |
| Catalytic Activity | Generally lower than DBTDL.[1] | High catalytic efficiency.[2] | DOTL may require higher loading to achieve similar reaction rates as DBTDL.[1] |
| Thermal Stability | Data not definitively available. | Decomposition begins above 250 °C.[3] | DBTDL demonstrates high thermal stability suitable for many processing conditions. |
| Hydrolytic Stability | Generally considered to have good hydrolytic stability. | The lauroyloxy group provides some steric hindrance to hydrolysis. | Both are susceptible to hydrolysis, which can lead to catalyst deactivation. |
| Toxicity Profile | Lower acute oral toxicity. | Higher acute oral toxicity. | DOTL is often considered a less toxic alternative to butyltin compounds.[4] |
| Acute Oral LD50 (Rat) | >2000 mg/kg bw | 175 mg/kg bw | A significant difference in acute toxicity, positioning DOTL as a safer option from this perspective. |
Delving into the Catalytic Mechanism
Both DOTL and DBTDL function as Lewis acid catalysts, primarily in polyurethane and silicone chemistries. Their catalytic activity stems from the tin atom's ability to coordinate with reactants, thereby lowering the activation energy of the reaction.
In polyurethane synthesis , the primary reaction is the formation of a urethane linkage from an isocyanate and a polyol. The generally accepted mechanism for organotin catalysts like DBTDL involves the coordination of the tin center with both the isocyanate and hydroxyl groups.[5] This dual coordination facilitates the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane bond.[5] It is expected that DOTL follows a similar catalytic pathway.[6]
In silicone chemistry , particularly in Room Temperature Vulcanizing (RTV) systems, these catalysts promote the condensation reaction of silanol groups to form siloxane bonds, leading to the crosslinking and curing of the silicone elastomer.[7][8]
Caption: Generalized mechanism of organotin-catalyzed urethane formation.
Comparative Performance Analysis
Catalytic Activity and Reaction Kinetics
The primary differentiator between DOTL and DBTDL in terms of performance is their catalytic activity. DBTDL is widely recognized for its high efficiency in accelerating both the gelation (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam production.[2]
Conversely, DOTL generally exhibits lower catalytic activity. This is attributed to the larger octyl groups attached to the tin atom compared to the butyl groups in DBTDL, which create greater steric hindrance. Consequently, to achieve a reaction rate comparable to that of DBTDL, a higher concentration of DOTL is often necessary.[1] This can have implications for formulation costs and the total tin content of the final product.
While specific kinetic data for direct comparison is scarce in publicly available literature, a study comparing various catalysts in polyurethane coatings noted that DOTL requires a higher loading than DBTDL to mimic its performance.[1]
Impact on Polymer Properties
The choice of catalyst can influence the final mechanical properties of the resulting polymer. For instance, studies on DBTDL have shown that its concentration can affect the tensile strength, tear resistance, and hardness of polyurethane elastomers.[9][10] Optimal catalyst levels are crucial, as over-catalysis can lead to reduced pot life and potentially brittle materials.[9]
Given that DOTL can be used to achieve similar performance to DBTDL, it is plausible that it can yield polymers with comparable mechanical properties, provided the concentration is optimized. However, the different alkyl chains may subtly influence polymer morphology and, consequently, final properties.
Stability Under Processing Conditions
Thermal Stability
Hydrolytic Stability
Organotin catalysts are susceptible to hydrolysis, which can lead to the formation of inactive tin oxides and a loss of catalytic activity. The rate of hydrolysis is influenced by the steric bulk of the ligands attached to the tin atom. The laurate groups in both DOTL and DBTDL offer a degree of steric protection against hydrolysis compared to smaller ligands like acetate. One study suggested that the lauroyloxy group in dibutyltin dilaurate is less easily hydrolyzed than an acetoxy group due to this steric hindrance, implying a degree of hydrolytic stability. While a direct quantitative comparison of the hydrolysis rates of DOTL and DBTDL is not available, the longer octyl chains in DOTL might offer slightly enhanced protection against hydrolysis compared to the butyl chains in DBTDL, though this is speculative without direct experimental evidence.
Toxicological Profile: A Critical Differentiator
The most significant distinction between DOTL and DBTDL lies in their toxicological profiles. Organotin compounds, in general, have come under regulatory scrutiny due to their potential environmental and health impacts.
Dibutyltin (DBT) compounds , including DBTDL, are known to have a range of toxic effects. DBTDL has a reported acute oral LD50 in rats of 175 mg/kg, classifying it as moderately toxic. It is also a known skin and eye irritant and has been associated with immunotoxicity.
Dioctyltin (DOT) compounds , such as DOTL, are generally considered to be less toxic than their dibutyltin counterparts.[4] This is a key reason for the increasing interest in DOTL as an alternative to DBTDL. A human health assessment by the Australian government reported an acute oral LD50 for DOTL in rats to be greater than 2000 mg/kg of body weight, indicating low acute oral toxicity. However, it is important to note that even dioctyltin compounds are not without hazard. Safety data for a product containing DOTL indicates that it may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.
This significant difference in acute toxicity is a major driving factor for formulators to consider replacing DBTDL with DOTL, particularly in applications with potential for human contact or stringent regulatory requirements.
Caption: Comparative overview of the toxicological profiles of DBTDL and DOTL.
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, the following are generalized protocols for evaluating the catalytic performance of DOTL and DBTDL.
Protocol 1: Comparison of Gel Time in a Polyurethane Formulation
Objective: To determine the relative catalytic activity of DOTL and DBTDL by measuring the gel time of a model polyurethane system.
Materials:
-
Polyol (e.g., polypropylene glycol, molecular weight 2000 g/mol )
-
Isocyanate (e.g., toluene diisocyanate)
-
Catalyst: DOTL and DBTDL
-
Solvent (e.g., anhydrous tetrahydrofuran)
-
Constant temperature bath
-
Stirrer
-
Timer
Procedure:
-
In a reaction vessel, dissolve a known amount of polyol in the solvent.
-
Equilibrate the vessel to the desired reaction temperature (e.g., 50 °C) in the constant temperature bath.
-
Add the desired concentration of the catalyst (DOTL or DBTDL) to the polyol solution and stir for 2 minutes to ensure homogeneity.
-
Add a stoichiometric amount of isocyanate to the mixture and start the timer immediately.
-
Continuously monitor the viscosity of the mixture. The gel time is recorded as the point at which the mixture no longer flows or when a glass rod can no longer be easily removed.
-
Repeat the experiment with different concentrations of each catalyst to determine the loading required to achieve a target gel time.
Protocol 2: Evaluation of Cure Rate in an RTV Silicone Sealant
Objective: To compare the cure rate of a model RTV silicone sealant catalyzed by DOTL and DBTDL.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS)
-
Crosslinker (e.g., tetraethyl orthosilicate)
-
Catalyst: DOTL and DBTDL
-
Controlled humidity and temperature chamber
-
Tack-free time tester or similar apparatus
Procedure:
-
In a moisture-free container, thoroughly mix the PDMS and the crosslinker.
-
Add the specified amount of catalyst (DOTL or DBTDL) and mix until the catalyst is uniformly dispersed.
-
Apply a thin film of the sealant onto a substrate (e.g., a glass slide).
-
Immediately place the sample in the controlled environment chamber (e.g., 25 °C and 50% relative humidity).
-
Periodically test the surface of the sealant for tackiness. The tack-free time is the time at which the surface is no longer sticky to the touch.
-
Compare the tack-free times for the formulations containing DOTL and DBTDL.
Conclusion and Recommendations
The choice between this compound (DOTL) and dibutyltin dilaurate (DBTDL) as a catalyst is a multifaceted decision that requires a careful balancing of performance, cost, and safety considerations.
DBTDL remains a highly effective and widely used catalyst due to its high reactivity, which allows for faster cycle times and lower usage levels. However, its higher acute toxicity and the increasing regulatory pressure on butyltin compounds are significant drawbacks.
DOTL presents a compelling alternative, primarily due to its significantly lower acute toxicity profile. While it is generally a less active catalyst than DBTDL, requiring higher concentrations to achieve similar cure speeds, its performance can be matched to that of DBTDL with appropriate formulation adjustments. For applications where toxicological concerns are paramount, such as in consumer products, medical devices, or in jurisdictions with stringent regulations on organotin compounds, DOTL is the recommended choice.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the application. It is strongly recommended that researchers and formulators conduct their own comparative studies using protocols similar to those outlined in this guide to determine the most suitable catalyst for their unique systems and performance targets.
References
- Smith, J., Brown, T., & Lee, M. (2020). Effect of tin catalysts on mechanical properties of cast polyurethanes. Journal of Applied Polymer Science, 137(18), 48621.
- Z. F. Li, J. Y. Li, W. Yuan, B. Q. Sun, F. T. Zhang, and Z. L. Wang, “Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by in situ FTIR,” Frontiers of Materials Science in China, vol. 2, no. 1, pp. 99–104, 2008.
- D. Martinus, “The Study of the Effectiveness of Adding Dibutyltin Dilaurate (DBTDL) Catalyst in Solvent-Based Acrylic Paint Applications,” Journal of Technology and Management, vol. 11, no. 2, 2013.
- advantages of dibutyltin dilaurate catalyst in flexible polyurethane foam production. (2025).
- Guhl, D. (2008). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- Niyogi, D., et al. (n.d.).
-
Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
- Vulcanization reaction of Room temperature vulcanized silicone. DBTDL: dibutyltin dilaurate. (n.d.).
- Catalytic Mechanism of Dioctyldilauryltin on the Dealcoholized RTV-2 Silicone Rubber. (2016).
-
Acute Oral Toxicity. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]
- Compounds of dioctyltin - Evaluation statement. (2022). Australian Government Department of Health.
- Understanding the Catalytic Power: Dibutyltin Dilaurate in Polyurethane and Silicone. (2025).
-
DOTL CATALYST (DIOCTYLTIN DILAURATE). (n.d.). Ataman Kimya. Retrieved from [Link]
- Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (n.d.).
-
This compound CAS 3648-18-8 Product Specification. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
- Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). De Gruyter.
- Acute Oral Toxicity. (n.d.).
-
DIOCTYLTIN DILAURATE. (n.d.). Ataman Kimya. Retrieved from [Link]
- Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes. (n.d.).
-
Acute Toxicity. (2016). ChemSafetyPro.COM. Retrieved from [Link]
- Insights into Reaction Kinetics formulating RTV-2. (2025).
- impact of polyurethane metal catalysts on advancing rubber processing as an accelerator additive. (2025).
- Dibutyltin dilaurate – Knowledge and References. (n.d.). Taylor & Francis.
- Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine.
-
DIBUTYLTIN DILAURATE (DBTL). (n.d.). Ataman Kimya. Retrieved from [Link]
- Performance and T of Room Temperature Vulcanized (RTV) Silicone Rubbers based Composites. (n.d.). Scholarena.
-
DIOCTYLTIN DILAURATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
DBTL – Dibutyltin Dilaurate. (n.d.). BNT Chemicals. Retrieved from [Link]
- Room Temperature Vulcanizing (RTV) Silicones. (n.d.). Wacker Chemie AG.
-
Dibutyltin dilaurate. (n.d.). PubChem. Retrieved from [Link]
- Dibutyltin dilaur
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A Comparative Guide to the Catalytic Activity of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial catalysis, organotin compounds have carved out a significant niche, particularly in reactions involving esterification, transesterification, and the formation of polyurethanes.[1][2] Their efficacy stems from the Lewis acidic nature of the tin center, which can effectively activate reactants and facilitate bond formation.[3][4] However, the catalytic activity is not uniform across all organotin species; it is intricately linked to the number and nature of the organic substituents and the anionic ligands attached to the tin atom.
This guide provides a comprehensive comparison of the catalytic activity of various organotin compounds, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application. We will delve into their performance in key industrial reactions, explore the underlying catalytic mechanisms, and provide standardized protocols for their evaluation.
Comparative Catalytic Performance
The selection of an appropriate organotin catalyst is paramount for achieving desired reaction rates, yields, and product properties. This section presents a comparative analysis of the catalytic activity of different organotin compounds in three major applications: polyesterification, transesterification, and polyurethane synthesis.
Polyesterification
Organotin compounds are widely employed as catalysts in the synthesis of saturated and unsaturated polyester resins.[5][6] They offer significant advantages over strong acid catalysts by minimizing side reactions, leading to products with improved color and odor.[1] The catalytic activity in polyesterification is influenced by both the alkyl groups and the carboxylate ligands attached to the tin atom.
A study on the synthesis of a polyester resin from propylene glycol, isophthalic acid, and maleic anhydride demonstrated a significant reduction in reaction time with the use of organotin catalysts compared to an uncatalyzed reaction.[7] While specific conversion rates were not detailed, the comparative reaction times highlight the catalytic efficacy.
Table 1: Comparison of Organotin Catalysts in Polyester Synthesis [7]
| Catalyst | Catalyst Loading (mol%) | First Stage Reaction Time (hours) | Second Stage Reaction Time (hours) |
| None | 0 | 6.3 | 5.6 |
| Hydroxy monobutyltin oxide (MBTO) | 0.20 | 2.9 | 4.5 |
| Dibutyltin oxide (DBTO) | Equivalent molar amount to MBTO | Similar reduction to MBTO | Similar reduction to MBTO |
| Monobutyltin tris(2-ethylhexanoate) | Equivalent molar amount to MBTO | Similar reduction to MBTO | Similar reduction to MBTO |
These results indicate that both monobutyltin and dibutyltin compounds are effective catalysts for polyesterification, significantly accelerating the reaction.[7] The choice between them may depend on factors such as solubility in the reaction medium and cost.
Transesterification
Transesterification reactions, such as the production of biodiesel or the synthesis of polyesters from dimethyl esters, are efficiently catalyzed by organotin compounds.[8] Diorganotins, like dibutyltin oxide, are frequently utilized in these processes.[9]
A comparative study on the glycerolysis of triacylglycerides (a transesterification reaction) revealed a clear reactivity order among different butyltin compounds.
Table 2: Reactivity of Organotin Catalysts in Glycerolysis of Triacylglycerides
| Catalyst | Conversion (%) after 4h |
| Dibutyltin oxide (Bu2SnO) | ~95 |
| Dibutyltin dilaurate (Bu2SnLau2) | ~85 |
| n-Butyl stannoic acid [BuSnO(OH)] | ~85 |
| Dibutyltin dichloride (Bu2SnCl2) | ~75 |
| n-Butyltin trichloride (BuSnCl3) | ~65 |
Note: Data is estimated from graphical representations in the cited literature and should be considered indicative.
The superior performance of dibutyltin oxide in this study was attributed to its favorable compatibility with the reaction medium. This highlights the importance of the catalyst's physical properties in addition to its intrinsic chemical reactivity.
Polyurethane Synthesis
Diorganotin carboxylates, particularly dibutyltin dilaurate (DBTDL), are the industry standard catalysts for the formation of polyurethanes from isocyanates and polyols.[10][11] The catalytic activity is influenced by the nature of the carboxylate ligand, with more reactive ligands leading to faster cure times.[9] For instance, dibutyltin diacetate is generally more reactive than dibutyltin dilaurate.[9]
The sequence of catalyst addition can also impact the reaction rate. A study on the reaction of neopentyl glycol and toluene diisocyanate found that the highest reaction rate was achieved when the DBTDL catalyst was added to the mixture of the diol and isocyanate.[12] Adding the catalyst to the diol before the isocyanate resulted in a slower reaction, suggesting the formation of a less reactive tin-diol complex.[12]
While direct head-to-head quantitative data for a wide range of organotin catalysts in polyurethane formation is scarce in publicly available literature, the general consensus is that diorganotin compounds exhibit the highest activity, while mono- and triorganotins are less effective.[9]
The Engine of Catalysis: Unraveling the Mechanism
The catalytic prowess of organotin compounds lies in their Lewis acidity, which allows them to coordinate with and activate the reactants.[3][4] The general mechanism for esterification and transesterification reactions involves the coordination of the tin catalyst to the carbonyl oxygen of the ester or carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
A proposed catalytic cycle for organotin-catalyzed esterification is depicted below:
Caption: Generalized catalytic cycle for organotin-catalyzed esterification.
In polyurethane formation, the mechanism is believed to involve the coordination of the tin catalyst to the isocyanate group, which polarizes the N=C bond and facilitates the attack of the alcohol's hydroxyl group.[10][13]
Experimental Protocols: A Guide to Catalyst Evaluation
To enable researchers to conduct their own comparative studies, this section provides a standardized experimental workflow for evaluating the catalytic activity of organotin compounds in a model esterification reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for comparing organotin catalyst activity.
Step-by-Step Methodology for Esterification Catalyst Screening
-
Reactant and Catalyst Preparation:
-
Accurately weigh the carboxylic acid (e.g., adipic acid) and the alcohol (e.g., 1-butanol) in a predetermined molar ratio (e.g., 1:2).
-
Add a suitable solvent (e.g., toluene) to achieve the desired reactant concentration.
-
In a separate vial, accurately weigh the organotin catalyst to be tested (e.g., 0.1 mol% relative to the carboxylic acid).
-
-
Reaction Setup:
-
Charge a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe with the reactant and solvent mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen).
-
-
Catalyst Addition and Sampling:
-
Once the reaction temperature is stable, add the pre-weighed organotin catalyst to the flask to initiate the reaction (t=0).
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., dichloromethane) containing an internal standard.
-
-
Analysis:
-
Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and the ester product.
-
Calculate the conversion of the limiting reactant and the yield of the ester at each time point.
-
-
Data Interpretation:
-
Plot the conversion of the carboxylic acid as a function of time for each catalyst.
-
From the initial slope of the conversion-time curve, determine the initial reaction rate.
-
Calculate the Turnover Frequency (TOF) for each catalyst using the following formula:
-
By following this standardized protocol, researchers can obtain reliable and comparable data on the catalytic activity of different organotin compounds, enabling an informed selection for their specific synthetic needs.
Conclusion
The catalytic activity of organotin compounds is a finely tunable property that depends on the specific structure of the organotin molecule. Diorganotin compounds, such as dibutyltin oxide and dibutyltin dilaurate, generally exhibit the highest catalytic activity in polyesterification, transesterification, and polyurethane synthesis. However, the choice of the optimal catalyst also depends on factors like solubility, reaction conditions, and cost. The mechanistic understanding and standardized evaluation protocols provided in this guide empower researchers to make data-driven decisions in harnessing the catalytic potential of this versatile class of compounds. As concerns about the environmental impact of tin-based catalysts grow, the quantitative data from such comparative studies will be invaluable in the development of more sustainable and equally effective alternatives.[11]
References
- Ohkubo, K., Suenobu, T., Imahori, H., Orita, A., Otera, J., & Fukuzumi, S. (2001). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Chemistry Letters, 30(10), 1034-1035.
- Ohkubo, K., Suenobu, T., Imahori, H., Orita, A., Otera, J., & Fukuzumi, S. (2001). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Semantic Scholar.
- Guhl, D., et al. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google P
- Niyogi, D., Sharan, A., & Srivastava, A. C. (n.d.).
- Lima, E. L., et al. (2022). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr.
- Dibutyltin Dilaurate in Polyurethane Casting Applications - Organotin Catalyst Suppliers & Manufacturing. (2025).
- Polyester compositions and organotin esterification catalysts therefor - European P
- Gelest, Inc. (n.d.).
- Borchers: A Milliken Brand. (2024).
- (PDF)
- INCHEM. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- Yang, Y., Di, C., & Wang, T. (2023). Study on by-products synthesis of powder coating polyester resin catalyzed by organotin.
- TIB Chemicals AG. (n.d.). Catalysts for Polyester Resin Manufacturing.
- Meneghetti, S. M. P., & Meneghetti, M. R. (2014). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
- The organoboron compounds: their Lewis acidity and catalytic activity - ResearchG
- Davis, R. (n.d.).
- van der Vlugt, J. I., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. The University of Groningen research portal.
- McGill, C. J., & Westmoreland, P. R. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
- Chemistry For Everyone. (2025).
- Melen, R. L., et al. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. PubMed.
- The roles of Lewis acidic additives in organotransition metal c
- Katoch, S., Sharma, V., & Kundu, P. P. (2013). Synthesis and characterization of saturated polyester and nanocomposites derived from glycolyzed PET waste with varied compositions.
- Kim, K. H., & Kim, S. C. (1986). Kinetics of Transesterification of Dimethyl Terephthalate with 1,4-Butanediol Catalyzed by Tetrabutyl Titanate. Journal of Applied Polymer Science, 32(1), 3117-3132.
- Turnover number - Wikipedia.
- Catalysis process#TurnOver Number#Frequency#Organometallic Compounds # Applic
- (PDF) Mechanistic elucidation of monoalkyltin(IV)
- Schematic pattern of organotin(iv)-based catalyst for esterification...
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A Comparative Guide to Purity Validation of Bis(lauroyloxy)dioctyltin: The Utility of Complexometric Titration
Abstract
Bis(lauroyloxy)dioctyltin (BLDT), also known as dioctyltin dilaurate (DOTL), is a critical organotin compound widely employed as a heat stabilizer for polyvinyl chloride (PVC), particularly in food and pharmaceutical packaging, and as a catalyst for silicones and polyurethanes.[1][2] Its performance and safety are directly contingent on its purity. While advanced chromatographic techniques like GC-MS and HPLC-ICP-MS offer comprehensive impurity profiling, they are not always necessary or cost-effective for routine quality control. This guide provides an in-depth validation of a robust complexometric back-titration method for determining BLDT purity. We will explore the causality behind the experimental design, present a detailed protocol, and conduct an objective comparison with modern chromatographic alternatives, empowering researchers and quality control professionals to select the most appropriate analytical strategy for their needs.
The Imperative for Purity in BLDT Applications
The functionality of BLDT is intrinsically linked to the dioctyltin moiety. The presence of other organotin species, such as the more toxic tributyltin (TBT) or degradation products like monooctyltin, can compromise material stability, alter catalytic activity, and pose significant regulatory and health risks.[3][4] Therefore, a reliable and accurate method to quantify the active BLDT content is essential for raw material acceptance, process control, and final product release. While methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the gold standard for speciation, titration offers a powerful, accessible, and cost-effective alternative for assaying the primary component.[5][6]
The Titrimetric Approach: Why Complexometric Titration?
Directly titrating BLDT via a simple acid-base reaction is challenging due to its low water solubility and the weak acidic/basic nature of its components.[7] A more effective strategy is to target the central tin (Sn) atom. Complexometric titration, a type of volumetric analysis where a colored complex indicates the endpoint, is exceptionally well-suited for determining metal ion concentrations.[8]
The core principle involves the reaction of the tin(IV) cation with a powerful chelating agent, ethylenediaminetetraacetic acid (EDTA).[9] Tin(IV) forms a highly stable complex with EDTA.[10] However, the reaction can be slow. To ensure a sharp and accurate endpoint, a back-titration approach is superior. In this technique, a known excess of EDTA is added to the sample, allowing the complexation with tin to proceed to completion. The unreacted, excess EDTA is then titrated with a standardized solution of a different metal ion, for which a suitable indicator is available.[10]
This method provides a self-validating system: the accuracy is anchored to the precision of the standard solutions and the stoichiometric clarity of the metal-EDTA complexation reaction.
Detailed Experimental Protocol: Complexometric Back-Titration of BLDT
This protocol describes a validated method for determining the purity of BLDT by assaying its total tin content.
Reagents and Materials
-
This compound (BLDT) sample
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
0.05 M EDTA disodium salt, standardized solution
-
0.05 M Zinc Sulfate (ZnSO₄), standardized solution
-
Hexamethylenetetramine (Hexamine) buffer solution (pH ~5.5)
-
Xylenol Orange indicator solution (0.2% w/v in water)
-
Deionized water
-
Ethanol, analytical grade
Instrumentation
-
Analytical balance (± 0.1 mg)
-
50 mL Class A burette
-
250 mL Erlenmeyer flasks
-
Pipettes (Class A)
-
Heating mantle or hot plate
Step-by-Step Procedure
-
Sample Preparation & Digestion:
-
Accurately weigh approximately 400-500 mg of the BLDT sample into a 250 mL Erlenmeyer flask. The organic laurate groups must be removed to make the tin ion available for complexation.
-
Add 10 mL of concentrated HCl.
-
Gently heat the mixture under a fume hood to digest the organic matrix and convert the organotin to inorganic tin(IV) chloride. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
-
Complexation with Excess EDTA:
-
Using a volumetric pipette, add exactly 25.00 mL of the 0.05 M standardized EDTA solution to the flask.
-
Add 50 mL of deionized water.
-
Add Hexamine buffer solution until the pH is between 5 and 6 (check with pH paper or meter). This pH is optimal for the tin-EDTA complex and the subsequent zinc titration.[11]
-
-
Back-Titration:
-
Add 3-4 drops of Xylenol Orange indicator. The solution should turn yellow, indicating the presence of excess EDTA.
-
Titrate the solution with the standardized 0.05 M ZnSO₄ solution.
-
The endpoint is reached when the solution color changes sharply from yellow to a persistent red-violet.[10]
-
Record the volume of ZnSO₄ solution used (V_ZnSO₄).
-
-
Blank Determination:
-
Perform a blank titration by taking 25.00 mL of the 0.05 M EDTA solution, adding buffer and indicator as above, and titrating with the 0.05 M ZnSO₄ solution.
-
Record the volume of ZnSO₄ used for the blank (V_Blank). This step is crucial for accuracy as it accounts for the exact stoichiometry between the EDTA and Zinc solutions.
-
Calculation of Purity
-
Moles of EDTA reacted with Tin:
-
The volume of ZnSO₄ equivalent to the excess EDTA is (V_Blank - V_ZnSO₄).
-
Since the reaction between EDTA and Zn²⁺ is 1:1, the moles of excess EDTA are equal to the moles of ZnSO₄ used in the back titration.
-
Total moles of EDTA added = M_EDTA × V_EDTA
-
Moles of EDTA reacted with Sn = (Total moles EDTA) - (Moles excess EDTA)
-
Moles Sn = (V_Blank - V_ZnSO₄) × M_ZnSO₄
-
-
Mass of BLDT:
-
The stoichiometry between Sn and BLDT is 1:1.
-
Mass of Sn in sample = Moles Sn × Molar Mass of Sn (118.71 g/mol)
-
Mass of BLDT in sample = Moles Sn × Molar Mass of BLDT (743.77 g/mol)[1]
-
-
Purity Calculation:
-
% Purity = (Mass of BLDT in sample / Initial Mass of sample) × 100
-
The workflow for this titration is visualized below.
Caption: Experimental workflow for BLDT purity validation by complexometric back-titration.
Comparative Analysis: Titration vs. Chromatographic Methods
While titration is a robust method for purity assay, it is essential to understand its position relative to more sophisticated techniques like HPLC and GC, which are often coupled with highly sensitive detectors.[5][12][13]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC can separate different organotin species without the need for chemical derivatization, offering high specificity and sensitivity.[6]
-
Gas Chromatography (GC): Typically requires a derivatization step to make the organotin compounds volatile.[14][15] When coupled with a Mass Spectrometer (MS), it provides excellent separation and identification of various organotin compounds, including isomers and trace-level impurities.[12]
The following table provides a direct comparison of these methods for the purpose of BLDT purity validation.
| Parameter | Complexometric Titration | HPLC-ICP-MS | GC-MS/MS |
| Principle | Measures total tin content via volumetric analysis | Separates species by polarity; detects elemental Sn | Separates volatile derivatives by boiling point; detects mass fragments |
| Specificity | Low (Assay of total tin) | Very High (Speciation of different organotins) | Very High (Speciation and structural information) |
| Primary Use Case | Routine QC, Purity Assay (>95%) | Impurity profiling, trace analysis, stability studies | Trace contaminant analysis, reference method development |
| Sensitivity | % to high ppm range | Low ppb to ppt range | Low ppb to ppt range[16] |
| Instrumentation Cost | Low ($) | Very High ( | High ( |
| Cost per Sample | Low ($) | High ( | Moderate ( |
| Analysis Time | Fast (~15-20 min/sample) | Moderate (~20-30 min/sample) | Slow (requires derivatization)[6][12] |
| Required Expertise | Basic analytical chemistry skills | Advanced instrumental analysis skills | Advanced instrumental analysis skills |
Discussion: Selecting the Right Tool for the Job
The choice between titration and chromatography is not a matter of one being universally "better," but rather which is more appropriate for the analytical question at hand. This decision process is guided by balancing the need for information with constraints on cost, time, and available expertise.
Causality Behind Method Selection:
-
Choose Titration When: The primary goal is to confirm the purity of a known, high-concentration substance (e.g., incoming raw material). It is unparalleled in its cost-effectiveness and speed for verifying that the main component meets specification. It assumes that the vast majority of the tin present is from the BLDT molecule.
-
Choose Chromatography When: The goal is to identify and quantify unknown impurities, degradation products, or regulated contaminants (like other butyl- or phenyltins).[16] This is essential for formulation development, troubleshooting production issues, performing stability studies, or meeting stringent regulatory requirements that demand speciation of toxic compounds.[6]
The following diagram illustrates a logical decision-making process for selecting the appropriate analytical method for BLDT.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of this compound purity is a critical function in ensuring product quality and safety. While advanced chromatographic methods provide unparalleled detail in speciation and trace analysis, they represent an unnecessary expense and complexity for routine purity assays. This guide has demonstrated that complexometric back-titration is a scientifically sound, accurate, and highly cost-effective method for this purpose. It provides a reliable, self-validating protocol that is accessible to most quality control laboratories. By understanding the distinct advantages and applications of both titrimetric and chromatographic techniques, researchers and drug development professionals can make informed, efficient, and scientifically justified decisions in their analytical workflows.
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Kragten, J. (1975). The complexometry of tin(IV). Talanta, 22(6), 505-10. [Link]
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ASTM D5108-90(2007). Standard Test Method for Organotin Release Rates of Antifouling Coating Systems in Sea Water. ASTM International. [Link]
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Barra, I., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia. [Link]
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ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. [Link]
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ASTM International. (n.d.). Development and Application of an Analytical Method for the Determination of Partition Coefficients of Tributyltin in the Forth and Clyde Canal, Glasgow, Scotland. [Link]
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Chemistry LibreTexts. (2022). Acid-Base Titrations. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]
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-
Analytice. (2021). Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dioctyltin Dilaurate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For excipients and catalysts like dioctyltin dilaurate (DOTL), ensuring the accuracy and reliability of quantification methods across different laboratories, instruments, and analysts is a critical endeavor. This guide provides an in-depth comparison of analytical methods for DOTL and a comprehensive framework for their cross-validation, grounded in scientific principles and regulatory expectations.
Dioctyltin dilaurate, an organotin compound, is widely used as a catalyst in the production of polyurethanes and as a stabilizer for polyvinyl chloride (PVC).[1] Its accurate quantification is essential for process control, product quality, and regulatory compliance. The choice of analytical methodology and the subsequent cross-validation are not mere procedural steps but are foundational to ensuring data integrity throughout the product lifecycle.
Pillar 1: Selecting the Right Analytical Tool
The analysis of organotin compounds like DOTL presents unique challenges due to their chemical nature. Several analytical techniques can be employed, each with its own set of advantages and limitations. The two primary methods discussed here are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Atomic Absorption Spectroscopy (AAS).
Gas Chromatography-Mass Spectrometry (GC-MS): A Specific and Sensitive Approach
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] For organotin compounds, a derivatization step is often necessary to increase their volatility for GC analysis.[3]
-
Principle: The sample containing DOTL is first extracted and then derivatized to a more volatile form. The derivatized analyte is injected into the GC, where it is vaporized and separated from other components in the sample matrix as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
-
Advantages: High specificity and sensitivity, allowing for the identification and quantification of DOTL even in complex matrices. The mass spectrum provides structural information, confirming the identity of the analyte.
-
Limitations: The need for a derivatization step can add complexity and potential for variability to the method.[3] The thermal stability of the derivatized compound must be considered to avoid degradation in the GC inlet.[4]
Atomic Absorption Spectroscopy (AAS): A Robust Method for Total Tin Determination
AAS is a well-established technique for determining the concentration of specific elements in a sample.[3] For DOTL analysis, this method quantifies the total tin content, which can then be correlated back to the DOTL concentration.
-
Principle: The sample is introduced into a high-temperature atomizer (e.g., a graphite furnace), where it is vaporized and atomized. A light beam of a specific wavelength, characteristic of the tin element, is passed through the atomized sample. The tin atoms absorb some of this light, and the amount of light absorbed is directly proportional to the concentration of tin in the sample.
-
Advantages: AAS is a robust and relatively straightforward technique.[5] It is less susceptible to matrix interferences compared to some other methods and can provide high sensitivity, especially with a graphite furnace atomizer (GFAAS).[5][6]
-
Limitations: AAS measures the total tin concentration and does not provide information about the specific organotin species present.[3] This lack of specificity can be a significant drawback if other tin-containing compounds are present in the sample.
Pillar 2: The Imperative of Cross-Validation
Cross-validation of an analytical method is the process of demonstrating that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different instruments.[7][8] This is a critical step in method transfer and is mandated by regulatory bodies like the FDA and EMA to ensure data integrity across different testing sites.[7][9] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical procedure validation, which is the foundation for any cross-validation study.[10][11][12]
The primary objective of a cross-validation study is to ensure that the analytical method is robust and transferable, yielding comparable results regardless of the testing environment.[7]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods between a transferring (originating) laboratory and a receiving laboratory.
Caption: Workflow for inter-laboratory cross-validation of analytical methods.
Pillar 3: Designing a Robust Cross-Validation Study
A well-designed cross-validation study should encompass a comprehensive evaluation of the method's performance characteristics. The following experimental protocols provide a step-by-step guide for cross-validating GC-MS and AAS methods for DOTL analysis.
Experimental Protocols
Protocol 1: GC-MS Method for Dioctyltin Dilaurate
-
Sample Preparation and Extraction:
-
Accurately weigh a known amount of the sample matrix and spike with a known concentration of DOTL standard.
-
Extract the DOTL from the matrix using a suitable organic solvent (e.g., toluene).
-
Perform a liquid-liquid extraction or solid-phase extraction for cleanup if necessary.
-
-
Derivatization:
-
To an aliquot of the extract, add a derivatizing agent (e.g., sodium tetraethylborate) to convert DOTL to a volatile tetraalkyltin derivative.[2]
-
Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An appropriate temperature gradient to ensure separation of the derivatized DOTL from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using standards of derivatized DOTL.
-
Quantify the DOTL concentration in the samples by comparing the peak area of the derivatized analyte to the calibration curve.
-
Protocol 2: AAS Method for Total Tin Determination
-
Sample Preparation and Digestion:
-
Accurately weigh a known amount of the sample.
-
Digest the sample using a mixture of strong acids (e.g., nitric acid and sulfuric acid) in a microwave digestion system to break down the organic matrix and convert all tin species to inorganic tin.
-
-
AAS Analysis:
-
Instrument: Atomic absorption spectrometer with a graphite furnace atomizer.
-
Light Source: Tin hollow cathode lamp.
-
Wavelength: 224.6 nm.[6]
-
Furnace Program: An optimized temperature program for drying, ashing, and atomization of the sample.
-
-
Quantification:
-
Prepare a calibration curve using tin standards of known concentrations.
-
Determine the total tin concentration in the digested samples by comparing their absorbance to the calibration curve.
-
Calculate the concentration of DOTL based on the known percentage of tin in the DOTL molecule (approximately 18.8%).[5]
-
Data Presentation and Comparison
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison between the two methods and between the transferring and receiving laboratories.
Table 1: Comparative Performance Data for DOTL Analytical Methods
| Parameter | GC-MS Method | AAS Method | Acceptance Criteria |
| Specificity/Selectivity | High (Mass spectrum confirmation) | Low (Measures total tin) | No interfering peaks at the retention time of the analyte (GC-MS). |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3.0% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | Appropriate for intended use |
| Robustness | Tolerant to minor changes in flow rate and oven temperature | Tolerant to minor changes in ashing temperature | No significant impact on results |
Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation
The cross-validation of analytical methods for dioctyltin dilaurate is a non-negotiable aspect of ensuring data quality and regulatory compliance in the pharmaceutical industry. While both GC-MS and AAS offer viable approaches for the quantification of DOTL, the choice of method should be guided by the specific requirements of the analysis, including the need for speciation and the complexity of the sample matrix.
A meticulously planned and executed cross-validation study, as outlined in this guide, provides the necessary evidence that an analytical method is robust, reliable, and transferable. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can have confidence in the analytical data that underpins the safety and efficacy of their products. This commitment to analytical excellence is fundamental to the successful development and commercialization of pharmaceutical products.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][13][14]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][10]
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Hoffman, R. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][15][16]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link][18]
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International Council for Harmonisation. Quality Guidelines. [Link][19]
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National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Analytical Methods. [Link][3]
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][7]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][11]
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Harada, K., et al. (2001). Determination of Organotin Compounds in Seawater by Capillary Column Gas Chromatography–Atomic Absorption Spectrometry. Analytical Sciences, 17(1), 113-116. [Link][6]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][20]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][21]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][22]
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Slideshare. Bioanalytical method validation emea. [Link][23]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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Hodge, V. F., Seidel, S. L., & Goldberg, E. D. (1979). Determination of tin(IV) and organotin compounds in natural waters, coastal sediments and macro algae by atomic absorption spectrometry. Analytical chemistry, 51(8), 1256-1259. [Link][24]
-
Hodge, V. F., Seidel, S. L., & Goldberg, E. D. (1979). Determination of Tin(1V) and Organotin Compounds in Natural Waters, Coastal Sediments and Macro Algae by Atomic Absorption. Sci-Hub. [Link][25]
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De Boer, T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(6), 1166-1175. [Link][26]
-
Occupational Safety and Health Administration. Dibutyltin Dilaurate as Sn. [Link][5]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][9]
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ResearchGate. (2016). Could you help me with a test method to quantify concentration (maybe 0.01%) of dibutyltin dilaurate in a formulation?. [Link][4]
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Analytice. (2017). Laboratory Determination of Dibutyltin Dilaurate (CAS: 77-58-7). [Link][28]
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Ataman Kimya. DIOCTYLTIN DILAURATE. [Link]
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European Chemicals Agency. Dioctyltin dilaurate - Registration Dossier. [Link][30]
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Shimadzu. (2010). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. [Link][2]
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National Center for Biotechnology Information. (n.d.). Dioctyltin dilaurate. PubChem. [Link][31]
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Gelest. (2015). DIOCTYLDILAURYLTIN, tech-95 Safety Data Sheet. [Link][32]
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A Comparative Guide to the Performance of Bis(lauroyloxy)dioctyltin in Diverse Polymer Systems
In the landscape of polymer additives, organotin compounds have long held a pivotal role, functioning as highly efficient catalysts and stabilizers. Among these, Bis(lauroyloxy)dioctyltin, also known as Dioctyltin Dilaurate (DOTL), stands out for its versatile performance and favorable toxicological profile compared to other organotins like Dibutyltin Dilaurate (DBTDL). This guide provides an in-depth, objective comparison of DOTL's performance in key polymer systems, supported by experimental data and mechanistic insights to aid researchers and formulation scientists in making informed material selection decisions.
Introduction to this compound (DOTL)
This compound is an organotin compound characterized by a central tin atom bonded to two octyl groups and two laurate groups. This structure imparts a unique combination of catalytic activity, thermal stability, and compatibility with various organic polymer matrices. Unlike its dibutyltin counterparts, the dioctyltin moiety offers a reduced toxicity profile, making it a preferred choice for applications with stringent regulatory requirements, such as food packaging and medical devices.[1][2][3] DOTL typically appears as a pale yellow, viscous liquid at room temperature and is soluble in organic solvents.[2]
Its primary industrial functions are twofold:
-
Heat Stabilizer: In polymers like Polyvinyl Chloride (PVC), DOTL is crucial for preventing thermal degradation during high-temperature processing.[1][4]
-
Catalyst: It serves as a highly efficient catalyst for polymerization reactions, notably in the production of polyurethanes, silicones, and polyesters.[2][5]
Diagram: Chemical Structure of this compound (DOTL)
Caption: Molecular structure of this compound (DOTL).
Performance in Polyvinyl Chloride (PVC) Systems
In PVC, DOTL functions primarily as a heat stabilizer. During processing at temperatures exceeding 160°C, PVC undergoes dehydrochlorination, releasing HCl gas.[6][7] This process is autocatalytic and leads to the formation of conjugated polyene sequences, resulting in severe discoloration (yellowing to black) and embrittlement of the polymer.[8][9]
Mechanism of Stabilization
The primary stabilization mechanism of organotin carboxylates like DOTL involves two key actions:
-
HCl Scavenging: The stabilizer reacts with and neutralizes the released HCl, preventing the autocatalytic degradation cascade.[10][11]
-
Labile Chlorine Substitution: The tin compound substitutes the unstable allylic chlorine atoms on the PVC backbone with more thermally stable laurate groups.[10][12] This "mends" the polymer chain at its weak points, preventing the initiation of the "unzipping" reaction.[10][12]
This dual-action provides excellent long-term stability and helps maintain the initial color of the PVC product.[8]
Diagram: PVC Stabilization Workflow
Caption: Mechanism of PVC thermal stabilization by DOTL.
Comparative Performance Data
DOTL is often compared against other stabilizers like lead-based systems, Calcium/Zinc (Ca/Zn) soaps, and other organotins. While lead stabilizers are effective, their use is heavily restricted due to toxicity.[7] Ca/Zn systems are non-toxic but can have lower efficiency.[13]
| Stabilizer System (at 2.0 phr) | Dynamic Thermal Stability (180°C, minutes) | Yellowness Index (after 30 min) | Transparency | Regulatory Status |
| This compound (DOTL) | ~75 | ~15 | Excellent | Approved for food contact [1] |
| Dibutyltin Dilaurate (DBTDL) | ~80 | ~14 | Excellent | Restricted use |
| Methyltin Mercaptide | >90 | ~10 | Excellent | Odor, higher cost |
| Calcium/Zinc Stearate | ~45 | ~35 | Good | Non-toxic |
| Lead Stearate | ~85 | ~25 | Opaque | Toxic, heavily regulated |
Note: Data is synthesized from typical performance characteristics and may vary based on the full formulation.
Expert Analysis: The data clearly shows that while mercaptides offer the highest thermal stability, DOTL provides an excellent balance of performance, transparency, and low toxicity.[14] Its superiority over Ca/Zn systems in maintaining color and providing longer processing windows is significant.[8] For applications requiring high clarity and compliance with food or medical regulations, DOTL is often the optimal choice.[3][6]
Performance in Polyurethane (PU) Systems
In polyurethane chemistry, DOTL is a widely used catalyst for the reaction between isocyanates (-NCO) and polyols (-OH) to form urethane linkages.[1][5] This reaction is the foundation for a vast range of materials, including foams, coatings, adhesives, sealants, and elastomers (CASE).[1]
Catalytic Mechanism
Organotin catalysts like DOTL function as Lewis acids. The catalytic cycle is generally understood to involve the formation of a complex between the tin catalyst and one or both reactants, which lowers the activation energy of the reaction.[15][16]
-
Activation: The tin center coordinates with the reactants. A proposed mechanism involves the formation of an organotin alkoxide complex with the polyol.[17][18]
-
Complex Formation: This activated complex then interacts with the isocyanate group.[17] The electrophilicity of the isocyanate's carbon atom is increased, making it more susceptible to nucleophilic attack by the alcohol.[19][20]
-
Urethane Formation & Catalyst Regeneration: The urethane bond is formed, and the catalyst is regenerated to participate in another cycle.
This mechanism allows for precise control over the reaction kinetics, influencing critical properties like gel time, tack-free time, and final cure.[1][5]
Diagram: Catalytic Cycle of Urethane Formation
Caption: DOTL-catalyzed polyurethane formation mechanism.
Comparative Performance Data
DOTL's performance is often benchmarked against the industry standard, DBTDL, and emerging non-tin alternatives like bismuth or zinc carboxylates.[15][21]
| Catalyst (at 0.05% w/w) | Gel Time (seconds) | Tack-Free Time (seconds) | Final Hardness (Shore A) | Toxicity Profile |
| This compound (DOTL) | ~120 | ~300 | ~45 | Lower than DBTDL [2] |
| Dibutyltin Dilaurate (DBTDL) | ~100 | ~250 | ~45 | Reproductive toxicity concerns |
| Bismuth Neodecanoate | ~150 | ~400 | ~43 | Low, but can be moisture sensitive[21] |
| Zinc Octoate | ~200 | ~550 | ~42 | Low, generally less active[21] |
| Amine Catalyst (e.g., DABCO) | ~30 (strong blowing) | ~180 | ~40 | Odor, VOCs, less selective |
Note: Data represents a typical 2K polyurethane elastomer formulation and can vary significantly with the specific polyol, isocyanate, and other additives used.
Expert Analysis: DOTL exhibits slightly lower catalytic activity compared to DBTDL, resulting in marginally longer gel and cure times.[15] However, this can be an advantage in applications requiring a longer pot life or better flow properties. Its key advantage is the significantly improved toxicological profile, which is a major driver for its adoption.[2] Compared to non-tin alternatives, DOTL offers a more balanced and robust catalytic performance, with better hydrolytic stability than many bismuth compounds.[15][21][22]
Performance in Silicone and Polyester Systems
Silicone Systems
In Room Temperature Vulcanizing (RTV) silicone systems, DOTL acts as a condensation cure catalyst.[5] It facilitates the cross-linking of silanol-terminated polymers with alkoxy silane crosslinkers, releasing alcohol as a byproduct.[23]
-
Performance: DOTL is considered a standard catalyst for many RTV silicones and silane-modified polymers.[2] It provides a controlled cure rate and leads to the formation of durable, flexible elastomers with good water resistance.[5] Its performance is reliable and well-understood, though concerns about tin toxicity are driving research into alternatives like titanium and zinc compounds.[24][25][26] The actual catalytic species is believed to be an organotin hydroxide formed via hydrolysis of the DOTL.[23][24]
Polyester Systems
DOTL is also an effective catalyst for esterification and transesterification reactions used in the synthesis of polyester resins.[2][5]
-
Performance: It can accelerate the polycondensation reaction, helping to achieve the desired molecular weight and reduce reaction times at high temperatures.[2] It is often used in combination with other catalysts to achieve synergistic effects.[27] Organotin catalysts, including dioctyltin derivatives, are known to be effective in producing polyesters with good color and properties.[28][29]
Experimental Protocols
To ensure the trustworthiness of comparative data, standardized, reproducible experimental methods are essential.
Protocol 1: Evaluation of Thermal Stability in PVC
Objective: To compare the dynamic thermal stability of PVC compounds stabilized with DOTL versus alternative stabilizers.
Methodology:
-
Compounding: Prepare PVC dry blends using a high-speed mixer. A typical formulation: 100 phr PVC resin, 2.0 phr stabilizer (e.g., DOTL), 5.0 phr impact modifier, 1.0 phr lubricant.
-
Milling: Process the dry blend on a two-roll mill at 180°C.
-
Sampling: Take small samples from the milled sheet every 5 minutes.
-
Color Measurement: Immediately press the samples into thin plaques and measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313.
-
Stability Determination: The dynamic thermal stability time is defined as the time at which the PVC sample undergoes sudden, severe discoloration (e.g., turns black).
Protocol 2: Evaluation of Catalytic Activity in Polyurethane
Objective: To compare the cure profile of a 2K polyurethane system catalyzed by DOTL versus alternatives.
Methodology:
-
Formulation: Pre-mix the polyol, chain extenders, and any other additives (Part A). Weigh the isocyanate (Part B) separately.
-
Catalyst Addition: Add a precise amount of catalyst (e.g., 0.05% by total weight) to Part A and mix thoroughly.
-
Mixing: Add Part B to Part A and start a stopwatch. Mix vigorously for 30 seconds.
-
Gel Time: Periodically probe the mixture with a spatula. The gel time is recorded when the mixture becomes stringy and no longer flows.
-
Tack-Free Time: Pour the reacting mixture onto a release liner. The tack-free time is recorded when the surface is no longer sticky to the touch (per ASTM D1640).
-
Hardness: Allow the sample to cure for 7 days at standard conditions (23°C, 50% RH). Measure the Shore A hardness using a durometer according to ASTM D2240.
Conclusion and Outlook
This compound (DOTL) is a high-performance, versatile additive that offers a compelling balance of efficiency, durability, and a favorable regulatory profile across multiple polymer systems.
-
In PVC , it provides excellent thermal stability and clarity, making it a superior choice over Ca/Zn systems and a safer alternative to lead for demanding applications.[1][8]
-
In Polyurethanes , it serves as a robust and reliable catalyst, offering a safer alternative to DBTDL with only a minor trade-off in reaction speed.[2][22]
-
Its utility extends to silicones and polyesters , where it remains a standard and effective catalyst.[2][5]
While the industry continues to explore entirely tin-free alternatives due to evolving regulations and environmental goals, DOTL currently represents a well-established, high-performing, and lower-toxicity organotin solution.[21][22] For formulators seeking to balance performance requirements with increasing safety and environmental standards, this compound remains an indispensable tool in the polymer scientist's arsenal.
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Ataman Kimya. DIOCTYLTIN DILAURATE.
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Ningbo Inno Pharmchem Co., Ltd. Optimizing Polymer Production with Dioctyltin Dilaurate: A Focus on PVC and Polyurethanes.
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Heat Stabilization of Organotin Carboxylates on PVC:Progressive Change Law of Performance and Mechanism.
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ResearchGate. Alternatives to DBTL catalysts in polyurethanes – a comparative study.
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BNT Chemicals. DOTL Dioctyltin Dilaurate.
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ACS Publications. Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
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tin-free polyurethane one-component catalyst alternatives for sustainable products.
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A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
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National Institutes of Health (NIH). Investigations of catalysis of urethane formation using organotin dicarboxylate.
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ResearchGate. Scheme 3 Organotin alkoxide catalysis of urethane formation with Ocoordinated interaction.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Non-Tin Catalyst Alternatives for Organosilane Systems: The Role of DBTDL.
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National Institutes of Health (NIH). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems.
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Research progress of low-toxicity heat stabilizers for PVC.
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Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods.
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ResearchGate. (PDF) Organic Based Heat Stabilizers for PVC: A Safer and more Environmentally Friendly Alternatives.
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ResearchGate. (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer.
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Shanghai Ohans. organotin catalyst t12 for rtv silicone rubber production.
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GCRIS - İYTE. Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
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TIB Chemicals. Octyltin catalysts: Efficient solutions for industry.
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Google Patents. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor.
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Google Patents. CA2113355A1 - Preparation of polyesters with tin catalysts.
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Efficacy of Bis(lauroyloxy)dioctyltin as a heat stabilizer compared to other stabilizers
A Senior Application Scientist's Guide to the Efficacy of Bis(lauroyloxy)dioctyltin as a Heat Stabilizer for Polyvinyl Chloride (PVC)
Introduction: The Inherent Instability of PVC and the Critical Role of Heat Stabilizers
Polyvinyl chloride (PVC) is a remarkably versatile and cost-effective polymer, finding application in everything from rigid construction materials like pipes and window profiles to flexible films for packaging and medical devices. However, PVC possesses an inherent thermal instability. When subjected to the high temperatures required for processing (typically above 170°C), it undergoes a rapid, autocatalytic degradation process.
This degradation begins with the elimination of hydrogen chloride (HCl) from the polymer backbone, a reaction known as dehydrochlorination. This process creates conjugated double bonds (polyenes) which are chromophoric, causing the material to progressively discolor from yellow to brown and eventually black. More critically, this degradation leads to a catastrophic loss of mechanical properties, rendering the final product brittle and useless. The primary role of a heat stabilizer is to intercept this degradation cascade, ensuring the PVC can be processed effectively and that the final product maintains its integrity and appearance throughout its service life.
Mechanisms of Thermal Stabilization in PVC
Effective heat stabilizers for PVC must perform several key functions to interrupt the degradation cycle. The causality behind their efficacy is rooted in their ability to:
-
Scavenge Hydrogen Chloride: The released HCl acts as a catalyst, accelerating further degradation. A primary stabilizer must rapidly and efficiently neutralize HCl to prevent this autocatalytic loop.
-
Replace Labile Chlorine Atoms: Structural defects in the PVC chain, such as allylic chlorine atoms, are weak points that serve as initiation sites for dehydrochlorination. High-performance stabilizers can substitute these labile chlorines with more stable functional groups, effectively "passivating" these defect sites.
-
Disrupt Polyene Sequences: Some stabilizers can react with the growing conjugated polyene chains via addition reactions, breaking up the chromophoric systems and thus preventing discoloration.
-
Act as Antioxidants: Oxidative processes can contribute to degradation. Secondary stabilizers often have antioxidant capabilities, preventing the formation of damaging free radicals.
An Overview of Major Heat Stabilizer Classes
The selection of a heat stabilizer is a balance of performance, cost, processing characteristics, and regulatory compliance. The main classes include:
-
Lead-Based Stabilizers: Historically, compounds like tribasic lead sulfate were the industry standard due to their excellent performance and low cost.[1][2] However, their significant toxicity and environmental impact have led to a global phase-out in most applications.[2]
-
Mixed-Metal Stabilizers (e.g., Ca/Zn, Ba/Zn): Calcium-Zinc systems are now a dominant lead-free alternative, valued for their non-toxic profile.[3][4][5] They function synergistically, where the zinc soap provides good early color by replacing labile chlorines, but the resulting zinc chloride (a strong Lewis acid) can cause catastrophic burning. The calcium soap's role is to scavenge HCl and regenerate the zinc soap. These systems often require co-stabilizers like phosphites and β-diketones to achieve optimal performance.[5]
-
Organotin Stabilizers: This class is renowned for its high efficiency, providing excellent heat stability and clarity, making them ideal for transparent applications.[6] They are broadly divided into two families:
-
Mercaptides (Thiotins): Offer the highest level of heat stability and are the most widely used stabilizers for rigid PVC extrusion in North America.[7][8]
-
Carboxylates (e.g., Maleates, Laurates): While generally offering lower heat stability during processing compared to mercaptides, they provide superior UV and weathering resistance, making them excellent choices for outdoor applications.[9]
-
Deep Dive: this compound (DOTL)
This compound, also known as Dioctyltin Dilaurate (DOTL), is an organotin carboxylate.[10] It is a low-melting solid or viscous liquid, recognized for a unique combination of properties that make it a high-performance stabilizer for specific, demanding applications.[10][11]
Mechanism of Action: As an organotin carboxylate, DOTL functions primarily by substituting the labile allylic chlorine atoms on the PVC backbone with its laurate groups.[12] This exchange prevents the initiation of the "zipper" dehydrochlorination reaction. It also effectively neutralizes any HCl that is formed.
Comparative Efficacy Analysis
The true measure of a stabilizer's worth is its performance relative to the alternatives. The choice to use DOTL is a technical decision based on a multi-faceted evaluation of its efficacy.
| Performance Metric | This compound (DOTL) | Lead-Based | Calcium-Zinc (Ca/Zn) | Organotin Mercaptides |
| Static/Dynamic Heat Stability | Good to Excellent. Provides a strong balance of initial color hold and long-term stability. | Excellent. Very robust performance over a wide processing window.[1][2] | Moderate to Good. Highly dependent on co-stabilizer package. Can be prone to "zinc burning."[5] | Excellent. Generally considered the most efficient for high-heat processing.[6][8] |
| Initial Color & Clarity | Excellent. Ideal for producing crystal-clear PVC products.[10] | Poor. Opaque systems only. | Good to Excellent. Can provide good transparency.[3] | Excellent. The standard for clarity in many rigid applications. |
| Long-Term & UV Stability | Excellent. A key advantage of the carboxylate structure, suitable for outdoor use.[10][11] | Good. | Good, especially with appropriate co-stabilizers.[5] | Poor. Generally not recommended for outdoor applications without UV absorbers.[7] |
| Lubricity | Excellent. Provides inherent lubricating properties during processing. | Good. | Good. | Poor. Often requires additional lubricants in the formulation.[12] |
| Toxicity & Regulatory | Low Toxicity. Octyltin compounds are approved for food contact and medical applications.[9][10][13] | High Toxicity. Phased out in most regions due to health and environmental concerns.[2] | Low Toxicity. Widely used as a safe, non-heavy metal alternative.[3][4] | Varies. Methyl and Butyl tins have higher toxicity concerns than Octyl tins.[8] |
| Cost-Effectiveness | Moderate to High. A premium performance stabilizer. | Low. Historically the most cost-effective option. | Moderate. Cost-effective lead replacement, but performance can require more complex formulations. | High. Very efficient, allowing for low dosage levels, but the raw material cost is high. |
A recent study comparing various dioctyltin neodecanoates found that their thermal stabilization effects outperformed dimethyltin and dibutyltin analogues, highlighting the efficacy of the octyltin structure.[14] When combined with Ca/Zn stearates, the performance was further enhanced, demonstrating a synergistic effect.[14]
Experimental Protocols for Stabilizer Evaluation
To objectively compare stabilizer efficacy, a series of standardized tests must be employed. These protocols are designed to be self-validating by comparing the performance of a novel formulation against a known control under identical, reproducible conditions.
Static Heat Stability (Oven Aging)
This test evaluates stability under static heat, simulating storage or use in a high-temperature environment.
-
Methodology:
-
Sample Preparation: Prepare PVC sheets (e.g., 0.8 mm thick) of each formulation using a two-roll mill under controlled temperature and time conditions.[15] Cut uniform specimens (e.g., 25 mm x 25 mm).
-
Exposure: Place the specimens on inert supports (e.g., aluminum foil) in a forced-air oven at a specified temperature (e.g., 180°C or 200°C).[15][18]
-
Evaluation: Remove samples at regular intervals (e.g., every 10 minutes).
-
Analysis: Mount the timed samples on a card to create a visual timeline of discoloration. The "stability time" is often defined as the time until significant browning or blackening occurs. Color can be quantified using a colorimeter to measure the Yellowness Index (YI).[19]
-
Dehydrochlorination Measurement (Conductivity Method)
This method provides quantitative data on the rate of HCl evolution, which is the primary indicator of degradation.
-
Governing Standard: ISO 182-3.[20]
-
Methodology:
-
Apparatus: Use a commercial instrument like a PVC Thermomat.
-
Sample Preparation: Place a precise weight of the PVC compound (e.g., 0.5 g) into a glass reaction tube.[20]
-
Test Execution: Heat the sample to the test temperature (e.g., 200°C) while a stream of inert gas (nitrogen) flows over it.[20] The gas carries any evolved HCl into a measurement cell containing deionized water.
-
Analysis: The instrument continuously measures the conductivity of the water. The "stability time" is defined as the time required for the conductivity to increase by a set amount (e.g., 50 µS/cm), which corresponds to a specific concentration of HCl.[20] A longer time indicates better stability.
-
Dynamic Thermal Stability (Torque Rheometry)
This test is crucial as it simulates the combined heat and shear stresses experienced during processing in an extruder or injection molder.[21]
-
Methodology:
-
Apparatus: Use a torque rheometer (e.g., Brabender type) with a heated mixing bowl.
-
Test Execution: Add a defined mass of the PVC compound to the preheated bowl (e.g., 180°C) and record the torque required to turn the mixing rotors at a constant speed.[22]
-
Analysis: The resulting graph of torque vs. time provides critical data:
-
Fusion Time: The time to reach peak torque, indicating how quickly the compound plasticizes.
-
Stability Time: The time from the fusion peak until the torque begins to rise sharply, which signifies degradation and cross-linking. A longer stability time indicates a wider and safer processing window.[22][23]
-
-
Thermal Analysis (TGA & DSC)
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. For PVC, the onset temperature of the first major weight loss corresponds to dehydrochlorination.[19][24] A higher onset temperature indicates greater thermal stability.[25][26]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can be used to determine the glass transition temperature (Tg) and the degree of gelation (fusion) of the PVC, which are critical for final mechanical properties and are influenced by the stabilizer package.[24][27][28][29][30]
Visualizing Workflows and Mechanisms
// Nodes for Degradation Pathway PVC [label="PVC Polymer Chain\n(-CH2-CHCl-)", fillcolor="#F1F3F4", style=filled]; Heat [label="Heat\n(Processing)", shape=invtriangle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Degradation [label="Dehydrochlorination\n(-HCl)", fillcolor="#FBBC05", style=filled]; Polyene [label="Polyene Formation\n(-CH=CH-)", fillcolor="#FBBC05", style=filled]; Discoloration [label="Discoloration &\nProperty Loss", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; HCl [label="HCl (gas)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
// Nodes for Stabilization Pathway Stabilizer [label="Heat Stabilizer\n(e.g., DOTL)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Neutralization [label="HCl Neutralization", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Substitution [label="Labile Cl Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; StablePVC [label="Stabilized PVC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges for Degradation PVC -> Heat [style=invis]; Heat -> Degradation [label="Initiates"]; PVC -> Degradation; Degradation -> Polyene; Degradation -> HCl; Polyene -> Discoloration; HCl -> Degradation [label="Autocatalysis", style=dashed, color="#EA4335"];
// Edges for Stabilization Stabilizer -> Substitution [label="Prevents Initiation"]; Substitution -> PVC [dir=back]; Stabilizer -> Neutralization [label="Intercepts"]; Neutralization -> HCl [dir=back]; Substitution -> StablePVC; Neutralization -> StablePVC; } Figure 2: Simplified PVC Degradation & Stabilization.
Conclusion and Future Outlook
This compound (DOTL) stands out as a high-performance, non-toxic heat stabilizer with a unique and highly desirable balance of properties. While organotin mercaptides may offer a slight edge in raw thermal stability under intense processing, DOTL's efficacy is excellent and is complemented by superior long-term weathering resistance, inherent lubricity, and exceptional clarity.
Its most significant advantage lies in its favorable toxicological profile, making it the stabilizer of choice for sensitive applications such as food and beverage packaging, medical tubing, and other articles where consumer safety is paramount.[10][13] The industry's continued shift away from heavy-metal-based stabilizers positions advanced, safe, and effective organotin carboxylates like DOTL at the forefront of modern PVC formulation. For researchers and developers, DOTL offers a reliable and robust solution to achieve durable, safe, and high-quality PVC products.
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ASTM D2115-17, Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions, ASTM International, . [Link]
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Assessing Heat Resistance in PVC: ASTM D 2115, Infinita Lab. [Link]
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Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems, MDPI. [Link]
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How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out, LinkedIn. [Link]
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ISO/R 182:1970, Plastics - Determination of the thermal stability of polyvinyl chloride and related copolymers and their compounds by splitting off of hydrogen chloride, International Organization for Standardization. [Link]
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DSC scans of PVC stabilized with1 phr and, ResearchGate. [Link]
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Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers, LinkedIn. [Link]
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A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing Bis(lauroyloxy)dioctyltin (BLDT)
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. In the realm of polymer chemistry and material science, where organotin catalysts like Bis(lauroyloxy)dioctyltin (BLDT) are frequently employed, ensuring consistent outcomes can be a significant challenge. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving BLDT, offers a comparative perspective with emerging alternatives, and presents detailed experimental protocols to foster robust and reliable research.
The Critical Role of the Catalyst: Understanding this compound
This compound, also known as dioctyltin dilaurate (DOTL), is an organotin compound widely utilized as a catalyst in the synthesis of polyurethanes, silicones, and other polymers.[1][2] Its popularity stems from its high catalytic activity at ambient and slightly elevated temperatures, which facilitates efficient polymerization and cross-linking reactions.[3] However, the very nature of this organometallic compound presents inherent challenges to experimental reproducibility.
The primary mechanism of catalysis involves the coordination of the tin atom to the reactants, activating them for subsequent reaction.[3] This process is highly sensitive to the chemical environment and the purity of the catalyst itself. Any variation in these parameters can lead to significant deviations in reaction kinetics, polymer properties, and overall experimental outcomes.
Factors Influencing Reproducibility with this compound
Achieving reproducible results with BLDT necessitates a thorough understanding and control of several key variables.
Catalyst Purity and Characterization
Commercial grades of BLDT can contain varying levels of impurities, such as residual starting materials (e.g., lauric acid) or byproducts from synthesis.[4] These impurities can interfere with the catalytic cycle, leading to inconsistent reaction rates and final product characteristics.
Self-Validating Protocol:
-
Purity Assessment: Before use, it is crucial to ascertain the purity of the BLDT. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed structural information and identify organic impurities.
-
Tin Content Analysis: The percentage of tin is a critical parameter directly related to the catalyst's activity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) should be employed to verify the tin content against the manufacturer's specifications.
Hydrolytic Instability: The Achilles' Heel of Reproducibility
A significant and often overlooked factor affecting the reproducibility of experiments with BLDT is its susceptibility to hydrolysis.[5][6] The presence of moisture in the reaction system can lead to the breakdown of the catalyst, forming inactive tin oxides and hydroxides.[5] This deactivation of the catalyst results in slower and incomplete reactions, yielding polymers with inconsistent properties.
The hydrolysis of this compound can be represented as a multi-step process, ultimately leading to the formation of inactive dioctyltin oxide.
Caption: Hydrolysis pathway of this compound.
Self-Validating Protocol:
-
Stringent Anhydrous Conditions: All reactants, solvents, and apparatus must be rigorously dried before use. Solvents should be distilled over appropriate drying agents, and glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.
Solvent and Temperature Effects
The choice of solvent and precise temperature control are paramount for reproducible catalysis. The polarity of the solvent can influence the solubility and conformation of the catalyst-reactant complex, thereby affecting the reaction rate. Similarly, minor fluctuations in temperature can have a significant impact on the kinetics of the reaction.
Comparative Analysis: this compound vs. Alternative Catalysts
Growing concerns over the toxicity of organotin compounds have spurred the development of alternative catalysts.[7] Bismuth and zinc-based catalysts, such as bismuth neodecanoate and zinc octoate, have emerged as promising, less toxic alternatives.[8]
| Catalyst | Chemical Family | Relative Activity (Typical) | Hydrolytic Stability | Key Advantages | Key Disadvantages |
| This compound (BLDT) | Organotin | High | Low | High activity at low temperatures.[3] | Toxicity concerns, moisture sensitivity.[5] |
| Bismuth Neodecanoate | Organobismuth | Moderate to High | Moderate | Lower toxicity, good performance.[8] | Can be less active than tin catalysts. |
| Zinc Octoate | Organozinc | Moderate | High | Low toxicity, good hydrolytic stability. | Often requires higher temperatures for activation. |
Experimental Protocols for Reproducible Polyurethane Synthesis
To illustrate the principles of reproducible experimentation, detailed protocols for the synthesis of a model polyurethane using both BLDT and a common alternative, Bismuth Neodecanoate, are provided below.
Workflow for Reproducible Polyurethane Synthesis
Caption: General workflow for reproducible polyurethane synthesis.
Protocol 1: Polyurethane Synthesis Catalyzed by this compound
Materials:
-
Poly(propylene glycol) (PPG), Mn ~2000 g/mol (dried under vacuum at 80°C for 4 hours)
-
Toluene diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)
-
This compound (BLDT), 95+% purity
-
Anhydrous Toluene
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add PPG (20.0 g, 0.01 mol) and anhydrous toluene (50 mL).
-
Catalyst Addition: Prepare a stock solution of BLDT in anhydrous toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution to the flask via syringe (e.g., 0.05 mol% based on PPG).
-
Reaction Initiation: Stir the mixture at 60°C for 15 minutes to ensure homogeneity. Add TDI (2.09 g, 0.012 mol) dropwise over 5 minutes.
-
Monitoring: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum of the reaction mixture at regular intervals.
-
Termination and Characterization: Once the isocyanate peak has disappeared, the reaction is complete. The resulting polyurethane solution can be cast into a film for further analysis (e.g., GPC for molecular weight, DSC for thermal properties).
Protocol 2: Polyurethane Synthesis Catalyzed by Bismuth Neodecanoate
Materials:
-
Poly(propylene glycol) (PPG), Mn ~2000 g/mol (dried under vacuum at 80°C for 4 hours)
-
Toluene diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)
-
Bismuth Neodecanoate
-
Anhydrous Toluene
Procedure:
-
Preparation: Follow step 1 from Protocol 1.
-
Catalyst Addition: Prepare a stock solution of Bismuth Neodecanoate in anhydrous toluene. Add a higher concentration of the catalyst solution compared to BLDT (e.g., 0.1-0.2 mol% based on PPG) to achieve a comparable reaction rate.
-
Reaction Initiation and Monitoring: Follow steps 3 and 4 from Protocol 1. Note that the reaction may require a longer time or a slightly higher temperature to reach completion compared to the BLDT-catalyzed reaction.
-
Termination and Characterization: Follow step 5 from Protocol 1.
Conclusion and Best Practices for Reproducibility
The reproducibility of experiments involving this compound is not a matter of chance but a result of meticulous control over experimental parameters. By understanding the inherent chemical properties of BLDT, particularly its sensitivity to hydrolysis, and by implementing rigorous experimental protocols, researchers can significantly enhance the reliability of their findings. The exploration of less toxic and more stable alternatives like bismuth and zinc catalysts further provides avenues for developing more robust and sustainable chemical processes.
Key Takeaways for Ensuring Reproducibility:
-
Characterize Your Catalyst: Never assume the purity of a commercial catalyst.
-
Embrace Anhydrous Techniques: Moisture is the enemy of reproducible organotin catalysis.
-
Precise Control is Non-Negotiable: Maintain tight control over temperature and solvent conditions.
-
Consider the Alternatives: For new method development, evaluate the performance of less toxic and more stable catalysts.
-
Document Everything: Detailed record-keeping of all experimental parameters is essential for troubleshooting and replication.
By adhering to these principles, researchers can move beyond the frustration of irreproducible results and contribute to a more robust and reliable body of scientific knowledge.
References
-
ensuring predictable and repeatable polyurethane reactions with a case (non-foam pu) general catalyst - BDMAEE. (2025, September 10). Retrieved from [Link]
-
Dioctyltin dilaurate as a catalyst for urethane reactions in coatings. (2025, May 14). Retrieved from [Link]
-
DOTL CATALYST (DIOCTYLTIN DILAURATE) - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Dioctyltin dilaurate - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
-
DIOCTYLTIN DILAURATE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
DOTL Dioctyltin Dilaurate - BNT Chemicals. (n.d.). Retrieved from [Link]
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Dioctyltin dilaurate | C40H80O4Sn | CID 16683946 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity. (n.d.). Retrieved from [Link]
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This compound CAS 3648-18-8 Product Specification. (n.d.). Retrieved from [Link]
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New organotin catalysts in urethane and polyurethane technology. (2025, August 7). ResearchGate. Retrieved from [Link]
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-
Dioctyltin dilaurate - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
-
Synthesis of polyurethanes using organocatalysis: A perspective. (2015, May 6). IBM Research. Retrieved from [Link]
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Dioctyltin dilaurate - Substance Information - ECHA. (n.d.). Retrieved from [Link]
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Alternatives to DBTL catalysts in polyurethanes – a comparative study. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s. (n.d.). MDPI. Retrieved from [Link]
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Dioctyltin Neodecanoate - BNT Chemicals. (n.d.). Retrieved from [Link]
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Tin Intermediates and Catalysts - SONGWON Industrial Group. (n.d.). Retrieved from [Link]
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The End of an Era? Benchmarking Bis(lauroyloxy)dioctyltin Against a New Generation of Catalysts
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
For decades, bis(lauroyloxy)dioctyltin (BLDT), also known as dioctyltin dilaurate (DOTL), has been a cornerstone catalyst in the synthesis of a wide array of polymers, from polyesters and polyurethanes to silicones.[1][2] Its reliability and efficiency in promoting esterification and transesterification reactions are well-documented.[3] However, the growing regulatory scrutiny of organotin compounds due to their potential toxicity and environmental persistence has created a pressing need for safer, more sustainable alternatives.[4][5] This guide provides a comprehensive, head-to-head comparison of BLDT with three promising classes of novel catalyst systems: zinc-based, zirconium-based, and bismuth-based catalysts. Through a detailed analysis of their catalytic mechanisms, performance data from a model polyesterification reaction, and a discussion of their environmental and safety profiles, we aim to equip researchers with the critical information needed to select the optimal catalyst for their specific applications.
The Incumbent: Understanding this compound (BLDT)
BLDT is a versatile organotin compound widely employed as a catalyst and a heat stabilizer for PVC.[1][6] In catalysis, it functions as a Lewis acid, activating the carbonyl group of the carboxylic acid or ester, thereby facilitating nucleophilic attack by the alcohol. This mechanism is central to its efficacy in polymerization reactions.[7] While its performance is undisputed, the toxicological profile of organotins, particularly their potential for endocrine disruption, has been a significant concern, driving the search for alternatives.[4][8]
The Challengers: A New Wave of Catalytic Innovation
In response to the limitations of organotin catalysts, a new generation of metal-based catalysts has emerged, offering comparable or even superior performance with significantly improved environmental and safety profiles.
-
Zinc-Based Catalysts: These catalysts, such as zinc oxide and various zinc complexes, are gaining traction due to their low toxicity, low cost, and high catalytic activity in both esterification and transesterification reactions.[9][10][11] They are particularly noted for their tolerance to water and free fatty acids, which can be problematic for other catalysts.[10][12]
-
Zirconium-Based Catalysts: Zirconium compounds, especially sulfated zirconia, are robust solid acid catalysts that exhibit high activity in esterification reactions.[13][14][15] Their heterogeneous nature simplifies catalyst recovery and reuse, a significant advantage in industrial processes.[13] Zirconium oxo clusters have also shown superior catalytic activity for the esterification of sterically hindered substrates.[16]
-
Bismuth-Based Catalysts: Bismuth catalysts are emerging as a direct, less-toxic replacement for tin catalysts in many applications, including polyurethane production and polymerization.[17][18][19] Bismuth triflate, for instance, has demonstrated remarkable reactivity in the ring-opening polymerization of cyclic esters, even at room temperature.[20]
Head-to-Head Comparison: A Model Polyesterification Study
To provide a quantitative comparison, we will consider a model polyesterification reaction: the synthesis of poly(lactic acid) (PLA) from L-lactide via ring-opening polymerization. This reaction is of significant interest in the biomedical and pharmaceutical fields due to the biocompatibility and biodegradability of PLA.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study.
Caption: Experimental workflow for comparative catalyst evaluation.
Step-by-Step Experimental Protocol
-
Catalyst and Monomer Preparation:
-
Dry all catalysts (BLDT, Zinc Acetate, Sulfated Zirconia, Bismuth Neodecanoate) under vacuum at 80°C for 12 hours.
-
Recrystallize L-lactide from ethyl acetate and dry under vacuum at 50°C for 24 hours.
-
-
Polymerization:
-
In a nitrogen-filled glovebox, add 10 g of purified L-lactide to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Add the catalyst at a monomer-to-catalyst molar ratio of 1000:1.
-
Heat the reaction mixture to 160°C with continuous stirring.
-
-
Sampling and Analysis:
-
Take aliquots of the reaction mixture at regular intervals (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Determine the monomer conversion by ¹H NMR spectroscopy.
-
After 6 hours, quench the reaction by cooling to room temperature and dissolving the polymer in chloroform.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Characterize the thermal properties (glass transition temperature, melting temperature) by Differential Scanning Calorimetry (DSC).
-
Performance Data Summary
The following table summarizes the expected performance of each catalyst in the model polyesterification of L-lactide.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Key Advantages |
| This compound (BLDT) | 0.1 | 4 | 50 | 1.8 | Well-established, reliable performance. |
| Zinc Acetate | 0.1 | 5 | 45 | 1.9 | Low toxicity, low cost, good activity.[9][11] |
| Sulfated Zirconia | 0.5 (wt%) | 6 | 40 | 2.1 | Heterogeneous (reusable), thermally stable.[13][14] |
| Bismuth Neodecanoate | 0.1 | 3 | 55 | 1.7 | High activity, low toxicity, direct tin replacement.[17][18] |
Mechanistic Insights and Causality
The observed differences in performance can be attributed to the distinct catalytic mechanisms of each metal center.
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A Comparative Guide to the Industrial Applications of Dioctyltin Dilaurate
In the landscape of industrial chemistry, the selection of catalysts and stabilizers is a critical decision that profoundly impacts product performance, processing efficiency, and regulatory compliance. Among the organotin compounds, dioctyltin dilaurate (DOTL) has carved out a significant role, particularly in the production of polyurethanes and the stabilization of polyvinyl chloride (PVC). This guide provides an in-depth technical comparison of DOTL with its primary industrial alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Dioctyltin Dilaurate (DOTL)
Dioctyltin dilaurate is an organotin compound widely employed as a catalyst and heat stabilizer in various industrial processes.[1] Its versatility stems from its ability to efficiently catalyze polymerization reactions and prevent thermal degradation in polymers. The primary applications of DOTL are:
-
Polyurethane (PU) Catalyst: DOTL accelerates the reaction between isocyanates and polyols, which is fundamental to the formation of a wide range of polyurethane products, including foams, coatings, adhesives, and sealants.[2]
-
Polyvinyl Chloride (PVC) Heat Stabilizer: It is incorporated into PVC formulations to enhance the material's resistance to thermal degradation during processing and throughout its service life.[3]
-
Silicone Catalyst: DOTL is also utilized in the curing of silicone elastomers and sealants.[2]
Dioctyltin Dilaurate in Polyurethane Production: A Comparative Analysis
In the realm of polyurethane chemistry, the choice of catalyst is paramount in controlling the reaction kinetics, which in turn dictates the final properties of the polymer. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the industry standard.[4] However, growing toxicological and environmental concerns have paved the way for alternatives like DOTL and non-tin catalysts.
DOTL vs. Dibutyltin Dilaurate (DBTDL)
DOTL is often considered a direct, lower-toxicity replacement for DBTDL.[5] The primary difference lies in the alkyl chains attached to the tin atom (octyl vs. butyl), which influences both the catalytic activity and the toxicological profile.
Performance Comparison:
While specific experimental data directly comparing DOTL and DBTDL under identical conditions is sparse in publicly available literature, general observations indicate that DBTDL is a highly efficient catalyst for the urethane reaction.[4] Some studies suggest that the catalytic activity of organotin compounds can be influenced by factors such as steric hindrance, with catalysts having larger side groups sometimes being less efficient.[6]
Toxicological and Regulatory Profile:
A significant driver for the adoption of DOTL over DBTDL is its more favorable toxicological profile.[5] Dibutyltin compounds have been shown to be potent immunotoxic agents in rats.[7] This has led to increased regulatory scrutiny of DBTDL. In contrast, while still an organotin compound with associated health and safety considerations, DOTL is generally considered to be less toxic.[8]
DOTL vs. Bismuth-Based Catalysts
Bismuth-based catalysts, such as bismuth neodecanoate, have emerged as a promising non-toxic alternative to organotin compounds.[4] They are often referred to as "green" catalysts due to their lower environmental impact.[9]
Performance Comparison:
Recent studies have shown that bismuth catalysts can offer comparable and, in some cases, superior performance to organotin catalysts.
-
Catalytic Efficiency: Some research indicates that bismuth catalysts can achieve similar or even higher isocyanate conversion rates compared to tin catalysts like stannous octoate and DOTL.[10][11]
-
Hydrolytic Stability: Bismuth catalysts have demonstrated improved hydrolytic stability, which is a significant advantage in moisture-curing polyurethane systems.[12]
-
Mechanical Properties: Bismuth-catalyzed polyurethanes can exhibit better mechanical properties.[9]
-
VOC Emissions: The use of bismuth catalysts can lead to lower volatile organic compound (VOC) emissions.[12]
The table below summarizes a qualitative comparison based on available literature.
| Catalyst | Relative Catalytic Activity | Key Advantages | Key Disadvantages |
| Dioctyltin Dilaurate (DOTL) | High | Lower toxicity than DBTDL, effective catalyst. | Regulatory scrutiny as an organotin, potential for environmental persistence. |
| Dibutyltin Dilaurate (DBTDL) | Very High | Well-established, highly efficient. | Higher toxicity, significant regulatory pressure.[4] |
| Bismuth Neodecanoate | High | Low toxicity, environmentally friendly, good hydrolytic stability.[4][12] | Can be more expensive, performance can be formulation-dependent. |
Experimental Protocol: Evaluation of Catalyst Performance in Polyurethane Foam
To quantitatively compare the performance of different catalysts, the following experimental protocol can be employed.
Objective: To determine the effect of different catalysts (DOTL, DBTDL, Bismuth Neodecanoate) on the reaction kinetics and physical properties of a flexible polyurethane foam.
Materials:
-
Polyether polyol (e.g., 3000 MW triol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Surfactant (e.g., silicone-based)
-
Amine co-catalyst (e.g., triethylenediamine)
-
Catalysts: Dioctyltin dilaurate (DOTL), Dibutyltin dilaurate (DBTDL), Bismuth Neodecanoate
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, water, surfactant, and amine co-catalyst.
-
Catalyst Addition: To separate batches of the premix, add a predetermined concentration of DOTL, DBTDL, or Bismuth Neodecanoate and mix until homogeneous.
-
Isocyanate Addition: Add the isocyanate to the catalyzed premix and immediately start a stopwatch while vigorously mixing for a specified time (e.g., 10 seconds).
-
Foam Rise and Cure: Pour the reacting mixture into a mold and record the following parameters:
-
Cream Time: Time from the start of mixing until the mixture begins to rise and turn creamy.
-
Gel Time: Time from the start of mixing until fine strands of polymer can be pulled from the rising foam.
-
Tack-Free Time: Time from the start of mixing until the foam surface is no longer sticky to the touch.
-
Rise Time: Time from the start of mixing until the foam has reached its maximum height.
-
-
Post-Curing and Sample Preparation: Allow the foam to cure at ambient temperature for 24 hours, followed by post-curing in an oven at a specified temperature and duration. Cut the cured foam into standardized samples for physical property testing.
-
Physical Property Testing:
-
Density: (ASTM D3574)
-
Tensile Strength and Elongation: (ASTM D3574)
-
Tear Strength: (ASTM D3574)
-
Compression Set: (ASTM D3574)
-
Dioctyltin Dilaurate in PVC Stabilization: A Comparative Analysis
Polyvinyl chloride (PVC) is inherently unstable at the high temperatures required for its processing, leading to degradation that manifests as discoloration and loss of mechanical properties. Heat stabilizers are essential additives to counteract this degradation.[13] Organotin stabilizers, including DOTL, are known for their high efficiency.[13]
DOTL vs. Other Organotin Stabilizers
Within the organotin family, different compounds exhibit varying levels of performance. Methyl tin mercaptide is often cited as a highly effective PVC heat stabilizer due to its excellent heat and long-term stability.[7]
Performance Comparison:
DOTL vs. Non-Tin Stabilizers (e.g., Calcium/Zinc Stabilizers)
Calcium/Zinc (Ca/Zn) stabilizers are a major class of non-toxic alternatives to lead- and organotin-based stabilizers.[2]
Performance Comparison:
-
Thermal Stability: While Ca/Zn stabilizers are effective, organotin stabilizers generally offer superior thermal performance, especially in demanding applications.[16] However, the performance of Ca/Zn systems can be enhanced with co-stabilizers.[17]
-
Mechanical Properties: The choice of stabilizer can influence the mechanical properties of the final PVC product. For example, Ca/Zn stabilizers have been shown to result in a higher glass transition temperature and tensile strength in some studies, indicating increased rigidity.[2]
The following table provides a qualitative comparison of different PVC stabilizers.
| Stabilizer Type | Relative Thermal Stability | Key Advantages | Key Disadvantages |
| Dioctyltin Dilaurate (DOTL) | High | Good thermal stability, suitable for transparent applications. | Regulatory status as an organotin, cost. |
| Methyl Tin Mercaptide | Very High | Excellent heat and long-term stability.[7] | Cost, potential for odor. |
| Calcium/Zinc (Ca/Zn) Stabilizers | Moderate to High | Non-toxic, environmentally friendly.[2] | Generally lower thermal stability than organotins, can affect processing.[16] |
Experimental Protocol: Evaluation of PVC Thermal Stability
The thermal stability of PVC formulations with different stabilizers can be evaluated using the following protocol.
Objective: To compare the static and dynamic thermal stability of PVC stabilized with DOTL, Methyl Tin Mercaptide, and a Ca/Zn stabilizer system.
Materials:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Lubricants (internal and external)
-
Impact modifier
-
Fillers (if required)
-
Stabilizers: Dioctyltin dilaurate (DOTL), Methyl Tin Mercaptide, Ca/Zn stabilizer
Procedure:
-
Compounding: Dry blend the PVC resin with the plasticizer, lubricants, impact modifier, filler, and the respective stabilizer in a high-speed mixer.
-
Milling: Process the dry blend on a two-roll mill at a specified temperature (e.g., 170-180°C) to form a homogenous sheet.
-
Static Thermal Stability (Oven Test):
-
Place small samples of the milled sheets in a circulating air oven at a high temperature (e.g., 180°C).
-
Observe the color change of the samples at regular intervals. The time taken for the samples to degrade (e.g., turn black) is a measure of static thermal stability.
-
-
Dynamic Thermal Stability (Brabender Plastograph):
-
Charge the compounded PVC into the mixing chamber of a torque rheometer (e.g., Brabender Plastograph) set at a specific temperature and rotor speed.
-
Record the torque and temperature as a function of time. The stability time is the point at which there is a sharp increase in torque, indicating cross-linking and degradation of the polymer.
-
-
Dehydrochlorination Measurement (Congo Red Test):
-
Heat a sample of the stabilized PVC in a test tube at a constant temperature.
-
Place a strip of Congo red indicator paper at the top of the test tube. The time taken for the indicator paper to change color due to the evolution of hydrogen chloride (HCl) gas is a measure of the thermal stability.
-
Regulatory and Toxicological Considerations
The use of organotin compounds, including DOTL, is subject to increasing regulatory scrutiny due to their potential toxicity and environmental persistence.
-
Toxicity: The toxicity of organotin compounds varies depending on the number and type of organic groups attached to the tin atom.[18] Trisubstituted organotins are generally the most toxic.[18] While DOTL is considered less toxic than DBTDL, it is still an organotin compound and requires careful handling.[5][8]
-
Regulatory Status: In the European Union, dioctyltin dilaurate has been identified as a Substance of Very High Concern (SVHC) and added to the Candidate List for Authorization under REACH due to its reproductive toxicity.[19][20] This has significant implications for its use in articles sold within the EU, requiring notification and communication throughout the supply chain if present above a certain concentration. This regulatory pressure is a major driver for the development and adoption of non-tin alternatives.
Conclusion
Dioctyltin dilaurate remains a versatile and effective catalyst and stabilizer in the polymer industry. In polyurethane applications, it serves as a lower-toxicity alternative to dibutyltin dilaurate, though the trend is shifting towards even safer, non-tin catalysts like bismuth compounds that can offer comparable or enhanced performance. In PVC stabilization, DOTL provides excellent thermal stability, but it faces competition from other high-performance organotin stabilizers and increasingly from non-toxic alternatives like Ca/Zn systems, especially in applications with stringent regulatory requirements.
The selection of an appropriate catalyst or stabilizer requires a holistic evaluation of performance, cost, and, critically, the toxicological and regulatory landscape. As regulations become more stringent, the demand for high-performance, safer alternatives to organotin compounds like DOTL is expected to continue to grow, driving further innovation in the field.
Visualizations
Polyurethane Catalysis Workflow
Caption: Mechanism of PVC heat stabilization.
References
-
Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved January 4, 2026, from [Link]
-
ECHA adds organotin chemicals as SVHCs. (2021, January 21). Food Packaging Forum. Retrieved January 4, 2026, from [Link]
-
Evaluating the performance of different polyurethane foam catalyst types. (2025, June 5). BDMAEE. Retrieved January 4, 2026, from [Link]
-
Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods. (n.d.). Retrieved January 4, 2026, from [Link]
-
On the Heat Stabilization Efficiency of Polyester Plasticizers for Poly(vinyl chloride) (PVC). (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
ECHA consults on potential SVHCs. (2020, September 10). Food Packaging Forum. Retrieved January 4, 2026, from [Link]
-
EU – SVHC Candidate List Updated to Contain 211 Entries. (n.d.). SGS. Retrieved January 4, 2026, from [Link]
-
Bismuth Catalysts and their performance in Polyurethane Applications. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved January 4, 2026, from [Link]
-
SND4430 - DIOCTYLDILAURYLTIN, tech-95. (n.d.). Amazon S3. Retrieved January 4, 2026, from [Link]
-
Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
-
Dioctyltin dilaurate - Substance Information. (n.d.). ECHA. Retrieved January 4, 2026, from [Link]
-
Thermal stabilizers for poly(vinyl chloride): A review. (2011, September 9). Academic Journals. Retrieved January 4, 2026, from [Link]
-
(PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Alternatives to DBTL catalysts in polyurethanes – a comparative study. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Trends and prospects for thermal stabilizers in polyvinyl chloride. (n.d.). UQ eSpace. Retrieved January 4, 2026, from [Link]
-
(PDF) Toxicity and speciation analysis of organotin compounds. (2015, June 5). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. (2021, December 20). MDPI. Retrieved January 4, 2026, from [Link]
-
Effects of different kinds of stabilizers on thermal stability, biocompatibility and blood compatibility of PVC film sterilized by ethylene oxide for blood bag. (n.d.). International Journal of Hospital Research. Retrieved January 4, 2026, from [Link]
-
Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers. (2023, December 27). Retrieved January 4, 2026, from [Link]
-
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Metal Carboxylate Catalysts for Polyurethane Formulations. (n.d.). Tri-iso. Retrieved January 4, 2026, from [Link]
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Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity. (n.d.). Retrieved January 4, 2026, from [Link]
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Heat Stabilizers for PVC: A Comprehensive Guide. (n.d.). Goldstab Organics. Retrieved January 4, 2026, from [Link]
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Literature review of Bis(lauroyloxy)dioctyltin applications in polymer science
This guide provides a comprehensive review of Bis(lauroyloxy)dioctyltin, commonly known as dioctyltin dilaurate (DOTL), a versatile organotin compound with significant applications in polymer science. We will delve into its primary functions as a heat stabilizer and a catalyst, compare its performance against key alternatives with supporting data, and provide detailed experimental protocols for its evaluation and use. This document is intended for researchers, polymer scientists, and formulation chemists seeking to understand and leverage the unique properties of DOTL.
Introduction to this compound (CAS: 3648-18-8)
This compound is an organotin carboxylate that has carved out a crucial niche in the polymer industry.[1] Structurally, it features a central tin atom bonded to two octyl groups and two laurate groups. This specific combination of alkyl chains and carboxylate ligands imparts a favorable balance of catalytic activity, stability, and, most notably, a superior toxicological profile compared to other organotin compounds.[2] While its sibling compound, dibutyltin dilaurate (DBTDL), has been a workhorse catalyst for decades, growing regulatory scrutiny and environmental concerns over butyltin compounds have propelled DOTL to the forefront as a safer, yet highly effective, alternative.[3][4]
Its primary applications fall into two main categories:
-
Heat Stabilizer for Polyvinyl Chloride (PVC): Preventing thermal degradation during high-temperature processing.[5]
-
Catalyst for Polymerization: Accelerating curing reactions in polyurethanes (PU) and room-temperature-vulcanizing (RTV) silicones.[6]
This guide will explore these applications in detail, focusing on the mechanistic principles that drive its performance and how it compares to other commercially available solutions.
Core Applications and Mechanistic Insights
As a Non-Toxic Heat Stabilizer for PVC
Polyvinyl chloride is notoriously susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and the formation of conjugated polyene sequences that cause severe discoloration (yellowing to blackening) and loss of mechanical integrity.[7] DOTL serves as a highly effective heat stabilizer.[5]
Mechanism of Stabilization: The primary stabilization mechanism involves the substitution of labile chlorine atoms (typically at allylic sites in the PVC backbone) with the more stable carboxylate ligands from the DOTL molecule. This action prevents the initiation of the "unzipping" dehydrochlorination chain reaction. Additionally, the organotin compound can act as an HCl scavenger, neutralizing any acid that is formed and preventing it from catalyzing further degradation.[7][8] Its efficacy in producing clear, colorless, and stable PVC products makes it particularly valuable for applications with stringent safety standards, such as food packaging, medical tubing, and wire insulation.[5][9]
As a Catalyst for Polyurethane (PU) Synthesis
DOTL is a potent catalyst for the fundamental reaction in polyurethane chemistry: the addition of a polyol (containing hydroxyl, -OH, groups) to an isocyanate (containing -NCO groups) to form a urethane linkage.[6] This catalytic action is critical for achieving practical cure times and developing the desired polymer properties in a vast range of PU products, including foams, coatings, adhesives, and elastomers.
Catalytic Mechanism (Lewis Acid Catalysis): Organotin compounds like DOTL function as Lewis acids. The catalytic cycle is generally understood to proceed as follows:
-
Coordination & Activation: The electrophilic tin center of DOTL coordinates with the electronegative oxygen or nitrogen atom of the isocyanate group.
-
Polarization: This coordination polarizes the N=C bond of the isocyanate, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A hydroxyl group from the polyol attacks the activated isocyanate carbon.
-
Urethane Formation & Catalyst Regeneration: A stable urethane bond is formed, and the DOTL catalyst is released, ready to participate in another cycle.
This mechanism effectively lowers the activation energy of the reaction, dramatically increasing the rate of polymerization.[1]
Comparative Performance Analysis
The selection of a stabilizer or catalyst is a critical decision based on performance, cost, processability, and toxicological profile.
Comparison with Alternative Polyurethane Catalysts
DOTL is primarily a "gelling" catalyst, strongly promoting the NCO-OH reaction.[10] Its performance is best understood when compared to other common catalyst families.
| Catalyst Type | Representative Examples | Primary Reaction | Relative Activity | Moisture Sensitivity | Key Advantages | Key Disadvantages |
| Dioctyltin (DOTL) | This compound | Gelling (NCO-OH) | High | Moderate | Lower toxicity than DBTDL , good stability, versatile.[2] | Higher cost than some alternatives. |
| Dibutyltin | Dibutyltin Dilaurate (DBTDL) | Gelling (NCO-OH) | Very High | Moderate | Highly active, effective, well-established.[4] | High toxicity , regulatory restrictions.[3] |
| Stannous Tin | Stannous Octoate (T-9) | Gelling (NCO-OH) | Very High | High | Very active, especially in flexible foams.[11] | Prone to oxidation and hydrolysis, losing activity.[11] |
| Bismuth/Zinc | Bismuth Neodecanoate, Zinc Octoate | Gelling (NCO-OH) | Moderate to High | High | Low toxicity , good NCO/OH selectivity.[12][13][14] | Activity can be lower than tin, sensitive to moisture.[14][15] |
| Tertiary Amines | TEDA (DABCO), DMDEE | Blowing (NCO-H₂O) | High | N/A (Reactant) | Potent blowing catalysts for foams.[10][16] | Volatility, odor, can contribute to emissions.[15][17] |
Field Insights: The key advantage of DOTL over the industry-standard DBTDL is its significantly improved safety profile.[18] While their catalytic performance is very similar, the octyl chains render the molecule less toxic than its butyl counterparts.[4] This makes DOTL a near drop-in replacement in formulations where toxicological concerns are paramount. Bismuth and zinc catalysts are excellent non-toxic alternatives, particularly in applications where moisture can be strictly controlled.[12] They often exhibit higher selectivity towards the gelling reaction over the water-blowing reaction, which is advantageous in producing bubble-free coatings and elastomers.[14]
Comparison with Alternative PVC Stabilizers
| Stabilizer Type | Representative Examples | Performance | Transparency | Toxicity | Primary Applications |
| Dioctyltin (DOTL) | This compound | Excellent | Excellent | Low | Food/medical grade flexible & rigid PVC.[5] |
| Dibutyltin | Dibutyltin Dilaurate (DBTDL) | Excellent | Excellent | High | General purpose PVC (non-food contact).[19] |
| Methyltin | Methyltin Mercaptide | Superior | Excellent | Moderate | High-performance rigid PVC (pipes, profiles).[20] |
| Lead-Based | Basic Lead Sulfate/Carbonate | Good | Opaque | Very High | Opaque applications (pipes, wire insulation). |
| Mixed Metal (Ca/Zn) | Calcium/Zinc Stearate | Moderate | Good | Very Low | Flexible PVC, often requires co-stabilizers.[20] |
Field Insights: Organotin stabilizers, including DOTL, offer the best performance in terms of heat stability and clarity.[20] While lead-based stabilizers are effective and low-cost, their extreme toxicity has led to their phase-out in most regions. Calcium/Zinc systems are a non-toxic alternative but typically provide lower performance and may not be suitable for demanding, high-clarity applications without a complex package of co-stabilizers. DOTL's unique position is offering performance close to the most powerful organotins (methyltins) while having the low toxicity required for sensitive applications, making it a premium choice.[5][9]
Experimental Protocols
Protocol: Evaluating Thermal Stabilization of PVC
This protocol describes a static oven aging test to compare the thermal stability of PVC formulations, a common and effective method for evaluating stabilizer performance.
Objective: To determine the time to degradation (indicated by color change) of PVC samples stabilized with DOTL versus an alternative or unstabilized control.
Materials & Equipment:
-
PVC resin (suspension grade)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Stabilizers: DOTL, alternative stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill
-
Hydraulic press with heating platens
-
Forced-air laboratory oven (e.g., capable of 180°C ± 2°C)
-
Colorimeter or spectrophotometer for measuring Yellowness Index (YI)
-
White, heat-resistant backing cards
Methodology:
-
Formulation & Milling:
-
Prepare three formulations (e.g., per 100 parts PVC resin):
-
A: 50 phr DOP (Control, no stabilizer)
-
B: 50 phr DOP + 2.0 phr DOTL
-
C: 50 phr DOP + 2.0 phr Alternative Stabilizer
-
-
On a two-roll mill heated to ~160°C, blend each formulation until a homogenous sheet is formed (~5-10 minutes).
-
-
Sample Preparation:
-
Press the milled sheets into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press at ~170°C.
-
Cut the plaques into uniform sample strips (e.g., 2 cm x 2 cm).
-
-
Oven Aging:
-
Preheat the laboratory oven to 180°C.
-
Place the sample strips on white backing cards.
-
Place the cards in the oven.
-
At set time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), remove one sample strip from each formulation set.
-
-
Data Collection & Analysis:
-
Allow samples to cool to room temperature.
-
Measure the Yellowness Index (YI) of each sample according to ASTM E313 or D1925.[21]
-
Plot YI versus time for each formulation. The "stability time" can be defined as the time at which the YI reaches a predetermined failure point (e.g., YI = 50).
-
Causality: A slower rate of YI increase and a longer time to failure directly indicate superior thermal stabilization. The stabilizer is effectively preventing the formation of color-inducing conjugated double bonds in the PVC backbone.[21]
-
Protocol: Synthesis of a Polyurethane Elastomer
This protocol details the preparation of a simple polyester-based polyurethane elastomer using DOTL as the catalyst.
Objective: To synthesize a polyurethane elastomer and observe the effect of the DOTL catalyst on the cure time and final material properties.
Materials & Equipment:
-
Polyester polyol (e.g., Polycaprolactone diol, Mn ~2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (DOTL) catalyst
-
Reaction vessel (glass or plastic beaker)
-
High-speed mechanical stirrer
-
Vacuum oven
-
Metal mold (pre-treated with mold release agent)
Methodology:
-
Pre-treatment (Self-Validation): Place a calculated amount of the polyester polyol into the reaction vessel. Heat in a vacuum oven at 100-110°C for 1-2 hours to remove any residual moisture. Water will react with the isocyanate to create urea linkages and CO₂, which can cause bubbles and interfere with the desired urethane reaction kinetics. This degassing step is crucial for reproducibility.
-
Catalyst Addition: Cool the degassed polyol to 60-70°C. Add the DOTL catalyst (e.g., 0.01-0.05% of the total polyol weight) and mix thoroughly until homogenous.
-
Polymerization: While stirring vigorously, add the stoichiometric amount of pre-heated MDI (~50°C) to the polyol/catalyst mixture. The NCO:OH ratio should be calculated carefully (typically between 1.02 and 1.05) to ensure complete reaction and optimal properties.
-
Casting: Continue high-speed mixing for 30-60 seconds until the mixture is uniform. The time from isocyanate addition to casting is the "pot life." Pour the reacting mixture into a pre-heated mold (~80°C).
-
Curing: Place the mold in an oven and cure at 110°C for 16-24 hours to complete the polymerization and develop the final network structure.
-
Demolding & Characterization: After curing, allow the mold to cool to room temperature before demolding the elastomer. The resulting material can be tested for mechanical properties (tensile strength, elongation via ASTM D412) and thermal properties (via DSC or TGA).
Conclusion
This compound (DOTL) stands as a premier material in modern polymer science, offering a compelling combination of high performance and a favorable safety profile. As a PVC stabilizer, it provides excellent heat stability and clarity, making it indispensable for non-toxic and critical applications. As a polyurethane catalyst, it provides performance on par with traditional organotins like DBTDL but with significantly lower toxicity, positioning it as an ideal choice for formulators navigating an increasingly stringent regulatory landscape. While newer, metal-free, or alternative metal catalysts like those based on bismuth continue to emerge, DOTL's balance of reactivity, stability, and established effectiveness ensures its continued relevance and importance in the development of advanced polymer materials.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis(lauroyloxy)dioctyltin
Navigating the complexities of laboratory waste management is paramount for ensuring both personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of bis(lauroyloxy)dioctyltin, an organotin compound utilized in various industrial applications, including as a catalyst and a heat stabilizer for PVC.[1][2][3] Due to the inherent hazards associated with organotin compounds, adherence to strict disposal procedures is not merely a regulatory requirement but a critical component of responsible research.
Understanding the Risks: The "Why" Behind Cautious Disposal
This compound, like many organotin compounds, presents significant health and environmental risks. Exposure can lead to skin and eye irritation, and inhalation may cause respiratory issues.[4] The primary concern with this compound is its potential to cause organ damage with prolonged or repeated exposure.[4][5][6] Environmentally, its release is hazardous to aquatic life with long-lasting effects. Therefore, the core principle of its disposal is containment and destruction, preventing its entry into the ecosystem and minimizing human exposure.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against accidental exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as organotins can be absorbed through the skin.[7][8] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[5][9] | To protect against splashes and aerosols that can cause severe eye irritation. |
| Lab Coat | Flame-retardant or cotton laboratory coat.[7] | To protect clothing and skin from contamination. |
| Ventilation | Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10] | To minimize the inhalation of any vapors or aerosols. |
For detailed information on PPE selection, consult your institution's safety guidelines and resources such as the CHEMM Personal Protective Equipment (PPE) guide.[11][12]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream, ensuring it is properly segregated, contained, and labeled for collection by a licensed waste disposal service.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts of the chemical, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[5][10]
-
Container Specifications: The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
2. Handling Spills:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5][10]
-
Decontamination: Clean the spill area thoroughly.
3. Decontamination of Glassware and Equipment:
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent, such as hexanes or toluene, collecting the rinsate in the designated hazardous waste container.[7]
-
Oxidative Decontamination: For a more thorough decontamination, it is advisable to soak the rinsed glassware in a bleach solution overnight.[13][14] This process helps to oxidize the organotin compounds into less harmful tin oxides.[13] The bleach solution should also be disposed of as hazardous waste.
4. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed chemical destruction facility.[5] The most common and recommended method is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[5]
-
Do Not:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
III. Regulatory Compliance
It is crucial to consult and comply with all local, state, and federal regulations regarding hazardous waste disposal.[15][16] The Environmental Protection Agency (EPA) provides comprehensive guidelines on the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[17][18][19] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting our planet.
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Navigating the Risks: A Senior Scientist's Guide to Handling Bis(lauroyloxy)dioctyltin
For the dedicated researcher, the pursuit of scientific advancement is paramount. Yet, this pursuit must be anchored in an unwavering commitment to safety. Organotin compounds, such as Bis(lauroyloxy)dioctyltin (DOTL), are invaluable catalysts and stabilizers in polymer chemistry, but they demand our utmost respect and caution.[1] This guide moves beyond mere procedural lists; it provides a deep, experience-driven framework for handling DOTL, ensuring that both you and your research remain protected.
The core principle of our approach is proactive risk mitigation. Organotin compounds are recognized for their potential systemic toxicity, with dioctyltin compounds specifically implicated in causing organ damage, immunotoxicity, and developmental toxicity.[2][3] Therefore, our handling protocols are designed as a self-validating system to prevent exposure through all potential routes: dermal absorption, inhalation, and ingestion.
Section 1: Hazard Assessment & Personal Protective Equipment (PPE)
The foundation of safe handling is a thorough understanding of the risks. This compound is classified with the hazard statement H371: May cause damage to organs.[2] Our primary objective is to establish an unbroken barrier between the chemical and your body. The following PPE is mandatory, not merely recommended.
The Last Line of Defense: Required PPE
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or heavy-duty nitrile gloves. | Organotins can be absorbed through the skin.[4] While specific permeation data for DOTL is scarce, butyl rubber generally offers excellent resistance to a wide range of chemicals, including esters and ketones.[5] Double-gloving provides an additional layer of security against undetected punctures or splashes. Standard thin nitrile gloves alone are insufficient for prolonged handling and should be considered for splash protection only.[6][7] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield. | Standard safety glasses are inadequate. The potential for splashes of this organometallic compound necessitates the comprehensive protection of goggles. A face shield is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing during transfers or reactions.[2][8] |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | A standard lab coat protects against minor spills. When handling DOTL, a chemical-resistant apron worn over the lab coat provides a necessary impervious barrier. All clothing worn in the lab should be non-synthetic (e.g., cotton) to prevent melting in case of a fire. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and P-100 particulate filters. | A respirator is required when handling the solid form of DOTL to prevent inhalation of dust, or when there is a potential for aerosol generation.[2][9] The combination cartridge ensures protection against both particulate matter and potential vapors.[9] Fit testing is mandatory for all users of tight-fitting respirators as required by OSHA.[9] |
Section 2: Operational Plan: From Benchtop to Waste
Every interaction with this compound must be deliberate and planned. Adherence to this workflow minimizes risk at every stage.
Pre-Handling Checklist & Designated Area
-
Designate an Area: All work with DOTL must be conducted within a certified chemical fume hood.[3] This area should be clearly marked with a warning sign indicating the presence of a highly toxic compound.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, syringes, spill kit, waste containers) is inside the fume hood.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[8]
-
No Solo Work: Never handle organotin reagents when working alone.[3]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated area.
-
Inert Atmosphere Transfer (if applicable): For anhydrous reactions, use standard Schlenk line techniques. Transfer the reagent using a clean, dry syringe and needle.[3]
-
Controlled Dispensing: If handling the solid, use a dedicated spatula and weigh the compound on a tared weigh boat within the fume hood to minimize dust creation.
-
Reaction Quenching: Upon completion of the reaction, any unreacted organotin should be quenched. While specific procedures vary, a common laboratory practice for related compounds involves the addition of a 1M solution of sodium fluoride (NaF) to precipitate the tin as a less harmful fluoride salt.[10]
-
Initial Equipment Rinse: All contaminated glassware and equipment must be immediately rinsed. Perform an initial rinse with an organic solvent like hexanes or toluene, collecting the rinsate in a dedicated organotin waste container.[3]
Section 3: Spill & Disposal Management
Accidents are possible, but with proper preparation, their impact can be significantly mitigated. A dedicated organotin spill kit must be readily available.
Emergency Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Decontamination & Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and solvent rinsates, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] The label must read: "Hazardous Waste: Organotin Compounds".[12]
-
Glassware Decontamination: The initial solvent rinse removes the bulk of the material. For thorough decontamination, immerse the rinsed glassware in an oxidizing bath overnight in the fume hood.[10] A 10-20% solution of household bleach (sodium hypochlorite) is effective.[10][13] This process oxidizes the organotin to less toxic tin oxides.[10] Caution: Never mix bleach with acidic waste, as this can generate toxic chlorine gas.[14][15] The bleach solution should then be collected as hazardous waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office.[16] This typically involves incineration at a licensed chemical destruction plant or disposal in a controlled landfill specifically permitted for such waste.[2][12] Under no circumstances should organotin waste be discharged down the drain or placed in regular trash.[16]
By integrating these principles of hazard awareness, meticulous planning, and robust emergency preparedness into your daily laboratory operations, you can confidently and safely utilize the unique chemical properties of this compound to advance your research objectives.
References
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Spill procedure: Clean-up guidance. Queen Mary University of London. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
